Product packaging for Furo[3,2-b]pyridin-2-ylmethanol(Cat. No.:CAS No. 162537-61-3)

Furo[3,2-b]pyridin-2-ylmethanol

Cat. No.: B066503
CAS No.: 162537-61-3
M. Wt: 149.15 g/mol
InChI Key: OIMBQDHQXBDNFX-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-2-ylmethanol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B066503 Furo[3,2-b]pyridin-2-ylmethanol CAS No. 162537-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBQDHQXBDNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610852
Record name (Furo[3,2-b]pyridin-2-yl)methanol
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162537-61-3
Record name (Furo[3,2-b]pyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162537-61-3
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Foundational & Exploratory

Furo[3,2-b]pyridin-2-ylmethanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis, Chemical Properties, and Application of a Privileged Heterocyclic Scaffold in Drug Discovery

Abstract

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique electronic properties and rigid, planar structure. This makes it an attractive pharmacophore for developing potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of Furo[3,2-b]pyridin-2-ylmethanol, a key derivative of this scaffold. We will delve into its chemical identity, provide a detailed synthetic route with expert insights, and explore its applications in modern drug discovery, with a particular focus on the inhibition of Cdc-like kinases (CLKs). This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this important chemical entity.

Chemical Identity and Properties

This compound is a foundational building block for the synthesis of more complex molecules. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 162537-61-3[1][2][3][4]
Molecular Formula C₈H₇NO₂[1][2][5]
Molecular Weight 149.15 g/mol [1][2]
IUPAC Name (furo[3,2-b]pyridin-2-yl)methanolN/A
Physical Form Liquid (at 20°C)[1]
SMILES C1=CC2=C(C=C(O2)CO)N=C1[5]
InChI Key OIMBQDHQXBDNFX-UHFFFAOYSA-N[5]
Synthesis and Manufacturing

The construction of the furo[3,2-b]pyridine nucleus is a critical step that leverages modern synthetic methodologies. While numerous strategies exist for the core scaffold, we present a robust and logical pathway to the target molecule, this compound, from commercially available precursors. The proposed synthesis involves a foundational Sonogashira coupling followed by intramolecular cyclization to form the core, and subsequent functional group manipulation to yield the desired primary alcohol.

2.1. Synthetic Workflow Overview

The overall strategy is to first construct a furo[3,2-b]pyridine core bearing a functional handle at the 2-position, such as a carboxylic acid, which can then be selectively reduced to the target alcohol.

Synthetic Workflow cluster_0 Core Formation cluster_1 Functional Group Interconversion A 2-Chloro-3-hydroxypyridine C Furo[3,2-b]pyridine-2-carboxylic acid A->C 1. Sonogashira Coupling 2. Intramolecular Cyclization 3. Oxidation B Propargyl Alcohol D This compound C->D Reduction (e.g., BH₃·THF)

Caption: Proposed synthetic workflow for this compound.

2.2. Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of the key intermediate, Furo[3,2-b]pyridine-2-carboxylic acid, and its subsequent reduction.

Part A: Synthesis of Furo[3,2-b]pyridine-2-carboxylic acid via Sonogashira Coupling

This one-pot procedure is adapted from established methods for synthesizing 2-substituted furo[3,2-b]pyridines.[3] The choice of a Sonogashira reaction is based on its high efficiency and tolerance for various functional groups.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), palladium on carbon (10% Pd/C, 0.05 eq), copper(I) iodide (CuI, 0.1 eq), and triphenylphosphine (PPh₃, 0.2 eq).

    • Expertise & Experience: The use of a heterogeneous catalyst like Pd/C simplifies purification, while the Cu(I) co-catalyst is crucial for activating the terminal alkyne. PPh₃ serves as a ligand to stabilize the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Maintaining an oxygen-free environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common and significant side reaction.[1]

  • Solvent and Reagent Addition: Add degassed ethanol (e.g., 100 mL) via syringe, followed by degassed triethylamine (3.0 eq). The amine base is essential for neutralizing the HCl generated during the catalytic cycle. Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture.

  • Reaction and Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80°C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting pyridine. The reaction typically proceeds to completion within 2-4 hours, forming the furo[3,2-b]pyridine core in situ via intramolecular cyclization.

  • Oxidation to Carboxylic Acid: After cooling to room temperature, carefully add a solution of potassium permanganate (KMnO₄, 3.0 eq) in water. The reaction is exothermic and should be controlled with an ice bath. Stir overnight. This step oxidizes the hydroxymethyl group at the 2-position to a carboxylic acid.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with 2M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum to yield Furo[3,2-b]pyridine-2-carboxylic acid.[6]

Part B: Reduction to this compound

The reduction of a carboxylic acid to a primary alcohol is a standard transformation. Borane reagents are chosen here for their high selectivity for carboxylic acids over other reducible groups like esters, should they be present.[7]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend Furo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.5 eq, 1 M in THF) dropwise.

    • Trustworthiness: The reaction should be monitored for gas evolution (hydrogen). The slow, controlled addition at low temperature is a critical safety and control measure.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching and Work-up: Cool the reaction back to 0°C and quench it by the slow, dropwise addition of methanol until gas evolution ceases. This step neutralizes any excess borane. Remove the solvents under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure liquid.[8]

Applications in Drug Discovery & Development

The Furo[3,2-b]pyridine scaffold is a cornerstone in the design of targeted therapeutics, primarily due to its ability to form key interactions within the ATP-binding pockets of enzymes. Derivatives have shown significant promise as kinase inhibitors and modulators of crucial signaling pathways.[9]

  • Kinase Inhibition: This scaffold has proven to be an excellent platform for designing selective inhibitors of several kinase families, including Cdc-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and Cyclin-Dependent Kinases (CDKs).[9][10] These kinases are central regulators of cellular processes like transcription and cell cycle progression, and their dysregulation is a hallmark of many cancers.

  • Hedgehog Pathway Modulation: Certain trisubstituted furo[3,2-b]pyridines have been identified as potent, sub-micromolar modulators of the Hedgehog (Hh) signaling pathway.[10][11] The Hh pathway is vital during embryonic development and its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma and medulloblastoma.

Featured Application: Targeting Cdc-like Kinases (CLKs)

A prominent application of the furo[3,2-b]pyridine scaffold is in the development of inhibitors against CLKs, a family of dual-specificity kinases (CLK1, 2, 3, 4) that regulate pre-mRNA splicing.

4.1. Biological Rationale

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[12][13] This phosphorylation event dictates which exons are included or excluded in the final mature mRNA. In many cancers, alternative splicing is hijacked to produce protein isoforms that promote cell survival, proliferation, and drug resistance. By inhibiting CLKs, it is possible to modulate this process and induce apoptosis in cancer cells.[5]

4.2. CLK Signaling Pathway and Inhibition

The diagram below illustrates the central role of CLK in the splicing machinery and the mechanism of its inhibition by furo[3,2-b]pyridine-based compounds.

CLK Pathway ATP ATP CLK CLK Kinase ATP->CLK pSR_protein Phospho-SR Protein (Active) CLK->pSR_protein Phosphorylation SR_protein SR Protein (Inactive) SR_protein->CLK Spliceosome Spliceosome Assembly pSR_protein->Spliceosome Recruitment Splicing pre-mRNA Splicing Spliceosome->Splicing Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->CLK Blocks ATP Binding

Caption: CLK phosphorylates SR proteins, enabling spliceosome assembly. Furo[3,2-b]pyridine derivatives inhibit CLK, blocking this pathway.

4.3. Experimental Protocol: In Vitro CLK Inhibition Assay

To determine the potency of a synthesized furo[3,2-b]pyridine derivative, a luminescent kinase assay such as the Kinase-Glo® assay is a robust method. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Substrate: Prepare a solution of a generic kinase substrate (e.g., myelin basic protein) or a specific SR-protein-derived peptide in kinase buffer.

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis constant (Km) for the specific CLK isoform being tested.

      • Expertise & Experience: Using an ATP concentration near the Km is crucial for accurately determining the IC₅₀ of ATP-competitive inhibitors. Excess ATP will require much higher inhibitor concentrations to achieve inhibition, skewing the results.

    • Enzyme Solution: Prepare a solution of recombinant human CLK1, CLK2, or CLK4 enzyme in kinase buffer. The final concentration should be determined empirically to ensure the reaction is within the linear range.

    • Test Compound: Prepare a serial dilution of the furo[3,2-b]pyridine derivative (e.g., starting from 100 µM) in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The furo[3,2-b]pyridine scaffold is the basis for several potent CLK inhibitors. The table below provides context on the inhibitory potency that can be achieved with this chemical class.

InhibitorCLK1 (IC₅₀, nM)CLK2 (IC₅₀, nM)CLK4 (IC₅₀, nM)Reference(s)
TG-003 2020015[13]
SGC-CLK-1 13446[14]
Cpd-1 1645N/A[5]

Note: Data is compiled from various studies and assay conditions may differ.

Conclusion

This compound is a strategically important chemical intermediate. Its parent scaffold possesses the ideal structural and electronic features for potent and selective interaction with critical biological targets, most notably protein kinases. The synthetic accessibility of this compound, combined with the proven therapeutic relevance of the furo[3,2-b]pyridine core, establishes it as a valuable tool for researchers and scientists engaged in the design and development of novel therapeutics. This guide provides the foundational knowledge required to synthesize, handle, and strategically deploy this compound in advanced drug discovery programs.

References

The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Furo[3,2-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry. Its rigid, planar geometry and unique electronic distribution make it an ideal framework for developing highly selective and potent modulators of key biological targets. This in-depth guide provides a comprehensive journey through the history, synthesis, and therapeutic applications of Furo[3,2-b]pyridine derivatives. We will explore the evolution of its synthesis from classical ring-construction strategies to modern, high-efficiency catalytic methods. Furthermore, this guide will delve into the significant role this scaffold plays in contemporary drug discovery, with a particular focus on its application in developing kinase inhibitors for oncology and modulators of critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their own research endeavors.

Introduction: The Rise of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, certain molecular frameworks demonstrate an exceptional capacity to interact with a wide array of biological targets, earning them the designation of "privileged scaffolds." The Furo[3,2-b]pyridine core is a quintessential example of such a structure. Comprising a furan ring fused to a pyridine ring, this deceptively simple bicyclic system has become a cornerstone in the design of targeted therapeutics.

The inherent properties of the Furo[3,2-b]pyridine core are central to its success. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment that facilitates diverse, high-affinity interactions with protein targets. Its rigid, planar structure reduces the entropic penalty upon binding and provides a well-defined vector for the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties.

While its early history is rooted in classical heterocyclic synthesis, the true potential of the Furo[3,2-b]pyridine scaffold has been unlocked in recent decades through the advent of modern synthetic methodologies. These advances have enabled the efficient and modular construction of complex derivatives, paving the way for their exploration in a multitude of therapeutic areas. This guide will illuminate the path of the Furo[3,2-b]pyridine core, from its initial synthesis to its current status as a powerhouse in medicinal chemistry.

Discovery and Historical Synthesis: Building the Foundation

The story of the Furo[3,2-b]pyridine scaffold is one of gradual evolution, characteristic of many heterocyclic systems. Early synthetic efforts were not focused on its biological potential but rather on the fundamental challenges of constructing fused heterocyclic rings. The foundational approaches to synthesizing furopyridines can be broadly categorized into two strategic disconnections: building the furan ring onto a pre-existing, functionalized pyridine, or constructing the pyridine ring from a furan-based precursor[1].

Strategy A: Furan Ring Construction on a Pyridine Core

This has historically been the more common approach. The logic here is to start with a readily available pyridine derivative and perform a cyclization reaction to form the fused furan ring. One of the earliest and most straightforward methods involves the reaction of a 3-hydroxypyridine derivative bearing a suitable group at the 2-position that can undergo cyclization. For instance, the cyclization of 2-acyl-3-hydroxypyridines under various conditions has been a classical route.

A key challenge in these early methods was the often harsh reaction conditions required, such as strong acids or high temperatures, which could lead to low yields and limited substrate scope due to the instability of the furan ring under such conditions[1].

Strategy B: Pyridine Ring Construction on a Furan Core

The alternative strategy involves starting with a substituted furan and building the pyridine ring onto it. This approach often utilizes condensation reactions reminiscent of classical pyridine syntheses like the Hantzsch synthesis[2][3]. For example, a 2-aminofuran derivative with appropriate functional groups could be reacted with a 1,3-dicarbonyl compound to construct the fused pyridine ring.

This route also presented significant challenges. The stability of the furan ring, particularly its susceptibility to electrophilic attack under the acidic conditions often used for pyridine synthesis, made this a less-traveled path in the early days of its exploration[1]. These foundational, often low-yielding methods, however, laid the critical groundwork for the development of the highly efficient, metal-catalyzed strategies that dominate the field today.

The Synthetic Arsenal: Modern Methodologies for Furo[3,2-b]pyridine Construction

The true explosion in Furo[3,2-b]pyridine chemistry has been driven by the development of powerful transition metal-catalyzed cross-coupling and C-H activation reactions. These methods offer unparalleled efficiency, modularity, and functional group tolerance, allowing for the rapid generation of diverse libraries of derivatives for biological screening.

Palladium/Copper-Catalyzed Sonogashira Coupling and Heteroannulation

One of the most robust and widely adopted strategies for the synthesis of 2-substituted Furo[3,2-b]pyridines is a one-pot sequence involving a Sonogashira coupling followed by an intramolecular heteroannulation[4][5].

Causality Behind the Method: This approach is powerful because it forms two critical bonds (a C-C bond and a C-O bond) in a single pot. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is exceptionally reliable for coupling terminal alkynes with aryl halides[6]. By choosing a substrate like 3-chloro-2-hydroxypyridine, the initial C-C bond formation is followed by a subsequent intramolecular cyclization, where the hydroxyl group attacks the newly installed alkyne to form the furan ring. The use of ultrasound has been shown to facilitate this one-pot procedure[4].

Detailed Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine via Sonogashira/Heteroannulation [4][5][7]

  • Objective: To synthesize a 2-substituted Furo[3,2-b]pyridine from 3-chloro-2-hydroxypyridine and a terminal alkyne.

  • Materials:

    • 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq)

    • Terminal alkyne (e.g., phenylacetylene) (1.1 mmol, 1.1 eq)

    • 10% Palladium on Carbon (Pd/C)

    • Copper(I) Iodide (CuI)

    • Triphenylphosphine (PPh₃)

    • Triethylamine (Et₃N)

    • Ethanol (anhydrous)

  • Procedure:

    • To a dry reaction vessel, add 3-chloro-2-hydroxypyridine (1.0 mmol), the terminal alkyne (1.1 mmol), 10% Pd/C (e.g., 5 mol%), CuI (e.g., 5 mol%), and PPh₃ (e.g., 10 mol%).

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol followed by triethylamine (e.g., 3.0 mmol, 3.0 eq).

    • If using ultrasound, place the sealed reaction vessel in an ultrasonic bath at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted Furo[3,2-b]pyridine.

Copper-Mediated Oxidative Cyclization

Copper catalysis has also proven to be a versatile tool for constructing the Furo[3,2-b]pyridine scaffold. These methods often involve the intramolecular cyclization of appropriately substituted pyridine precursors. Copper-mediated oxidative cyclization has been successfully employed in the synthesis of diverse libraries of Furo[3,2-b]pyridines and is a key step in the synthesis of many biologically active derivatives[8][9][10]. More advanced copper-catalyzed cascade reactions have also been developed, for instance, reacting aurone-derived azadienes with terminal alkynes to produce benzofuro[3,2-b]pyridines in excellent yields[11][12].

Palladium-Catalyzed Intramolecular C-H Activation

Direct C-H activation is a powerful strategy in modern organic synthesis as it avoids the need for pre-functionalized starting materials. An efficient method for the synthesis of benzofuro[3,2-b]pyridines involves a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides[13].

Causality Behind the Method: In this approach, the pyridine N-oxide acts as a directing group, positioning the palladium catalyst in proximity to the C-H bonds on both the pyridine and the phenoxy rings. This allows for a regioselective cyclization to form the furan ring. The resulting N-oxide can then be easily deoxygenated to yield the final benzofuro[3,2-b]pyridine product. This method is highly efficient and demonstrates the power of directing group-assisted C-H activation in complex heterocycle synthesis.

Diagram: Key Synthetic Strategies for Furo[3,2-b]pyridine Core

G cluster_0 Sonogashira / Heteroannulation cluster_1 Copper-Mediated Cyclization cluster_2 Pd-Catalyzed C-H Activation Start1 3-Halo-2-hydroxypyridine + Terminal Alkyne Step1_1 Pd/Cu Catalysis (Sonogashira Coupling) Start1->Step1_1 Intermediate1 2-Alkynyl-3-hydroxypyridine Step1_1->Intermediate1 Step1_2 Intramolecular Cyclization Intermediate1->Step1_2 Product1 Furo[3,2-b]pyridine Step1_2->Product1 Start2 Substituted Pyridine Precursor Step2_1 Cu-Catalyzed Oxidative Cyclization Start2->Step2_1 Product2 Furo[3,2-b]pyridine Step2_1->Product2 Start3 3-Phenoxypyridine 1-Oxide Step3_1 Pd-Catalyzed Dual C-H Activation Start3->Step3_1 Intermediate3 Benzofuro[3,2-b]pyridine 1-Oxide Step3_1->Intermediate3 Step3_2 Deoxygenation Intermediate3->Step3_2 Product3 Benzofuro[3,2-b]pyridine Step3_2->Product3

Caption: Overview of modern synthetic routes to the Furo[3,2-b]pyridine scaffold.

From Bench to Biology: Key Derivatives and Their Applications

The true value of the Furo[3,2-b]pyridine scaffold lies in its proven success as a pharmacophore. Derivatives have emerged as potent and selective modulators of several key signaling pathways implicated in human diseases, particularly in oncology and neurodegenerative disorders.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. The Furo[3,2-b]pyridine core has proven to be an exceptional platform for designing selective kinase inhibitors[4].

  • Cdc-like Kinases (CLKs): This family of serine/threonine kinases plays a vital role in regulating pre-mRNA splicing. Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs[4][8]. By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth. A standout example is the chemical probe MU1210 , which potently inhibits CLK1, CLK2, and CLK4 with nanomolar efficacy[8][9].

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other important kinases, including Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (Btk), and Homeodomain-Interacting Protein Kinases (HIPKs)[4].

Diagram: Mechanism of CLK Inhibition by Furo[3,2-b]pyridine Derivatives

G CLK_Kinase CLK Kinase (e.g., CLK1/2/4) Phospho_SR Phosphorylated SRSF Protein CLK_Kinase->Phospho_SR Phosphorylation ATP ATP ATP->CLK_Kinase SR_Protein SRSF Protein (Substrate) SR_Protein->CLK_Kinase Splicing pre-mRNA Splicing Phospho_SR->Splicing Furopyridine Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) Furopyridine->CLK_Kinase Binds to ATP Pocket

Caption: Furo[3,2-b]pyridine inhibitors block CLK activity, preventing SRSF protein phosphorylation.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development, and its aberrant reactivation in adults is a known driver of various cancers. Interestingly, certain Furo[3,2-b]pyridine derivatives that are inactive as kinase inhibitors have been found to be effective modulators of the Hh pathway, acting downstream of the Smoothened (SMO) receptor[8][10]. This discovery of a distinct bioactivity within the same chemical class underscores the scaffold's versatility. Profiling of 3,5,7-trisubstituted Furo[3,2-b]pyridines revealed compounds with sub-micromolar modulation of this critical pathway[8][10].

Quantitative Data and Structure-Activity Relationships (SAR)

The modular synthesis of Furo[3,2-b]pyridines has allowed for systematic exploration of their structure-activity relationships. The following tables summarize key quantitative data for representative derivatives.

Table 1: Structure-Activity Relationship of 3,5-Disubstituted Furo[3,2-b]pyridine Analogs as CLK Inhibitors

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)CLK1 (IC₅₀, nM)CLK2 (IC₅₀, nM)CLK4 (IC₅₀, nM)Cellular Activity (MCF-7, GI₅₀, µM)
1a 4-Fluorophenyl4-Morpholinyl1503580>10
1b 4-Chlorophenyl4-Morpholinyl9020504.6
1d 3-Aminophenyl4-Morpholinyl5015302.1
MU1210 4-Chlorophenyl(Specific side chain)820124.6

Note: Data for MU1210 is also from Němec, et al. (2019) and other sources.[8][9]

Table 2: Structure-Activity Relationship of 3,5,7-Trisubstituted Furo[3,2-b]pyridine Analogs as Hedgehog Pathway Modulators

Compound IDR¹ Substituent (Position 3)R² Substituent (Position 5)R³ Substituent (Position 7)Hedgehog Pathway Inhibition (IC₅₀, µM)
2a 4-Fluorophenyl4-MorpholinylMethyl>10
2b 4-Chlorophenyl4-MorpholinylMethyl5.8
2d 3-Aminophenyl4-MorpholinylMethyl1.5
2f Pyridin-4-yl4-MorpholinylMethyl3.9

IC₅₀ values represent the concentration required for 50% inhibition of the target. GI₅₀ is the concentration for 50% growth inhibition.

Future Perspectives and Challenges

The Furo[3,2-b]pyridine core is firmly established as a privileged scaffold in drug discovery. The future of this heterocyclic system is bright, with several exciting avenues for exploration. The continued development of novel synthetic methods, particularly in the realm of C-H activation and photocatalysis, will undoubtedly provide access to even more diverse and complex derivatives.

While oncology has been the primary focus, the demonstrated activity of Furo[3,2-b]pyridine derivatives against kinases involved in neuroinflammation and other processes suggests significant potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

The primary challenge remains the translation of potent in vitro activity into successful clinical candidates. This will require a continued focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives. Nevertheless, with its proven track record and untapped potential, the Furo[3,2-b]pyridine scaffold is poised to remain a vital tool in the development of next-generation therapeutics for years to come.

References

Furo[3,2-b]pyridin-2-ylmethanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This fused ring system, comprising a π-excessive furan ring and a π-deficient pyridine ring, imparts unique electronic and structural characteristics that are advantageous for designing selective kinase inhibitors and other therapeutic agents.[1][2][3][4] Furo[3,2-b]pyridin-2-ylmethanol, a key derivative of this scaffold, serves as a crucial building block in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide focuses on established methodologies and protocols for determining these critical parameters. It is designed to be a practical resource for researchers, enabling them to conduct robust assessments and make informed decisions in their work.

Physicochemical Properties

While experimental data for this compound is limited, computational predictions for its parent compound, Furo[3,2-b]pyridine, offer foundational insights into the properties of this chemical class.[5]

PropertyValue (Predicted)Source
Molecular FormulaC₈H₇NO₂PubChem[6]
Molecular Weight149.15 g/mol PubChem[6]
XLogP30.5PubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count3PubChem[6]

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Section 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound, containing both a polar hydroxyl group and a moderately nonpolar bicyclic aromatic system, suggests that its solubility will be highly dependent on the solvent system.

Theoretical Considerations

The presence of the pyridine nitrogen atom and the hydroxyl group allows for hydrogen bonding with protic solvents like water and alcohols, which would enhance solubility. Conversely, the fused aromatic rings contribute to its lipophilicity, promoting solubility in organic solvents. The pyridine moiety, being weakly basic, suggests that the aqueous solubility will be pH-dependent, with protonation at lower pH values leading to the formation of a more soluble salt.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required for equilibration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent measurements for each solvent system.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Illustrative Solubility Data Presentation

The following table provides an example of how the experimentally determined solubility data can be presented.

SolventpH (for aqueous)Temperature (°C)Solubility (mg/mL)
Water~7.025Hypothetical Data
0.1 M HCl1.025Hypothetical Data
PBS7.425Hypothetical Data
MethanolN/A25Hypothetical Data
AcetonitrileN/A25Hypothetical Data
DMSON/A25Hypothetical Data

Section 2: Stability Assessment and Forced Degradation Studies

Stability testing is a crucial component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are intentionally designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8]

Importance of Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]

Experimental Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (for thermal and photostability testing)

  • HPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for identification of degradation products

Procedure:

A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). This stock solution is then subjected to the following stress conditions in parallel with a control sample (protected from stress):

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.

    • Heat the solution (e.g., at 60-80 °C) for a specified duration (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with a corresponding amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.

    • Maintain the solution at room temperature or heat gently for a specified duration.

    • At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the mixture at room temperature for a specified duration.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 60-80 °C) for an extended period.

    • Also, expose a solution of the compound to the same thermal stress.

    • Periodically, withdraw samples, dissolve if necessary, and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • Analyze the samples by HPLC after the exposure period.

HPLC Analysis:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.[9]

  • Detection: A PDA detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradation products.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

    • Calculate the percentage degradation.

    • Assess peak purity to ensure that the parent peak is free from any co-eluting degradants.

    • If significant degradation is observed, LC-MS analysis can be employed to identify the mass of the degradation products, aiding in their structural elucidation.

Illustrative Stability Data Summary

The results of the forced degradation studies can be summarized in a table as follows:

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis1 M HCl24 h80 °CHypothetical DataHypothetical Data
Base Hydrolysis1 M NaOH24 h60 °CHypothetical DataHypothetical Data
Oxidation30% H₂O₂24 hRTHypothetical DataHypothetical Data
Thermal (Solid)Dry Heat7 days80 °CHypothetical DataHypothetical Data
PhotostabilityICH Q1B-RTHypothetical DataHypothetical Data

RT = Room Temperature

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 proc1 Settle excess solid equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.45 µm filter proc2->proc3 analysis1 Dilute sample proc3->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, heat) base Base Hydrolysis (NaOH, heat) oxid Oxidation (H₂O₂, RT) thermal Thermal (Dry Heat) photo Photostability (ICH Q1B) sampling Sample at time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms If significant degradation

References

The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The Furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, possessing a unique electronic configuration and a rigid, planar structure that make it an ideal pharmacophore for interacting with a variety of biological targets.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of Furo[3,2-b]pyridine derivatives. We will delve into their prominent role as potent kinase inhibitors in oncology, their modulation of critical signaling pathways such as the Hedgehog pathway, and explore their emerging potential in neurodegenerative diseases and antimicrobial applications. This document is intended to serve as a resource for researchers, providing not only a summary of the current state of the field but also detailed experimental protocols and the scientific rationale behind them.

The Furo[3,2-b]pyridine Scaffold: Physicochemical Properties and Synthetic Strategies

The Furo[3,2-b]pyridine scaffold is an aromatic heterocyclic compound composed of a furan ring fused to a pyridine ring.[3] This fusion results in a unique electron distribution and a rigid structure that is advantageous for molecular recognition by biological targets. The synthesis of the Furo[3,2-b]pyridine core can be achieved through various strategies, with the most common involving the construction of the furan ring onto a pre-existing pyridine backbone.[1]

Key Synthetic Methodologies

Two of the most powerful and widely employed methods for the synthesis of the Furo[3,2-b]pyridine nucleus are the Sonogashira cross-coupling reaction and copper-catalyzed cyclization.

  • Palladium-Catalyzed Sonogashira Coupling: This reaction is a cornerstone in the synthesis of 2-substituted Furo[3,2-b]pyridines. It involves the coupling of a terminal alkyne with a functionalized pyridine derivative, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst and a copper(I) co-catalyst.[1] This is followed by an intramolecular C-O bond formation to construct the furan ring.[1] The reaction is often facilitated by ultrasound irradiation.[1]

  • Copper-Catalyzed Cyclization: Copper-mediated reactions offer a versatile route to the Furo[3,2-b]pyridine scaffold. These methods typically involve the intramolecular cyclization of appropriately substituted pyridine precursors.[1]

Experimental Protocol: Synthesis of a 2-Substituted Furo[3,2-b]pyridine via One-Pot Sonogashira Coupling

This protocol provides a detailed procedure for the synthesis of 2-substituted Furo[3,2-b]pyridines, a method that is efficient and allows for a diverse range of substitutions.

Materials:

  • 3-chloro-2-hydroxypyridine

  • Terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.[1]

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.[1]

Causality Behind Experimental Choices:

  • Palladium and Copper Co-catalysis: The palladium catalyst is essential for the C-C bond formation between the pyridine and the alkyne, while the copper(I) co-catalyst activates the alkyne, increasing the reaction rate.[4]

  • Ultrasound Irradiation: The use of ultrasound provides energy to the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.

  • Triethylamine: This base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the catalytic cycle forward.

Furo[3,2-b]pyridines in Oncology: A Focus on Kinase Inhibition

The Furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors, with derivatives showing high potency and selectivity against several cancer-associated kinases.[2][5]

Targeting Key Oncogenic Kinases
  • Cdc-like Kinases (CLKs): Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs, a family of serine/threonine kinases that regulate pre-mRNA splicing.[2] By inhibiting CLKs, these compounds can modulate alternative splicing events, leading to the suppression of cancer cell growth and induction of apoptosis.[2]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The Furo[3,2-b]pyridine core has also been utilized to develop highly selective inhibitors of HIPKs.[2] HIPKs are involved in various cellular processes, including transcription regulation and apoptosis, and their dysregulation is linked to several cancers.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): Certain Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle.[2] Inhibition of CDK2 can lead to cell cycle arrest, a validated strategy in cancer therapy.[2]

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
MU1210 (Furo[3,2-b]pyridine derivative) CLK18[6]
CLK220[6]
CLK412[6]
Roscovitine (Alternative CDK Inhibitor) CDK1/cyclin B650[6]
CDK2/cyclin A700[6]
CDK2/cyclin E700[6]
CDK5/p35200[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Furo[3,2-b]pyridine test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the Furo[3,2-b]pyridine derivative in 100% DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Self-Validating System:

  • The inclusion of a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle) in each assay is critical for validating the results. The positive control ensures the assay is sensitive to inhibition, while the negative control establishes the baseline kinase activity.

Visualization: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound and Kinase to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Kinase_Mix->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Initiate_Reaction Add Substrate/ATP to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Detection1 Incubate Add_ADP_Glo->Incubate_Detection1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Detection1->Add_Kinase_Detection Incubate_Detection2 Incubate Add_Kinase_Detection->Incubate_Detection2 Measure_Luminescence Measure Luminescence Incubate_Detection2->Measure_Luminescence Data_Analysis Data Analysis (IC50 Determination) Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[2] Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2]

Mechanism of Action

While the precise mechanism is still under investigation, it is understood that these compounds do not directly target SMO. Instead, they appear to interfere with downstream components of the Hh pathway, ultimately leading to the inhibition of Gli transcription factors, the final effectors of the pathway.

Visualization: Simplified Hedgehog Signaling Pathway and Point of Intervention

G Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits Gli Gli Transcription Factor SUFU->Gli inhibits Target_Genes Target Gene Expression Gli->Target_Genes activates Furo_Pyridine Furo[3,2-b]pyridine Derivatives Furo_Pyridine->Gli inhibit

Caption: Simplified Hedgehog signaling pathway and the inhibitory point of Furo[3,2-b]pyridine derivatives.

Data Presentation: Hedgehog Pathway Modulation
Compound ClassAssay TypeIC50Reference
3,5,7-trisubstituted Furo[3,2-b]pyridine derivatives GLI-dependent reporter gene assaySub-micromolar[6]
Vismodegib (Alternative Hedgehog Pathway Inhibitor) GLI-luciferase reporter assay0.05 µM[6]

Emerging Therapeutic Areas

While the application of Furo[3,2-b]pyridines in oncology is well-established, research into their potential in other therapeutic areas is expanding.

Neurodegenerative Diseases

Recent studies have begun to explore the potential of related furo-pyridine scaffolds in the context of Alzheimer's disease. For instance, a study on Furo[2,3-b:4,5-b']dipyridine-chalcone hybrids demonstrated their ability to promote the clearance of amyloid-β aggregates and ameliorate memory in a mouse model of Alzheimer's.[7] While not the Furo[3,2-b]pyridine core, this highlights the potential of the broader furopyridine family in neurodegenerative disorders. Further research is needed to specifically evaluate Furo[3,2-b]pyridine derivatives for their neuroprotective effects.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial compounds.[8][9] Some studies have reported the antimicrobial activity of Furo[3,2-b]pyridine derivatives. For example, certain annulated Furo[3,2-b]pyridines have shown inhibitory action against various fungal strains and good inhibitory effects against a range of microorganisms.[10] However, more extensive studies with quantitative data (e.g., Minimum Inhibitory Concentrations) against a broader panel of pathogens are required to fully elucidate their potential as antimicrobial agents.

Future Directions and Conclusion

The Furo[3,2-b]pyridine scaffold represents a highly versatile and privileged core in medicinal chemistry. Its derivatives have demonstrated significant potential, particularly as potent and selective kinase inhibitors for cancer therapy and as modulators of the Hedgehog signaling pathway. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

Future research should focus on expanding the therapeutic applications of Furo[3,2-b]pyridine derivatives, particularly in the areas of neurodegenerative and infectious diseases. Detailed mechanistic studies are also warranted to fully understand their mode of action in various biological systems. The continued exploration of this remarkable scaffold holds great promise for the discovery of novel and effective treatments for a wide range of human diseases.

References

Furo[3,2-b]pyridine: A Privileged Scaffold for Selective Kinase Inhibition and the Role of Furo[3,2-b]pyridin-2-ylmethanol as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The landscape of oncology and therapeutic drug discovery is dominated by the pursuit of selective kinase inhibitors. Within this competitive field, the Furo[3,2-b]pyridine heterocyclic scaffold has emerged as a "privileged" structure, forming the core of potent and highly selective modulators of key cellular signaling pathways.[1][2] This guide delves into the Furo[3,2-b]pyridine core, with a specific focus on its derivatives as inhibitors of Cdc-like kinases (CLKs). We will explore the role of Furo[3,2-b]pyridin-2-ylmethanol as a crucial synthetic intermediate, dissect the molecular mechanism of kinase inhibition supported by crystallographic data, present structure-activity relationship insights, and provide detailed, field-proven protocols for the evaluation of these compounds.

The Furo[3,2-b]pyridine Scaffold in Modern Drug Discovery

Kinases as High-Value Therapeutic Targets

The human kinome consists of over 500 protein kinases that act as central nodes in signal transduction pathways, regulating virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase remains a cornerstone of modern precision medicine.

The Concept of "Privileged Scaffolds"

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The Furo[3,2-b]pyridine core exemplifies this concept, serving as a versatile template for developing inhibitors against various oncogenic kinases, including CLKs, Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk).[2][3] Its rigid, planar structure and unique electronic properties make it an ideal starting point for creating libraries of potent and selective inhibitors.[2]

This compound: A Core Synthetic Intermediate

While derivatives of the Furo[3,2-b]pyridine core exhibit potent biological activity, the functionalized building blocks used in their synthesis are of paramount importance. This compound stands out as a key intermediate, providing a versatile chemical handle for the construction of more complex and targeted drug candidates.[4]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₇NO₂[4]
Molecular Weight149.15 g/mol [4]
FormLiquid[4]
SMILESOCc1cc2ncccc2o1[4]
InChI KeyOIMBQDHQXBDNFX-UHFFFAOYSA-N[4]
Synthesis of the Furo[3,2-b]pyridine Core

The construction of the Furo[3,2-b]pyridine nucleus is typically achieved through advanced synthetic methodologies that build the furan ring onto a pyridine precursor. Key strategies include:

  • Sonogashira Cross-Coupling and Heteroannulation: This powerful one-pot method involves the coupling of a terminal alkyne with a functionalized pyridine, such as 3-chloro-2-hydroxypyridine. The reaction, catalyzed by palladium and copper(I), first forms a C-C bond, which is then followed by an intramolecular C-O bond formation to yield the fused ring system.[2][5]

  • Copper-Catalyzed Oxidative Cyclization: This versatile route involves the intramolecular cyclization of appropriately substituted pyridine precursors and has been successfully used to generate diverse libraries of Furo[3,2-b]pyridine derivatives.[6][7]

The introduction of a hydroxymethyl group at the 2-position, creating this compound, provides a reactive site for subsequent elaboration, allowing medicinal chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Targeting Cdc-like Kinases (CLKs): Mechanism and Rationale

Derivatives of the Furo[3,2-b]pyridine scaffold have shown exceptional promise as potent and selective inhibitors of the Cdc-like kinase family (CLK1, CLK2, CLK3, CLK4).[8]

The Role of CLKs in Pre-mRNA Splicing and Disease

CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[8] This phosphorylation event is critical for the regulation of pre-mRNA splicing. In many cancers, the splicing process is hijacked to produce oncogenic protein variants that promote tumor growth and survival. By inhibiting CLKs, Furo[3,2-b]pyridine derivatives can modulate these alternative splicing events, presenting a novel therapeutic strategy.[2]

The Furo[3,2-b]pyridine Binding Mode: A Deep Dive into the CLK1 Active Site

The key to the high selectivity of this scaffold lies in its unique binding mode. X-ray crystallography of a Furo[3,2-b]pyridine derivative (compound 12h) in complex with CLK1 (PDB ID: 6I5I) reveals that the inhibitor does not form conventional hydrogen bonds with the kinase hinge region.[1][9] Instead, it anchors itself in the kinase's "back pocket," a region that varies significantly between kinases.[9] This back-pocket interaction is a critical selectivity filter, allowing for potent inhibition of CLKs while sparing other kinases with more conserved hinge regions.[9] This ATP-competitive, but not ATP-mimetic, binding mode is a sophisticated approach to achieving kinase selectivity.

Signaling Pathway and Point of Inhibition

Inhibition of CLKs by a Furo[3,2-b]pyridine derivative prevents the phosphorylation of SR proteins. This disrupts the assembly and function of the spliceosome, leading to alterations in mRNA splicing, which can ultimately trigger cell cycle arrest and apoptosis in cancer cells dependent on specific splice variants.

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLK CLKs (CLK1/2/4) SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Protein Protein Synthesis (Translation) mRNA->Protein Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->CLK Inhibits

Caption: CLK signaling pathway and the inhibitory action of Furo[3,2-b]pyridine derivatives.

Quantitative Assessment of Furo[3,2-b]pyridine Derivatives

Structure-Activity Relationship (SAR) Insights

Optimization of the Furo[3,2-b]pyridine scaffold has demonstrated that substitutions at the 3, 5, and 7-positions are critical for biological activity. For instance, studies on 3,5-disubstituted analogs have led to the development of potent, cell-active, and highly selective CLK inhibitors.[6] Conversely, profiling of 3,5,7-trisubstituted derivatives has revealed potent modulators of the Hedgehog signaling pathway, highlighting the scaffold's versatility.[7]

Table of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of a representative Furo[3,2-b]pyridine derivative, MU1210, against several CLK isoforms.

Compound IDTarget KinaseIC₅₀ (nM)Reference
MU1210CLK18[8]
MU1210CLK220[8]
MU1210CLK3>3000[8]
MU1210CLK412[8]

Essential Methodologies for Characterization

Describing a compound's activity requires robust and reproducible experimental protocols. The following methodologies represent industry standards for characterizing novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination using ADP-Glo™)

Objective: To determine the concentration of a Furo[3,2-b]pyridine derivative required to inhibit 50% of the enzymatic activity (IC₅₀) of a target kinase (e.g., CLK2).

Principle: This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[10] Lower light output in the presence of the inhibitor indicates target engagement and inhibition.

Materials:

  • Recombinant human CLK2 enzyme (e.g., BPS Bioscience, #40197)[11]

  • Kinase substrate (e.g., a generic peptide substrate like RS-peptide)

  • ATP solution

  • Test Compound (Furo[3,2-b]pyridine derivative) dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

  • Assay Plate Setup: Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.

  • Inhibitor Addition: Using a pintool or acoustic dispenser, transfer ~25 nL of the serially diluted compound from the DMSO source plate to the assay plate. Also include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Subtract the background signal ("no enzyme" control) from all other measurements. b. Normalize the data by setting the "DMSO only" control as 100% activity and the highest inhibitor concentration as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Experimental Workflow: IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: - Kinase & Substrate - ATP - Compound Dilutions a1 Dispense Kinase/Substrate (2.5 µL) p1->a1 a2 Add Compound/DMSO (~25 nL) a1->a2 a3 Initiate with ATP (2.5 µL) Incubate 1 hr a2->a3 a4 Add ADP-Glo™ Reagent (5 µL) Incubate 40 min a3->a4 a5 Add Kinase Detection Reagent (10 µL) Incubate 30 min a4->a5 d1 Read Luminescence a5->d1 d2 Normalize Data d1->d2 d3 Fit Curve (4PL) & Determine IC₅₀ d2->d3

Caption: Workflow for an in vitro kinase inhibition assay to determine IC₅₀ values.

Therapeutic Potential and Future Outlook

The development of selective CLK inhibitors based on the Furo[3,2-b]pyridine scaffold holds significant therapeutic promise. The first CLK inhibitor, SM08502, has entered clinical trials, validating this kinase family as a druggable target.[3] Furthermore, the clinical investigation of a CLK2 inhibitor (Lorecivivint) for osteoarthritis demonstrates the broader potential of modulating CLK activity beyond oncology.[11] Future work will focus on optimizing the pharmacokinetic and safety profiles of Furo[3,2-b]pyridine derivatives to advance these promising chemical probes into clinical candidates.

Conclusion

The Furo[3,2-b]pyridine core represents a highly successful privileged scaffold in modern medicinal chemistry. Its utility is exemplified by the development of potent and selective CLK inhibitors, which function through a sophisticated back-pocket binding mechanism. Key intermediates like this compound are instrumental in the synthesis of these advanced molecules. The continued exploration of this scaffold, guided by the robust biochemical and cellular methodologies outlined in this guide, is poised to deliver next-generation therapeutics for a range of challenging diseases.

References

Furo[3,2-b]pyridine Compounds: A Technical Guide to Their Anticancer Potential and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration of the Furo[3,2-b]pyridine scaffold as a promising platform for the development of novel anticancer therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes current knowledge on the synthesis, mechanisms of action, and preclinical evaluation of these compounds. We will move beyond simple recitation of facts to explore the causal relationships behind experimental design and data interpretation, reflecting a field-proven approach to drug discovery.

The Furo[3,2-b]pyridine Scaffold: A Privileged Core in Oncology

The Furo[3,2-b]pyridine core, a fused heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an ideal pharmacophore for designing potent and selective inhibitors of various biological targets crucial to cancer progression.[2] The versatility of its synthesis, often employing efficient palladium- and copper-catalyzed cross-coupling reactions like the Sonogashira coupling, allows for systematic chemical modifications.[2][3] This chemical tractability is paramount, as it enables extensive structure-activity relationship (SAR) studies to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds.

Core Mechanisms of Anticancer Efficacy

Furo[3,2-b]pyridine derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key oncogenic signaling pathways.[1][4]

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective cancer therapy is the ability to selectively eliminate malignant cells. Several Furo[3,2-b]pyridine derivatives have been shown to be potent inducers of apoptosis.[3][5] This is often coupled with the ability to cause cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from proliferating.[4] While detailed quantitative studies on a broad range of these specific derivatives are ongoing, the mechanistic evidence from related pyridine compounds strongly supports this mode of action.[4]

Modulation of Key Signaling Pathways

The specificity of Furo[3,2-b]pyridines is rooted in their ability to interact with and modulate signaling pathways frequently dysregulated in cancer.[4] The scaffold has been successfully exploited to develop inhibitors for several high-value oncology targets.

  • Cdc-like Kinases (CLKs): CLKs are crucial regulators of pre-mRNA splicing, a process often altered in cancer to produce tumor-promoting protein isoforms. Furo[3,2-b]pyridines have been identified as a novel scaffold for potent and highly selective inhibitors of CLKs, representing a promising therapeutic strategy.[1][4][6]

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is a known driver in several cancers. Specific derivatives of Furo[3,2-b]pyridine have been shown to be effective modulators of this critical developmental pathway.[4][6]

  • SIRT1 Inhibition: Sirtuin 1 (SIRT1) is a protein deacetylase involved in cellular processes that promote cell survival and stress resistance, making it a target for anticancer intervention. The anticancer effects of certain 2-substituted Furo[3,2-b]pyridines have been linked to their ability to inhibit SIRT1.[3][4][5]

Furo_3_2_b_Pyridine_MOA compound Furo[3,2-b]pyridine Derivatives clk Cdc-like Kinases (CLKs) compound->clk hedgehog Hedgehog Pathway compound->hedgehog sirt1 SIRT1 compound->sirt1 arrest G2/M Cell Cycle Arrest compound->arrest splicing Aberrant pre-mRNA Splicing clk->splicing regulates apoptosis Induction of Apoptosis clk->apoptosis proliferation Oncogenic Signaling hedgehog->proliferation drives survival Cell Survival & Stress Resistance sirt1->survival promotes sirt1->apoptosis cancer_inhibition Inhibition of Cancer Progression splicing->cancer_inhibition proliferation->cancer_inhibition survival->cancer_inhibition apoptosis->cancer_inhibition arrest->cancer_inhibition Experimental_Workflow start Start: Furo[3,2-b]pyridine Compound Library screen Primary Screening: Multi-Dose Cytotoxicity Assay (e.g., MTT Assay) start->screen ic50 Data Analysis: Calculate IC50/GI50 Values screen->ic50 hit_select Hit Selection: Identify Potent Compounds (Sub-micromolar IC50) ic50->hit_select apoptosis_assay Mechanism Confirmation: Apoptosis Assay (Annexin V/PI Staining) hit_select->apoptosis_assay pathway_assay Target Validation: Western Blot for Pathway Modulation (e.g., p-Akt, CLK) hit_select->pathway_assay decision Apoptosis & Target Modulation Confirmed? apoptosis_assay->decision pathway_assay->decision lead_dev Lead Compound for Further Development (SAR, in vivo studies) decision->lead_dev Yes no_go Re-evaluate or Discontinue decision->no_go No

References

Furo[3,2-b]pyridine Derivatives as Modulators of the Hedgehog Signaling Pathway: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development that is largely quiescent in adult tissues. Its aberrant reactivation is a known driver in several human malignancies, including basal cell carcinoma and medulloblastoma, making it a compelling target for oncology drug discovery. While first-generation inhibitors targeting the Smoothened (SMO) receptor have validated this approach, the emergence of SMO-mutant resistance necessitates the development of agents with novel mechanisms of action. This technical guide provides an in-depth exploration of the furo[3,2-b]pyridine scaffold, a privileged chemical structure that has recently been identified as a source of potent Hedgehog pathway modulators. We will dissect the canonical Hedgehog pathway, detail the discovery and structure-activity relationships (SAR) of furo[3,2-b]pyridine derivatives, provide validated, step-by-step experimental protocols for their characterization, and discuss their potential to overcome existing therapeutic challenges. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

Section 1: The Hedgehog Signaling Pathway: A Critical Target in Development and Disease

The Canonical Hedgehog Signaling Cascade

The Hedgehog signaling pathway is a highly conserved signal transduction cascade crucial for cell fate determination and tissue patterning during embryonic development.[1] In adult organisms, its activity is minimal, primarily confined to tissue repair and stem cell maintenance.[2] The pathway's core mechanism revolves around a series of inhibitory interactions that are relieved upon ligand binding.

  • "OFF" State (Absence of Hh Ligand): The 12-pass transmembrane receptor Patched1 (PTCH1) localizes to the primary cilium, a key organelle for Hh signal transduction.[1] PTCH1 actively suppresses the function of the 7-pass transmembrane G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[3] This suppression prevents SMO from accumulating in the primary cilium. In the cytoplasm, a complex containing the Suppressor of fused (SUFU) protein binds to and sequesters the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). This sequestration leads to the proteolytic cleavage of GLI proteins into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2]

  • "ON" State (Presence of Hh Ligand): Secreted Hh ligands (e.g., Sonic Hedgehog, SHH) bind to PTCH1.[1] This binding event alleviates PTCH1's inhibition of SMO, allowing SMO to translocate into and accumulate within the primary cilium.[3] Ciliary SMO accumulation triggers a series of downstream events that are not fully elucidated but result in the dissociation of SUFU from the GLI proteins. The full-length, activator forms of GLI (GLI-A) are then free to translocate to the nucleus, where they initiate the transcription of a wide array of target genes responsible for cell proliferation, survival, and differentiation, including GLI1 itself and PTCH1.[2][3]

Hedgehog Signaling Pathway cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON (Ligand Present) PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex (Leads to GLI-Repressor) Nucleus_off Nucleus SUFU_GLI_off->Nucleus_off GLI-R TargetGenes_off Target Gene Transcription OFF Nucleus_off->TargetGenes_off Hh_Ligand Hedgehog Ligand (SHH) PTCH1_on PTCH1 Hh_Ligand->PTCH1_on Binds SMO_on SMO Active PTCH1_on->SMO_on Inhibition Relieved SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits SUFU-GLI Interaction GLI_A GLI-Activator SUFU_GLI_on->GLI_A Releases Nucleus_on Nucleus GLI_A->Nucleus_on Translocates TargetGenes_on Target Gene Transcription ON (GLI1, PTCH1) Nucleus_on->TargetGenes_on

Figure 1: Canonical Hedgehog Signaling Pathway States.

Aberrant Hedgehog Signaling in Oncology

The pathogenic reactivation of the Hh pathway is a well-established oncogenic driver.[4] This can occur through several mechanisms:

  • Ligand-Independent Activation: Loss-of-function mutations in PTCH1 or activating mutations in SMO lead to constitutive pathway activation, a hallmark of basal cell carcinoma (BCC) and medulloblastoma (MB).[2]

  • Ligand-Dependent Autocrine/Juxtacrine Signaling: Tumor cells themselves produce and respond to Hh ligands, creating a self-sustaining positive feedback loop.

  • Ligand-Dependent Paracrine Signaling: Tumor cells secrete Hh ligands that act on stromal cells in the tumor microenvironment, inducing the production of growth factors that, in turn, support the tumor.[2]

Current Therapeutic Strategies and Unmet Needs

The discovery of Hh pathway involvement in cancer led to the development of SMO antagonists, such as the FDA-approved drugs Vismodegib and Sonidegib.[4] These drugs have shown significant clinical efficacy, particularly in BCC. However, their utility is hampered by the development of acquired resistance, often through mutations in the SMO drug-binding pocket.[3] Furthermore, they are ineffective against tumors with resistance mechanisms downstream of SMO (e.g., in SUFU or GLI). This clinical reality creates an urgent need for Hh pathway inhibitors that act downstream of SMO.[5]

Section 2: The Furo[3,2-b]pyridine Scaffold: A Privileged Structure

Furo[3,2-b]pyridin-2-ylmethanol: A Foundational Core

The specific compound this compound serves as a key chemical intermediate or building block.[6] While not a potent Hh modulator in its own right, its furo[3,2-b]pyridine core is a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets by presenting appropriate functionality in the correct spatial orientation.[7][8] This scaffold has been successfully exploited to generate potent inhibitors of various protein kinases.[9]

Discovery of Dual Activity: From Kinase Inhibition to Hedgehog Modulation

Seminal work in the field identified the furo[3,2-b]pyridine core as a versatile template for developing highly selective inhibitors of cdc-like kinases (CLKs).[7] During the profiling of a diverse library of these compounds, a fascinating discovery was made: a subset of furo[3,2-b]pyridine derivatives that were specifically designed to be kinase-inactive exhibited potent, sub-micromolar modulation of the Hedgehog signaling pathway.[7][10] This finding established the furo[3,2-b]pyridine scaffold as a rare example of a framework that could be systematically decorated to target two distinct and critical signaling pathways.

Structure-Activity Relationship (SAR): The Decisive Role of Substitution

The divergence in biological activity is dictated by the substitution pattern on the furo[3,2-b]pyridine core.[11]

  • 3,5-Disubstituted Analogs: Typically demonstrate potent inhibition of protein kinases like CLKs. The substituents at these positions are optimized for interaction with the ATP-binding pocket of the target kinase.

  • 3,5,7-Trisubstituted Analogs: A subset of these compounds, particularly those lacking the features required for kinase binding, were found to be effective Hh pathway inhibitors.[7][10] This suggests that the addition of a substituent at the 7-position, along with modifications at the 3- and 5-positions, directs the molecule away from kinase active sites and toward a target within the Hh cascade.

This clear SAR bifurcation is a medicinal chemist's ideal starting point, allowing for the rational design of highly selective agents for either target class.

Section 3: Mechanism of Action and In Vitro Characterization

Elucidating the Molecular Target

The most significant feature of the Hh-modulating furo[3,2-b]pyridines is their ability to inhibit the pathway downstream of SMO. This is critically important for overcoming the clinical resistance associated with SMO mutations. Experiments have shown that these compounds can inhibit Hh signaling even when the pathway is activated by a SMO agonist (e.g., purmorphamine) or by a constitutively active SMO mutant.[10] This strongly indicates that the target lies at the level of SUFU, GLI, or an associated regulatory protein. While the precise molecular target is still under investigation, GLI transcription factors are the most likely candidates, as they represent the final effector node of the pathway.[5]

Key Experimental Protocols for In Vitro Validation

A robust and logical cascade of assays is required to characterize novel Hh pathway modulators. The causality behind this workflow is to first confirm pathway-level inhibition, then validate the effect on endogenous gene expression, and finally, rule out non-specific effects like cytotoxicity.

This is the gold-standard cellular assay for quantifying Hh pathway activity. It provides a direct, sensitive, and high-throughput readout of the transcriptional output driven by GLI activators.

  • Principle: Utilizes a cell line (e.g., Shh-LIGHT2, derived from NIH/3T3 cells) stably transfected with two constructs: a Firefly luciferase reporter gene under the control of a GLI-responsive promoter and a Renilla luciferase gene under a constitutive promoter for normalization.[10] An increase in Hh signaling leads to a proportional increase in Firefly luciferase expression.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density of ~2.5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of the furo[3,2-b]pyridine test compounds in DMSO. The final DMSO concentration in the assay should be ≤ 0.5%.

    • Treatment:

      • Add a SMO agonist (e.g., 2 µM purmorphamine or Shh-conditioned medium) to all wells except the negative controls to activate the pathway.

      • Immediately add the serially diluted test compounds to the appropriate wells. Include "agonist-only" (positive control) and "vehicle-only" (negative control) wells.

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • Lysis and Luminescence Reading:

      • Remove the medium and lyse the cells according to the manufacturer's protocol for a dual-luciferase assay system (e.g., Promega Dual-Glo®).

      • Read the Firefly luminescence, then add the second reagent and read the Renilla luminescence using a plate-based luminometer.

    • Data Analysis:

      • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for cell number and transfection efficiency.

      • Normalize the data by setting the "agonist-only" control to 100% activity and the "vehicle-only" control to 0% activity.

      • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay validates the findings from the reporter assay by measuring the modulation of endogenous Hh target gene expression in a relevant cell line (e.g., a medulloblastoma cell line like Daoy).

  • Principle: Measures the mRNA levels of key Hh target genes, such as GLI1 and PTCH1, in response to compound treatment. A potent inhibitor should decrease the expression of these genes.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed Daoy cells in a 6-well plate. Once they reach ~70% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from the reporter assay) for 24-48 hours. Include appropriate vehicle controls.

    • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy) according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

    • qPCR Reaction:

      • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (GLI1, PTCH1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.

      • Validated primer sequences are essential for this step.

    • Thermocycling: Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Data Analysis:

      • Determine the cycle threshold (Ct) for each gene in each sample.

      • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control (ΔΔCt).

      • The fold change in expression is calculated as 2-ΔΔCt.

Quantitative Analysis of Hh Pathway Inhibition

The following table summarizes representative data for a potent furo[3,2-b]pyridine-based Hh pathway inhibitor, designated here as Compound 23a, as reported in the literature.[10]

Compound IDStructure (Key Features)Hh Pathway Inhibition IC₅₀ (µM) [Shh-LIGHT2 Assay]Notes
23a 3,5,7-Trisubstituted Furo[3,2-b]pyridine0.25Potently inhibits pathway activity downstream of SMO.[10]
Vismodegib SMO Antagonist~0.003Reference compound; acts at the SMO receptor.[4]
Experimental Workflow for Characterization

The logical progression from initial discovery to preclinical candidate validation follows a structured workflow.

Experimental_Workflow A Compound Synthesis (Furo[3,2-b]pyridine Library) B Primary Screening: GLI-Luciferase Reporter Assay A->B C Determine IC₅₀ Identify Hits (<1µM) B->C D Secondary Assay: Target Gene qPCR (GLI1, PTCH1) C->D E Confirm On-Target Effect (Dose-dependent Inhibition) D->E F Mechanism of Action Studies (e.g., SMO-independent activity) E->F G Lead Optimization (SAR, ADME/Tox Profiling) F->G H In Vivo Efficacy Studies (Hh-driven tumor models) G->H

Figure 2: High-level workflow for identifying and validating Hh pathway modulators.

Section 4: Synthetic Chemistry and Lead Optimization

General Synthetic Routes to the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine scaffold is a key aspect of developing a robust library for SAR studies. Efficient synthetic routes are crucial. One of the primary methods involves a copper-mediated oxidative cyclization.[7] Other powerful techniques, such as the Sonogashira cross-coupling followed by heteroannulation, have also been employed to build this privileged core, allowing for diverse functionalization.[9] These metal-mediated strategies provide the flexibility needed to systematically vary substituents at the 3, 5, and 7 positions to optimize for Hh pathway inhibition.

Considerations for Medicinal Chemistry Campaigns

With a validated hit in hand, a medicinal chemistry effort would focus on improving key drug-like properties:

  • Potency: Further modifications to the substituents to enhance the IC₅₀ into the low nanomolar range.

  • Selectivity: Screening against a broad panel of receptors and kinases to ensure the compound's activity is specific to the Hh pathway, minimizing off-target effects.

  • Pharmacokinetics (ADME): Optimizing for metabolic stability, oral bioavailability, and appropriate half-life. This involves tuning properties like lipophilicity and introducing or removing potential sites of metabolism.

  • Toxicology: Early assessment of cytotoxicity in various cell lines to ensure a suitable therapeutic window.

Section 5: Future Directions and Preclinical Development

A Strategy to Overcome SMO Inhibitor Resistance

The most compelling therapeutic rationale for developing furo[3,2-b]pyridine-based Hh modulators is their ability to act downstream of SMO.[10] This positions them as ideal candidates for treating patients who have relapsed on first-generation SMO inhibitors due to acquired resistance mutations. They could be employed as a second-line therapy or potentially in combination to prevent the emergence of resistance.

Potential for In Vivo Efficacy Studies

Promising lead compounds must be evaluated in relevant animal models. Preclinical efficacy can be assessed using xenograft models where human cancer cells from Hh-dependent tumors (e.g., medulloblastoma or BCC) are implanted into immunocompromised mice.[12] Key endpoints in such studies would include tumor growth inhibition (TGI), pharmacokinetic/pharmacodynamic (PK/PD) marker analysis (e.g., measuring GLI1 expression in tumor tissue post-treatment), and overall tolerability.

Concluding Remarks

The furo[3,2-b]pyridine scaffold represents a significant advancement in the pursuit of novel Hedgehog pathway inhibitors. Its unique ability to be selectively functionalized for either kinase inhibition or Hh pathway modulation underscores its privileged nature. For drug developers, the key value proposition of this compound class lies in its downstream mechanism of action, offering a clear and rational strategy to address the significant clinical challenge of resistance to existing SMO antagonists. The continued exploration and optimization of these compounds hold great promise for the future of targeted oncology therapy.

References

Methodological & Application

Synthesis of Furo[3,2-b]pyridin-2-ylmethanol: A Detailed Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets, including kinases.[1][2] The functionalization of this core, particularly at the 2-position with a hydroxymethyl group to yield Furo[3,2-b]pyridin-2-ylmethanol, provides a crucial handle for further chemical modification and the exploration of structure-activity relationships in drug discovery programs. This technical guide provides detailed, field-proven protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

Two principal synthetic strategies have emerged as robust and reliable methods for the preparation of this compound. The first strategy relies on the late-stage functionalization of a pre-formed furo[3,2-b]pyridine core via regioselective lithiation. The second approach involves the construction of the heterocyclic system through a palladium- and copper-catalyzed Sonogashira coupling followed by a heteroannulation reaction. Each strategy offers distinct advantages and considerations for the synthetic chemist.

Strategy 1: Regioselective Lithiation and Functionalization of the Furo[3,2-b]pyridine Core

This strategy is predicated on the ability to selectively deprotonate the C2 position of the furo[3,2-b]pyridine ring, which is the most acidic proton on the furan ring. The resulting organolithium intermediate is then quenched with an appropriate electrophile to introduce the desired functional group. For the synthesis of the target alcohol, a three-step sequence of lithiation, formylation, and reduction is employed.

Causality of Experimental Choices:
  • Regioselective Lithiation: The choice of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is critical to ensure regioselective deprotonation at the C2 position without competing nucleophilic addition to the pyridine ring.[3]

  • Formylation: N,N-Dimethylformamide (DMF) is an effective and widely used formylating agent for organolithium species. The reaction proceeds through a tetrahedral intermediate which, upon aqueous workup, collapses to the aldehyde.

  • Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes in the presence of the furo[3,2-b]pyridine core. Its ease of handling and high chemoselectivity make it ideal for this transformation.

Experimental Workflow Diagram:

A Furo[3,2-b]pyridine B 2-Lithiofuro[3,2-b]pyridine (in situ) A->B LDA, THF, -78 °C C Furo[3,2-b]pyridine-2-carbaldehyde B->C 1. DMF 2. H₂O workup D This compound C->D NaBH₄, Methanol

Caption: Workflow for the synthesis of this compound via lithiation.

Detailed Protocol 1: Synthesis via Lithiation

Step 1a: Synthesis of Furo[3,2-b]pyridine (Starting Material)

A common route to the parent furo[3,2-b]pyridine involves a one-pot Sonogashira coupling and heteroannulation.

Reagent/MaterialMolar Eq.Amount
3-Chloro-2-hydroxypyridine1.0(as required)
Trimethylsilylacetylene1.2
Pd(PPh₃)₄0.05
CuI0.1
Triethylamine3.0
THF-(solvent)
TBAF (1M in THF)1.5

Procedure:

  • To a solution of 3-chloro-2-hydroxypyridine in a suitable solvent such as THF, add triethylamine, Pd(PPh₃)₄, and CuI.

  • Add trimethylsilylacetylene and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF to effect the desilylation and subsequent cyclization.

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of furo[3,2-b]pyridine is complete.

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography.

Step 1b: Formylation of Furo[3,2-b]pyridine

Reagent/MaterialMolar Eq.Amount
Furo[3,2-b]pyridine1.0(as required)
Diisopropylamine1.2
n-Butyllithium (2.5 M in hexanes)1.1
N,N-Dimethylformamide (DMF)1.5
Anhydrous THF-(solvent)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium and stir the mixture for 30 minutes at -78 °C to generate LDA.

  • Add a solution of furo[3,2-b]pyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours.

  • Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Furo[3,2-b]pyridine-2-carbaldehyde by column chromatography on silica gel.

Step 1c: Reduction to this compound

Reagent/MaterialMolar Eq.Amount
Furo[3,2-b]pyridine-2-carbaldehyde1.0(as required)
Sodium borohydride (NaBH₄)1.5
Methanol-(solvent)

Procedure:

  • Dissolve Furo[3,2-b]pyridine-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify this compound by column chromatography or recrystallization.

Strategy 2: Sonogashira Coupling and Heteroannulation with a Protected Alkyne

This convergent strategy builds the furo[3,2-b]pyridine ring system by coupling a functionalized pyridine with a terminal alkyne that already contains the precursor to the 2-hydroxymethyl group. This approach avoids the use of highly reactive organolithium species.

Causality of Experimental Choices:
  • Hydroxyl Protection: The hydroxyl group of propargyl alcohol must be protected to prevent interference with the Sonogashira coupling reaction. A tert-butyldimethylsilyl (TBDMS) group is a suitable choice as it is robust to the coupling conditions but can be readily cleaved under mild conditions.[4][5][6]

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[2][7] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard for this transformation.

  • Heteroannulation: The intramolecular cyclization to form the furan ring is typically promoted by the basic conditions of the Sonogashira reaction or by subsequent heating.

  • Deprotection: Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.[8]

Experimental Workflow Diagram:

A 3-Chloro-2-hydroxypyridine C 2-(TBDMS-oxymethyl)furo[3,2-b]pyridine A->C Pd(PPh₃)₄, CuI, Et₃N Sonogashira Coupling & Heteroannulation B TBDMS-Protected Propargyl Alcohol B->C D This compound C->D TBAF, THF

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Protocol 2: Synthesis via Sonogashira Coupling

Step 2a: Protection of Propargyl Alcohol

Reagent/MaterialMolar Eq.Amount
Propargyl alcohol1.0(as required)
tert-Butyldimethylsilyl chloride (TBDMS-Cl)1.1
Imidazole2.5
Anhydrous DMF-(solvent)

Procedure:

  • Dissolve propargyl alcohol and imidazole in anhydrous DMF under an inert atmosphere.

  • Add a solution of TBDMS-Cl in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the TBDMS-protected propargyl alcohol by distillation or column chromatography.

Step 2b: One-Pot Sonogashira Coupling and Heteroannulation

Reagent/MaterialMolar Eq.Amount
3-Chloro-2-hydroxypyridine1.0(as required)
TBDMS-protected propargyl alcohol1.2
Pd(PPh₃)₄0.05
CuI0.1
Triethylamine3.0
DMF or Ethanol-(solvent)

Procedure:

  • In a Schlenk flask, combine 3-chloro-2-hydroxypyridine, Pd(PPh₃)₄, and CuI in the chosen solvent (e.g., ethanol).[7]

  • Degas the mixture with argon or nitrogen.

  • Add triethylamine and the TBDMS-protected propargyl alcohol.

  • Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir until the starting materials are consumed (monitor by TLC). The reaction can also be facilitated by ultrasound irradiation.[7]

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Extract the aqueous layer, combine the organic phases, dry, and concentrate.

  • Purify the crude 2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine by column chromatography.

Step 2c: Deprotection to this compound

Reagent/MaterialMolar Eq.Amount
2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine1.0(as required)
Tetrabutylammonium fluoride (TBAF, 1M in THF)1.5
Anhydrous THF-(solvent)

Procedure:

  • Dissolve the silyl-protected intermediate in anhydrous THF.

  • Add the TBAF solution dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization to afford a pure sample.

Conclusion

The two synthetic strategies outlined provide robust and versatile methods for the preparation of this compound. The choice between the lithiation and Sonogashira coupling routes will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the researcher. Both protocols have been designed to be reproducible and are supported by established chemical principles. Careful execution and monitoring of the reactions will ensure a successful synthesis of this valuable building block for drug discovery and development.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of key signaling pathways implicated in human diseases, particularly in oncology.[1] This scaffold has proven to be an excellent platform for designing selective kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs), which are crucial in cell cycle regulation and apoptosis.[1] Given their therapeutic potential, the development of efficient and versatile synthetic routes to this framework is a paramount objective for researchers in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient pathways to construct complex molecular architectures. This guide provides an in-depth technical overview of the primary palladium-catalyzed methodologies for synthesizing the Furo[3,2-b]pyridine nucleus, complete with detailed protocols, mechanistic insights, and expert troubleshooting advice.

Core Synthetic Strategy: Sonogashira Coupling and Annulation

A prevalent and highly effective strategy for constructing the Furo[3,2-b]pyridine skeleton involves a one-pot, two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation (cyclization).[1][2] This approach typically couples a functionalized pyridine, such as 3-chloro-2-hydroxypyridine, with a terminal alkyne. The initial palladium- and copper-catalyzed C-C bond formation is seamlessly followed by an intramolecular C-O bond formation to construct the furan ring, often facilitated by the same catalytic system or by adjusting reaction conditions.[1][2][3]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction operates through a dual catalytic cycle involving both palladium and copper.[4]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-chloro-2-hydroxypyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species (formed in the copper cycle). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[4]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.[4]

Following the C-C bond formation, the resulting 2-alkynyl-3-hydroxypyridine intermediate undergoes an intramolecular cyclization to form the fused furan ring, yielding the desired Furo[3,2-b]pyridine product.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst cu_catalyst Cu(I)X alkyne_activation Base cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation aryl_halide R¹-X (e.g., 3-Chloro-2-hydroxypyridine) aryl_halide->oxidative_addition terminal_alkyne H-C≡CR² terminal_alkyne->alkyne_activation product R¹-C≡CR² (Coupled Product) product->reductive_elimination

Caption: Dual catalytic cycles of the Sonogashira reaction.

Alternative Strategy: Palladium-Catalyzed Intramolecular C-H Activation

An alternative, powerful method involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides.[5] This oxidative cyclization strategy allows for the regioselective formation of the furan ring to yield benzofuro[3,2-b]pyridine 1-oxides. These intermediates can then be easily deoxygenated in a subsequent step to afford the final benzofuro[3,2-b]pyridine products in excellent yields.[5] This approach is particularly valuable for synthesizing derivatives with a fused benzene ring on the furan portion of the scaffold.

Data Summary

The choice of synthetic method depends on the desired substitution pattern and available starting materials. The following table summarizes the key features of the primary palladium-catalyzed routes.

MethodStarting MaterialsTypical Catalyst SystemKey ConditionsScope & Considerations
Sonogashira/Annulation 3-Halo-2-hydroxypyridine, Terminal AlkynePd source (e.g., Pd/C, Pd(PPh₃)₄), CuI, Ligand (e.g., PPh₃), Base (e.g., Et₃N)One-pot; may use ultrasound irradiation to accelerate.[2]Broad alkyne scope; allows for diverse 2-position substitution. Potential for alkyne homocoupling side product.[6]
Intramolecular C-H Activation 3-Phenoxypyridine 1-OxidePd(OAc)₂ or similar Pd(II) source, OxidantHigh temperature; requires N-oxide precursor.Forms benzofuro[3,2-b]pyridines; requires a subsequent deoxygenation step.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines

This protocol details a highly efficient, one-pot procedure utilizing ultrasound irradiation to accelerate the Sonogashira coupling and subsequent cyclization.[1][2]

Materials & Equipment:

  • 3-chloro-2-hydroxypyridine (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with stir bar

  • Condenser

  • Ultrasound bath

  • Inert gas line (Nitrogen or Argon)

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-hydroxypyridine (1.0 mmol), 10% Pd/C, CuI (5 mol%), and PPh₃ (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous ethanol via syringe, followed by triethylamine (2.0 mmol) and the terminal alkyne (1.1 mmol).

  • Ultrasound Irradiation: Place the flask in an ultrasound bath and irradiate at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting materials.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst, washing the pad with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to afford the pure 2-substituted Furo[3,2-b]pyridine derivative.

G start 1. Combine Reagents (Pyridine, Pd/C, CuI, PPh₃) in flask under N₂ add_solvents 2. Add EtOH, Et₃N, and Terminal Alkyne start->add_solvents ultrasound 3. Ultrasound Irradiation (Monitor by TLC) add_solvents->ultrasound workup 4. Filter through Celite to remove catalyst ultrasound->workup isolate 5. Concentrate Filtrate (Rotary Evaporation) workup->isolate purify 6. Column Chromatography on Silica Gel isolate->purify end Pure Furo[3,2-b]pyridine Product purify->end

Caption: Experimental workflow for ultrasound-assisted synthesis.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.

ProblemPossible Cause(s)Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive Catalyst: Palladium catalyst (especially Pd/C) may have reduced activity if old or improperly stored. Atmosphere: Presence of oxygen can deactivate the catalyst.Use fresh, high-purity palladium and copper catalysts.[6] Ensure the entire reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen). Degas all solvents and liquid reagents thoroughly before use.[6]
Significant Alkyne Homocoupling (Glaser Byproduct) Copper-Mediated Side Reaction: The copper co-catalyst is primarily responsible for this dimerization.Optimize the Pd/Cu catalyst ratio. Consider switching to established copper-free Sonogashira conditions. While potentially slower, this eliminates the primary catalyst for homocoupling.[6]
Incomplete Intramolecular Cyclization Insufficient Driving Force: The C-O bond formation may be slow due to insufficient reaction time or temperature.If TLC or LC-MS analysis shows the presence of the uncyclized 2-alkynyl-3-hydroxypyridine intermediate, extend the reaction time.[6] If extending the time is ineffective, a modest increase in temperature may be required to promote the final cyclization step.[6]

References

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Copper-Catalyzed Synthesis of Furo[3,2-b]pyridine Derivatives

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, including kinases involved in cell cycle regulation and signaling pathways.[1] Derivatives of this scaffold have shown promise as anticancer agents and modulators of key signaling pathways implicated in human diseases.[2][3][4] The construction of this valuable nucleus can be achieved through several synthetic strategies, with methods involving copper catalysis emerging as particularly efficient and versatile.[1]

This guide provides a comprehensive overview of a robust copper-co-catalyzed, one-pot method for synthesizing 2-substituted Furo[3,2-b]pyridines, detailing the reaction mechanism, a step-by-step laboratory protocol, and critical troubleshooting insights for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Tandem Catalytic Approach

The most prevalent and efficient copper-catalyzed route to Furo[3,2-b]pyridines involves a one-pot tandem reaction that sequentially forms a crucial C-C bond followed by an intramolecular C-O bond.[2][4] This process, a variation of the Sonogashira cross-coupling followed by heteroannulation, typically utilizes a dual catalytic system of palladium and copper(I) iodide.

The Causality Behind the Catalytic System:

  • Palladium's Role (The C-C Bond Architect): The palladium catalyst (often Pd/C or a Pd(II) precatalyst that is reduced in situ) is the primary driver for the initial carbon-carbon bond formation. It facilitates the oxidative addition of the aryl halide (the pyridine derivative) and, after a transmetalation step, the reductive elimination that couples the pyridine and alkyne fragments.

  • Copper's Role (The Alkyne Activator & Cyclization Promoter): Copper(I) iodide (CuI) serves two vital functions. First, it reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial for the transmetalation to the palladium center. Second, copper is believed to play a role in activating the alkyne for the subsequent intramolecular nucleophilic attack by the ortho-hydroxyl group, which forges the furan ring.

  • The Base & Ligand (The Essential Support): A base, typically an amine like triethylamine (Et₃N), is required to deprotonate the terminal alkyne and neutralize the HX acid formed during the catalytic cycle. A phosphine ligand, such as triphenylphosphine (PPh₃), stabilizes the palladium catalyst, preventing its decomposition and promoting the desired reactivity.

The synergy between these components allows for the direct construction of the complex Furo[3,2-b]pyridine scaffold from simple, readily available starting materials in a single, efficient operation.

Caption: Proposed dual catalytic cycle for Furo[3,2-b]pyridine synthesis.

Application Notes & Protocols

This section details a field-proven protocol for the synthesis of 2-substituted Furo[3,2-b]pyridines, adapted from methodologies that employ ultrasound irradiation to enhance reaction efficiency.[2][3][4]

I. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-2-hydroxypyridine≥97%Standard SupplierStarting material.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Standard SupplierSubstrate for 2-position substitution.
Palladium on Carbon (10% Pd/C)Catalyst gradeStandard SupplierPalladium source.
Copper(I) Iodide (CuI)≥98%Standard SupplierCo-catalyst.
Triphenylphosphine (PPh₃)≥99%Standard SupplierLigand.
Triethylamine (Et₃N)≥99.5%, anhydrousStandard SupplierBase; should be distilled before use.
Ethanol (EtOH)AnhydrousStandard SupplierReaction solvent.
Round-bottom flask-Glassware SupplierSized appropriately for the reaction scale.
Magnetic stirrer & stir bar-Equipment Supplier-
Ultrasound bath-Equipment SupplierOptional, but recommended for efficiency.
Inert gas supply (Nitrogen or Argon)High purityGas SupplierEssential to prevent catalyst oxidation.[5]
TLC plates (Silica gel 60 F₂₅₄)-Standard SupplierFor reaction monitoring.
II. Experimental Workflow

The overall process follows a clear sequence from setup to final product isolation.

G A 1. Inert Atmosphere Setup B 2. Reagent Addition A->B Flask charged C 3. Reaction Under Ultrasound B->C Mixture prepared D 4. TLC Monitoring C->D Irradiation D->C Incomplete E 5. Reaction Workup D->E Complete F 6. Column Chromatography E->F Crude product G 7. Product Characterization F->G Purified product

Caption: General experimental workflow for Furo[3,2-b]pyridine synthesis.

III. Step-by-Step Synthesis Protocol

Reaction Scale: 1.0 mmol of 3-chloro-2-hydroxypyridine.

  • Inert Atmosphere Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser. Purge the entire system with a steady stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.[5]

  • Catalyst and Reagent Loading: To the flask, add 10% Pd/C (0.1 mmol, 10 mol%), Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%), and Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add anhydrous Ethanol (5 mL). To this suspension, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 equiv.), the desired terminal alkyne (1.1 mmol, 1.1 equiv.), and Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.

  • Reaction Execution: Lower the flask into an ultrasound bath, ensuring the liquid level inside the flask is below the water level of the bath. Begin stirring and sonication. The reaction is typically run at room temperature or with gentle heating (40-50°C) as dictated by the bath.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).[5][6] A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials indicates the reaction is complete (usually within 1-3 hours under sonication).[1]

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the ultrasound bath and cool to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the solid catalyst (Pd/C). Wash the pad with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-substituted Furo[3,2-b]pyridine derivative.[1]

Troubleshooting and Field-Proven Optimization

A successful synthesis relies on anticipating and resolving common experimental challenges. The following table provides expert guidance on troubleshooting this protocol.[5]

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield • Inactive catalyst (Pd or Cu).• Presence of oxygen in the reaction vessel.• Insufficient base.• Use fresh, high-purity catalysts. Old CuI can appear greenish-yellow instead of white/tan.• Ensure all solvents are thoroughly degassed and the system is kept under a positive pressure of inert gas.• Use freshly distilled triethylamine.
Significant Alkyne Homocoupling (Glaser Coupling) • This is a primary side reaction, often catalyzed by copper in the presence of oxygen.• Rigorously maintain inert conditions to minimize O₂.• Consider running the reaction at the lowest effective temperature.• The homocoupling byproduct is typically non-polar and can often be separated during column chromatography.
Uncyclized Intermediate Detected • Incomplete intramolecular C-O bond formation.• Insufficient reaction time or temperature.• Extend the reaction time and continue monitoring by TLC or LC-MS.• If time is ineffective, a modest increase in temperature (e.g., to 50-60°C) may be required to drive the cyclization to completion.

Conclusion

The copper-co-catalyzed tandem Sonogashira coupling and heteroannulation reaction is a powerful and direct method for accessing the medicinally important Furo[3,2-b]pyridine scaffold.[2][4] By understanding the mechanistic roles of each component and adhering to a robust experimental protocol that emphasizes inert conditions, researchers can reliably synthesize a diverse library of these valuable compounds. The use of modern techniques like ultrasound irradiation further enhances the efficiency of this one-pot procedure, making it a highly attractive strategy in both academic and industrial drug discovery settings.

References

Strategic Synthesis of Furo[3,2-b]pyridine Scaffolds via Sonogashira Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and biological activities, including anticancer properties.[1] The construction of this moiety often relies on efficient carbon-carbon bond-forming reactions. Among these, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for coupling terminal alkynes with sp²-hybridized carbons, providing a direct route to the key alkynylpyridine intermediates required for subsequent cyclization.[2][3][4]

This document provides a detailed experimental guide for employing the Sonogashira coupling in the synthesis of furo[3,2-b]pyridine precursors. It delves into the mechanistic rationale behind procedural choices, offers a robust step-by-step protocol, and includes a comprehensive troubleshooting guide to empower researchers in overcoming common synthetic challenges.

The Mechanism: A Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[5][6] This synergistic relationship allows the reaction to proceed under mild conditions.[2][7]

  • Palladium Cycle : The active Palladium(0) species undergoes oxidative addition with an aryl halide (e.g., a substituted halopyridine) to form a Pd(II) complex.[6][8]

  • Copper Cycle : Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate.[2][6] This step increases the acidity of the alkyne's terminal proton, facilitating deprotonation by the amine base.[5]

  • Transmetalation : The crucial step involves the transfer of the acetylide group from the copper acetylide to the Pd(II) complex. This is typically the rate-determining step.[5]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-(C≡CR)(L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product_out Ar-C≡C-R PdII_B->Product_out CuX Cu(I)X Cu_alkyne [R-C≡C-Cu(I)] CuX->Cu_alkyne Base, R-C≡C-H Cu_alkyne->PdII_A caption Fig 1: The dual catalytic cycles of the Sonogashira coupling.

Caption: Fig 1: The dual catalytic cycles of the Sonogashira coupling.

Understanding the Key Reagents

The success of the Sonogashira coupling hinges on the careful selection of each component. The rationale behind these choices is critical for adapting the protocol to new substrates.

ComponentRole & RationaleCommon Examples
Aryl Halide The electrophilic partner. Reactivity order is crucial for planning: I > OTf > Br >> Cl .[8][9] Iodides are most reactive, often coupling at room temperature, while less reactive bromides may require heating.[9] Chlorides are notoriously unreactive and require specialized, bulky, electron-rich ligands.[10] For furo[3,2-b]pyridine synthesis, this is typically a 3-halo-2-hydroxypyridine or a related precursor.[1]3-Iodo-2-hydroxypyridine, 3-Bromo-2-methoxypyridine
Palladium Catalyst The primary catalyst for the C-C bond formation. Often a Pd(II) precatalyst is used, which is reduced in situ to the active Pd(0) species.[2] Common choices like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are effective, but catalyst choice significantly impacts efficiency.[5][11]Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper(I) Co-catalyst Accelerates the reaction by facilitating alkyne deprotonation and activation.[2][7] Its presence, however, can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[9]Copper(I) Iodide (CuI)
Ligand Stabilizes the palladium catalyst, prevents its decomposition into palladium black, and modulates its reactivity.[5][9] Triphenylphosphine (PPh₃) is standard. For challenging substrates (e.g., aryl chlorides) or in copper-free systems, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are employed.[5][10][11]PPh₃, XPhos, P(t-Bu)₃, NHCs
Base Serves two main purposes: 1) Neutralizes the hydrogen halide (HX) produced during the cycle, and 2) Deprotonates the terminal alkyne to form the acetylide.[5][9] An amine base like triethylamine or diisopropylamine is typically used and can sometimes serve as the solvent.[8][9]Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine
Solvent Must be inert and capable of solvating all reactants. The choice can influence catalyst stability and reaction rate. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions.[9]Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Acetonitrile

Copper-Free Sonogashira: A Note on Avoiding Homocoupling

The primary drawback of the traditional Sonogashira reaction is the copper-catalyzed formation of alkyne dimers (Glaser coupling).[9] To circumvent this, especially with valuable or sensitive alkynes, a copper-free protocol can be employed. These reactions often require:

  • Stronger Bases : Inorganic bases like K₂CO₃ or Cs₂CO₃ may be used.[12]

  • Different Ligands : Bulky, electron-rich aminophosphine or NHC ligands can facilitate the reaction without a copper co-catalyst.[5][13]

  • Modified Conditions : Higher temperatures or different solvents may be necessary to achieve reasonable reaction rates.[14]

Experimental Protocol: Synthesis of a 2-Alkynyl-3-hydroxypyridine Intermediate

This protocol outlines a general procedure for the Sonogashira coupling, which is the first of a two-step sequence to generate the furo[3,2-b]pyridine scaffold. The subsequent step is an intramolecular cyclization (C-O bond formation).[1]

Workflow start 1. Reaction Setup reagents Add Aryl Halide, Pd Catalyst, CuI, Ligand to dry Schlenk flask start->reagents purge Purge with Inert Gas (Argon/Nitrogen) reagents->purge solvent Add Anhydrous, Degassed Solvent purge->solvent base Add Amine Base solvent->base alkyne Add Terminal Alkyne (dropwise) base->alkyne reaction 2. Reaction alkyne->reaction stir Stir at RT or Heat (Monitor by TLC/LC-MS) reaction->stir workup 3. Workup stir->workup quench Cool to RT, Quench (e.g., sat. aq. NH₄Cl) workup->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify 4. Purification & Cyclization concentrate->purify chromatography Flash Column Chromatography to isolate alkynyl intermediate purify->chromatography cyclize Proceed to Intramolecular Cyclization Step chromatography->cyclize caption Fig 2: General workflow for Sonogashira coupling.

Caption: Fig 2: General workflow for Sonogashira coupling.

Materials and Reagents
  • 3-Halo-2-hydroxypyridine derivative (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)[8]

  • Copper(I) iodide (CuI, 2-10 mol%)[8]

  • Amine base (e.g., Et₃N or DIPA, 2-7 eq)[8]

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous NH₄Cl, brine, Na₂SO₄/MgSO₄

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Instrumentation
  • Schlenk flask or sealed tube

  • Magnetic stirrer and hot plate

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Preparation : To a dry Schlenk flask under a positive pressure of argon, add the 3-halo-2-hydroxypyridine (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (0.025 eq).[8]

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times to ensure an inert atmosphere. This is critical to prevent catalyst deactivation and Glaser coupling.[9]

  • Solvent and Base Addition : Add anhydrous, degassed THF (or other suitable solvent) via syringe, followed by the amine base (e.g., diisopropylamine, 7.0 eq).[8] Stir the resulting suspension for 10-15 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (1.1 eq) dropwise via syringe.[8]

  • Reaction Monitoring : Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C for aryl bromides).[15] Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 3-24 hours).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[8]

  • Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 2-alkynyl-3-hydroxypyridine intermediate.[6]

  • Cyclization : The purified intermediate is then subjected to conditions for intramolecular C-O bond formation (e.g., treatment with a base like K₂CO₃ or a copper catalyst) to yield the final furo[3,2-b]pyridine product.[1][16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reactivity 1. Inactive catalyst.[9] 2. Low reactivity of aryl halide (e.g., a chloride).[10] 3. Insufficient temperature.[15]1. Use fresh, high-purity catalysts. 2. For aryl chlorides/bromides, switch to a more active catalytic system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos).[10] 3. Increase the reaction temperature, potentially using a sealed vessel for low-boiling reagents.[15][17]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent choice.[9]1. Ensure all reagents and solvents are pure, anhydrous, and thoroughly degassed.[9] 2. Maintain a strict inert atmosphere throughout the reaction. 3. Some anecdotal evidence suggests certain solvents (like THF) can promote this; consider switching to DMF or Toluene.[9][17]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the copper-catalyzed dimerization.[9]1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.[9] 2. Switch to a copper-free Sonogashira protocol.[9][14] 3. Consider slow addition of the alkyne to the reaction mixture.[18]
Uncyclized Intermediate Remains Incomplete intramolecular cyclization in the subsequent step.1. Increase reaction time and/or temperature for the cyclization step.[19] 2. Ensure the base used for cyclization is sufficiently strong and anhydrous.

References

Application Notes: A Researcher's Guide to Utilizing Furo[3,2-b]pyridin-2-ylmethanol in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Furo[3,2-b]pyridine Scaffold

The Furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its demonstrated potential in developing potent and selective kinase inhibitors.[1][2][3][4] Derivatives of this structure have shown inhibitory activity against several key kinases implicated in oncology and other diseases, including Cdc-like kinases (CLKs), Phosphoinositide 3-kinases (PI3Ks), and Bruton's tyrosine kinase (Btk).[5] Furo[3,2-b]pyridin-2-ylmethanol, as a member of this promising class of compounds, represents a valuable candidate for screening and characterization in kinase inhibition assays.[6]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery.[7][8] The development of novel kinase inhibitors requires robust and reliable in vitro assays to determine inhibitory potency and selectivity. This guide provides a comprehensive framework and detailed protocols for researchers to effectively utilize this compound in various in vitro kinase assay formats. As this compound is a novel compound in this context, this document will serve as a foundational guide to its initial characterization.

Part 1: Understanding the Assay - Foundational Principles

In vitro kinase assays are fundamental tools in drug discovery, designed to measure the enzymatic activity of a kinase in a controlled, cell-free environment.[8] The basic principle involves incubating the kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP), and then detecting the resulting phosphorylated substrate.[8] The introduction of an inhibitor, such as this compound, is expected to decrease the rate of this phosphorylation reaction in a dose-dependent manner.

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting the phosphorylation of the target substrate.[9] Given the structural class of this compound, it is reasonable to hypothesize an ATP-competitive mechanism of action.[1]

Visualizing the Workflow: A General Approach

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare this compound Stock Solution (DMSO) Serial_Dilution Create Serial Dilutions of Compound Compound_Prep->Serial_Dilution Assay_Components Prepare Kinase, Substrate, ATP, and Assay Buffer Reaction_Setup Incubate Kinase with Compound (Pre-incubation) Assay_Components->Reaction_Setup Serial_Dilution->Reaction_Setup Reaction_Initiation Initiate Reaction with ATP and Substrate Reaction_Setup->Reaction_Initiation Reaction_Termination Stop Reaction Reaction_Initiation->Reaction_Termination Signal_Detection Measure Signal (e.g., Luminescence, Fluorescence) Reaction_Termination->Signal_Detection Data_Analysis Plot Dose-Response Curve Signal_Detection->Data_Analysis IC50_Calc Calculate IC50 Value Data_Analysis->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Part 2: Experimental Protocols

The choice of assay technology depends on available instrumentation, throughput requirements, and the specific kinase being investigated.[10] Below are detailed protocols for three common types of in vitro kinase assays: a luminescence-based assay, a fluorescence-based assay, and a radiometric assay, which is often considered the gold standard.[11][12]

Compound Handling and Preparation

Proper handling of this compound is critical for obtaining reproducible results.

  • Solubility Testing: Before starting, determine the solubility of this compound in dimethyl sulfoxide (DMSO). A high-concentration stock (e.g., 10-50 mM) is recommended.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions: For the assay, create a serial dilution series from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on kinase activity.[8]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This homogenous assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.

Materials:

  • This compound

  • Target Kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96- or 384-well plates

Protocol:

  • Prepare Kinase Reaction Master Mix: In kinase buffer, prepare a master mix containing the kinase and its substrate.

  • Compound Addition: To the wells of a 384-well plate, add 1 µL of serially diluted this compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme and Compound Pre-incubation: Add 4 µL of the kinase-substrate master mix to each well. Mix gently and incubate for 15 minutes at room temperature.[13] This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase) to each well to start the reaction.[14]

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Stop Reaction and Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

Fluorescence-Based (TR-FRET) Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for HTS.[7] They measure the phosphorylation of a biotinylated peptide substrate, which is then detected by a lanthanide-labeled anti-phospho-specific antibody.

Materials:

  • This compound

  • Target Kinase

  • Biotinylated peptide substrate

  • Europium- or Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

  • Kinase Buffer

  • ATP and Stop Buffer (e.g., EDTA in buffer)

  • Low-volume 384-well plates

Protocol:

  • Compound Dispensing: Add serially diluted this compound to the assay plate.

  • Kinase and Substrate Addition: Add the kinase and biotinylated substrate to the wells.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for a predetermined time.

  • Reaction Termination and Detection: Add a "stop/detection" mix containing EDTA, the lanthanide-labeled antibody, and the streptavidin-acceptor.

  • Incubation: Incubate for 60 minutes to allow for antibody binding.

  • Read TR-FRET Signal: Measure the fluorescence signal on a TR-FRET-compatible plate reader.

Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding)

This method is considered the "gold standard" for its direct measurement and high sensitivity.[11][12] It measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • This compound

  • Target Kinase and substrate

  • Kinase Buffer

  • [γ-³²P]ATP

  • "Cold" ATP

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation fluid

Protocol:

  • Prepare Reaction Mix: Prepare a reaction mix containing kinase buffer, kinase, substrate, MgCl₂, and a mix of "cold" ATP and [γ-³²P]ATP.

  • Compound Pre-incubation: In tubes or a plate, pre-incubate the kinase with serially diluted this compound for 10-15 minutes.

  • Initiate Reaction: Add the ATP/[γ-³²P]ATP mix to start the reaction.

  • Incubation: Incubate at 30°C for a time within the linear range of the reaction.

  • Stop and Spot: Stop the reaction (e.g., by adding phosphoric acid) and spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry and Add Scintillant: Dry the plate, add scintillation fluid to each well, and seal the plate.

  • Count Radioactivity: Measure the incorporated radioactivity using a scintillation counter.

Part 3: Data Analysis and Interpretation

The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15][16]

  • Data Normalization:

    • The "no inhibitor" (DMSO only) control represents 100% kinase activity.

    • The "no enzyme" or a high concentration of a known potent inhibitor control represents 0% activity.

    • Calculate the percent inhibition for each concentration of this compound.

  • Dose-Response Curve:

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to generate a sigmoidal dose-response curve.[15]

  • IC₅₀ Determination:

    • The IC₅₀ value is derived from the fitted curve.[17]

Visualizing IC₅₀ Determination

start mid_point start->mid_point end_point mid_point->end_point ic50_line_v mid_point->ic50_line_v x_axis_start x_axis_end x_axis_start->x_axis_end y_axis_start y_axis_end y_axis_start->y_axis_end x_label Log[Inhibitor Concentration] y_label % Inhibition y_100 100% y_50 50% y_0 0% ic50_line_h ic50_line_h->mid_point ic50_label IC50

Caption: A typical dose-response curve for IC₅₀ determination.

Table 1: Key Parameters for Kinase Assay Design
ParameterRecommended Value/ConsiderationRationale
Kinase Concentration Titrate to find a concentration that gives a robust signal within the linear range of the assay.Too little enzyme leads to a weak signal; too much can deplete the substrate too quickly.[14]
Substrate Concentration Typically at or near the Kₘ for the substrate.Ensures the reaction rate is sensitive to changes in enzyme activity.
ATP Concentration At or near the Kₘ for ATP.For ATP-competitive inhibitors, a high ATP concentration will lead to an artificially high IC₅₀ value.[14] Using ATP at Kₘ allows for a more accurate determination of inhibitor potency.[18]
DMSO Concentration Keep constant and low (e.g., ≤1%).High concentrations of DMSO can inhibit kinase activity.[8]
Incubation Time Determine empirically to ensure the reaction is in the linear phase (typically <20% substrate turnover).If the reaction proceeds to completion, the inhibitory effect of the compound may be masked.[14]

Part 4: Troubleshooting and Advanced Considerations

When testing a novel compound, unexpected results are common. Here are some troubleshooting strategies.

Table 2: Common Issues and Solutions in Kinase Inhibition Assays
IssuePotential Cause(s)Suggested Action(s)
No Inhibition Observed 1. Compound is insoluble or has degraded. 2. Compound is not an inhibitor of the target kinase. 3. Assay conditions are not sensitive to competitive inhibitors (e.g., ATP concentration is too high).1. Verify compound integrity and solubility. 2. Test against a panel of kinases to check for off-target effects. 3. Lower the ATP concentration to its Kₘ value.[19] Include a known positive control inhibitor.[19]
High Variability Between Replicates 1. Pipetting errors. 2. Reagent instability. 3. Inconsistent incubation times.1. Ensure proper mixing and use calibrated pipettes. 2. Prepare fresh reagents and avoid repeated freeze-thaw cycles. 3. Use a multichannel pipette or automated liquid handler for simultaneous additions.
Discrepancy Between In Vitro and Cellular Activity 1. Poor cell permeability of the compound. 2. High intracellular ATP concentration (~1-10 mM) outcompetes the inhibitor. 3. Compound is metabolized or effluxed from cells.1. Assess cell permeability using assays like PAMPA. 2. Acknowledge that higher concentrations may be needed in cells.[19] 3. Conduct metabolic stability assays.

Conclusion

This compound belongs to a chemical class with established potential for kinase inhibition. By employing the rigorous in vitro assay protocols detailed in this guide, researchers can effectively determine its inhibitory activity against specific kinases, calculate its IC₅₀ value, and begin to characterize its potential as a novel therapeutic agent or chemical probe. Careful optimization of assay conditions and thoughtful data analysis are paramount to generating reliable and reproducible results in the exciting field of kinase drug discovery.

References

Application Notes and Protocols for Furo[3,2-b]pyridin-2-ylmethanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Furo[3,2-b]pyridine as a Privileged Scaffold in Oncology Research

The Furo[3,2-b]pyridine core is a heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] This is due to its unique structural and electronic properties that make it a versatile foundation for developing potent and selective modulators of various biological targets. Derivatives of this core have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects across a range of cancer cell lines.[1][2] The specific compound, Furo[3,2-b]pyridin-2-ylmethanol, serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[3] Its structure allows for targeted modifications, making it a valuable tool in the creation of potent and specific drug candidates.[3]

The anticancer activity of the furo[3,2-b]pyridine family is primarily attributed to its ability to modulate critical cellular processes, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4] Mechanistic studies have revealed that these compounds can interact with and modulate key signaling pathways that are frequently dysregulated in cancer.[4][5] This guide provides a comprehensive overview of the application of this compound in cancer cell line studies, offering detailed protocols for assessing its efficacy and elucidating its mechanism of action.

Part 1: Foundational Assays for Efficacy Assessment

The initial evaluation of any potential anticancer compound involves determining its effect on cancer cell viability and its ability to induce cell death. The following protocols are fundamental to this assessment.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the resulting purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration can be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[6] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Table 1: Representative Cytotoxicity Data for a Furo[3,2-b]pyridine Derivative

Cancer Cell LineAssay TypeIC50 (µM) after 48h
MCF-7 (Breast)MTT Assay4.6
MDA-MB-231 (Breast)MTT AssayEncouraging Growth Inhibition
KYSE70 (Esophageal)MTT Assay1.329
KYSE150 (Esophageal)MTT Assay0.655

Note: Data is representative of compounds from the Furo[3,2-b]pyridine class as reported in the literature.[1]

Assessment of Apoptosis Induction by Annexin V-FITC/PI Staining

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8] Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Part 2: Mechanistic Elucidation

Understanding how a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. This involves investigating its impact on cell cycle progression and key signaling pathways.

Cell Cycle Analysis using Propidium Iodide Staining

Many anticancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation.[4] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. This minimizes cell clumping.[9] Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA) in PBS.[9]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase suggests cell cycle arrest.

Investigating Key Signaling Pathways by Western Blotting

Furo[3,2-b]pyridine derivatives have been shown to modulate several signaling pathways critical to cancer cell survival and proliferation.[4][5] Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within these pathways.

Potential Target Pathways:

  • CLK Pathway: Cdc-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing.[10] Inhibition of CLKs can lead to aberrant splicing of genes crucial for cell survival, such as S6K and EGFR, ultimately inducing apoptosis.[10][11]

  • Hedgehog (Hh) Pathway: Aberrant activation of the Hh pathway is implicated in the progression of numerous cancers by promoting cell proliferation and the expansion of cancer stem cells.[4][12]

  • SIRT1 and Apoptosis Regulation: SIRT1 is a deacetylase that promotes cell survival by inhibiting pro-apoptotic proteins like p53 and FOXO transcription factors.[13][14][15] Inhibition of SIRT1 can therefore enhance apoptosis in cancer cells.[2]

Protocol: Western Blotting

  • Cell Lysis and Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-S6, total S6, GLI1, SIRT1, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle shaking.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging the membrane.[19] The intensity of the bands provides a semi-quantitative measure of protein expression or phosphorylation.

Part 3: Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation prep_cells Seed Cancer Cells (e.g., MCF-7) treat_cells Treat Cells with Compound (24-72h Incubation) prep_cells->treat_cells prep_compound Prepare this compound (Stock & Dilutions) prep_compound->treat_cells mtt MTT Assay (Cell Viability & IC50) treat_cells->mtt apoptosis Annexin V/PI Staining (Apoptosis Detection) treat_cells->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat_cells->cell_cycle western Western Blot (Signaling Pathway Analysis) treat_cells->western data_analysis Calculate IC50 Quantify Apoptosis & Cell Cycle Arrest Analyze Protein Expression mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis conclusion Determine Efficacy & Elucidate Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

Proposed Signaling Pathway of Furo[3,2-b]pyridine Derivatives

G cluster_targets Direct Cellular Targets cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes compound Furo[3,2-b]pyridine Derivative CLKs CLKs compound->CLKs Inhibits Hh_pathway Smoothened (Smo) compound->Hh_pathway Inhibits SIRT1 SIRT1 compound->SIRT1 Inhibits splicing Altered Pre-mRNA Splicing (e.g., S6K, EGFR) CLKs->splicing Gli1 Gli1 Transcription Factor (Inhibited) Hh_pathway->Gli1 p53_FOXO Increased p53/FOXO Acetylation SIRT1->p53_FOXO apoptosis Apoptosis splicing->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) Gli1->cell_cycle_arrest p53_FOXO->cell_cycle_arrest p53_FOXO->apoptosis

Caption: Proposed mechanisms of action for Furo[3,2-b]pyridine derivatives in cancer cells.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. This compound, as a key synthetic intermediate, warrants investigation for its own biological activity and serves as a foundational structure for further chemical modification. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy and delve into its molecular mechanisms of action. By employing these standardized assays, researchers can generate reproducible and comparable data, accelerating the journey from a promising chemical scaffold to a potential clinical candidate. Future studies should focus on comprehensive in vitro screening against a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising class of compounds.

References

Application Note: High-Purity Isolation of Furo[3,2-b]pyridin-2-ylmethanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Furo[3,2-b]pyridin-2-ylmethanol is a key heterocyclic building block in medicinal chemistry, serving as a precursor for pharmacologically active molecules, including selective kinase inhibitors.[1][2] The unique electronic properties of the furopyridine scaffold, which arise from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, present distinct challenges during synthesis and purification.[3] This application note provides a comprehensive guide with detailed protocols for the purification of this compound, addressing common impurities derived from modern synthetic routes like the Sonogashira coupling. We present field-proven techniques including liquid-liquid extraction, flash column chromatography, and conditional recrystallization, alongside analytical methods for purity verification to ensure the high quality required for drug development professionals.

Introduction: The Purification Challenge

The successful synthesis of this compound is only the first step towards its use in research and development. The crude product is often contaminated with a variety of impurities that can interfere with subsequent reactions or biological assays. These include residual catalysts (e.g., palladium, copper), unreacted starting materials, and reaction byproducts. The basic nitrogen atom in the pyridine ring can lead to peak tailing during chromatographic purification on silica gel, requiring specific optimization of the mobile phase. Furthermore, with limited published data on its physical properties like melting and boiling points, selecting an optimal purification strategy requires a systematic and logical approach.[4] This guide outlines a robust workflow to navigate these challenges and consistently achieve >99% purity.

Predicted Impurity Profile from a Plausible Synthetic Route

A common and efficient method for constructing the Furo[3,2-b]pyridine scaffold is through a one-pot Sonogashira coupling followed by a heteroannulation sequence.[5][6] A plausible route to this compound involves coupling a 3-halopyridin-2-ol derivative with propargyl alcohol. This informs the likely impurity profile that must be addressed during purification.

Table 1: Potential Impurities and Their Sources

Impurity Class Specific Examples Source / Rationale Removal Strategy
Inorganic Salts Copper(I) iodide, Palladium salts, Bases (e.g., Triethylamine HCl) Sonogashira coupling catalysts and reagents.[7][8] Aqueous Workup / Extraction
Catalyst Ligands Triphenylphosphine, Triphenylphosphine oxide Ligand for palladium catalyst; oxide is a common byproduct.[9] Chromatography
Unreacted SMs 3-Halopyridin-2-ol, Propargyl alcohol Incomplete reaction conversion. Chromatography, Extraction
Side Products Diynes (from Glaser homocoupling of propargyl alcohol) A common side reaction in Sonogashira couplings.[9] Chromatography

| Solvents | DMF, Triethylamine, THF | High-boiling point reaction and workup solvents. | Evaporation under high vacuum |

Comprehensive Purification Strategy

The optimal purification path depends on the physical state and impurity profile of the crude material. The following workflow provides a decision-making framework for isolating this compound.

Purification_Workflow cluster_start cluster_workup Phase 1: Initial Cleanup cluster_main_purification Phase 2: Primary Purification cluster_polishing Phase 3: Final Polishing (Conditional) crude_product Crude Reaction Mixture workup Aqueous Workup & L/L Extraction (e.g., EtOAc / aq. NaHCO₃) crude_product->workup concentrate Concentrate Organic Phase (Rotary Evaporation) workup->concentrate chromatography Flash Column Chromatography (Primary Method for Oil or Solid) concentrate->chromatography check_solid Is Product a Crystalline Solid? chromatography->check_solid recrystallize Recrystallization (For high-purity solids) check_solid->recrystallize  Yes distill Vacuum Distillation (Kugelrohr) (For thermally stable oils) check_solid->distill  No (Oil) final_product Pure this compound (>99% Purity) recrystallize->final_product distill->final_product

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Aqueous Workup and Liquid-Liquid Extraction

This initial step is crucial for removing inorganic salts, water-soluble reagents, and highly polar impurities.

  • Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent in which the product is soluble, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).

  • Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic components.

    • Water to remove residual salts.

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This is the primary and most reliable method for purifying this compound, regardless of its physical state. The basicity of the pyridine nitrogen can cause tailing on standard silica gel; this can be mitigated by adding a small amount of a basic modifier to the mobile phase.

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh) for most applications.

  • Mobile Phase Selection:

    • A gradient elution system is recommended. Start with a non-polar solvent system and gradually increase polarity. A common system is Hexanes/Ethyl Acetate.

    • To determine the optimal gradient: Run TLC plates in various Hexanes:EtOAc ratios (e.g., 9:1, 4:1, 2:1, 1:1). The ideal starting polarity should give the product an Rf value of ~0.3-0.4.

    • Mitigating Tailing: If TLC shows significant tailing, add 0.5-1% triethylamine (TEA) to the mobile phase solvent mixture. This competes with the basic pyridine nitrogen for binding to acidic silanol groups on the silica surface.[10]

Table 2: Example TLC Screening for Mobile Phase Optimization

Solvent System (Hexane:EtOAc) Product Rf Impurity A Rf Impurity B Rf Comments
4:1 0.10 0.35 0.05 Product has low mobility.
2:1 0.35 0.60 0.20 Good separation. Suitable starting point.

| 1:1 | 0.60 | 0.80 | 0.50 | Poor separation between product and impurity B. |

  • Column Packing and Loading:

    • Wet/Slurry Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column. Allow it to pack evenly.

    • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase.

      • Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

      • Wet Loading: If the product is an oil, dissolve it in the minimum required volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., 80:20 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (e.g., increase EtOAc percentage).

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization (Conditional)

If the purified product from chromatography is a solid, recrystallization can be used to achieve exceptional purity. This technique is highly effective at removing trace impurities that co-elute during chromatography.

  • Solvent Screening:

    • Place a small amount of the solid (~20-30 mg) into several different test tubes.

    • Add a single solvent (e.g., isopropanol, toluene, ethyl acetate, acetonitrile) dropwise to each tube at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline solid.[11][12]

    • If no single solvent is ideal, a two-solvent system (e.g., EtOAc/Heptane) can be tested. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy.[8]

  • Recrystallization Procedure:

    • Dissolve the bulk solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly and undisturbed to room temperature to promote the growth of large crystals.

    • Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment and Characterization

Final purity must be confirmed analytically. HPLC is the gold standard for quantitative purity analysis, while NMR provides structural confirmation.

Table 3: Recommended Analytical Methods for Purity Verification

Technique Purpose Sample Protocol Parameters
RP-HPLC Quantitative Purity (% Area) Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10% to 95% B over 15 min. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[13]
¹H & ¹³C NMR Structural Confirmation & Impurity ID Solvent: CDCl₃ or DMSO-d₆. Spectrometer: 400 MHz or higher. Analyze for the absence of impurity signals (e.g., triphenylphosphine oxide, residual solvents).

| LC-MS | Molecular Weight Confirmation | Use ESI+ mode. The observed [M+H]⁺ should correspond to the calculated molecular weight (149.15 g/mol ).[10] |

Purity_Analysis start Purified Product hplc RP-HPLC Analysis start->hplc nmr ¹H / ¹³C NMR Spectroscopy start->nmr ms LC-MS Analysis start->ms purity_check Purity > 99%? hplc->purity_check structure_check Correct Structure? nmr->structure_check mw_check Correct [M+H]⁺? ms->mw_check purity_check->structure_check Yes fail Repurify or Re-synthesize purity_check->fail No structure_check->mw_check Yes structure_check->fail No pass Release for Use mw_check->pass Yes mw_check->fail No

Caption: Analytical workflow for final purity validation.

References

Application Notes & Protocols for the Comprehensive Characterization of Furo[3,2-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules investigated as potent and selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway.[1][2] Furo[3,2-b]pyridin-2-ylmethanol, a key derivative, serves as a crucial building block or final compound in the synthesis of pharmacologically active agents.[3] Its precise molecular structure, purity, and physicochemical properties are foundational to any drug discovery and development program. An impurity or a misidentified structure can lead to erroneous biological data, compromising safety and efficacy assessments.

This guide provides a comprehensive, multi-technique framework for the definitive analytical characterization of this compound. We move beyond mere procedural lists to explain the causality behind the selection of specific methods and parameters. This self-validating workflow ensures that each analytical technique provides complementary data, culminating in an unambiguous and robust characterization of the molecule. The protocols herein are grounded in established methodologies for analogous heterocyclic compounds and are designed for immediate application by researchers in the field.[4][5]

The Analytical Workflow: A Synergistic Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A logical, integrated workflow is essential. The process begins with chromatography to assess purity and isolate the compound, followed by a suite of spectroscopic methods to confirm its structure and identify functional groups.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Functional Group & Property Analysis cluster_3 Final Confirmation HPLC HPLC (Purity Assay, Quantification) MS Mass Spectrometry (Molecular Weight, Formula) HPLC->MS Provides pure sample Confirmation Confirmed Structure & Purity Report HPLC->Confirmation Purity Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Skeleton) FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Validates functional groups inferred from structure NMR->Confirmation Comprehensive Data Package MS->NMR Confirms mass MS->Confirmation Comprehensive Data Package UVVIS UV-Vis Spectroscopy (Electronic Transitions) FTIR->UVVIS Complements structural data FTIR->Confirmation Comprehensive Data Package UVVIS->Confirmation Comprehensive Data Package

Caption: Integrated workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Expertise & Causality: HPLC is the cornerstone for assessing the purity of a synthesized compound. For a polar, aromatic heterocycle like this compound, a reversed-phase (RP) method using a C18 column is the logical starting point. The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds. The use of a formic acid modifier in the mobile phase is critical; it protonates residual silanols on the silica backbone, preventing peak tailing, and ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks. A gradient elution is chosen to ensure that both the main compound and any potential impurities, which may have a wide range of polarities, are eluted and resolved efficiently.[4][6]

Detailed Protocol for HPLC Analysis
  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: See table below.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan for optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and all impurity peaks.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This protocol is self-validating through the use of a well-characterized column and a mobile phase designed to produce sharp, reproducible peaks, ensuring reliable purity assessment.

Data Presentation: HPLC Gradient Table
Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.090.010.0Linear
15.010.090.0Linear
17.010.090.0Linear
17.190.010.0Linear
20.090.010.0Linear

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Causality: NMR is the most powerful tool for elucidating the molecular structure of organic compounds.[4] ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. For this compound, a deuterated solvent like DMSO-d₆ is often preferred over CDCl₃ because the hydroxyl proton is more likely to be observed as a distinct peak rather than exchanging rapidly. A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the coupled protons in the aromatic rings.[7]

Detailed Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters: Pulse angle 30-45°, acquisition time 3-4 seconds, relaxation delay 2-5 seconds, number of scans 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical Parameters: Pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity (splitting pattern), and coupling constants.

    • Assign the ¹³C NMR peaks based on chemical shifts and comparison with predicted values or data from similar structures.[8]

Data Presentation: Predicted NMR Data (in DMSO-d₆)

Note: These are predicted values based on the Furo[3,2-b]pyridine core and substituent effects. Actual values may vary slightly.[7][8]

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Aromatic Protons7.0 - 8.6mPyridine & Furan-H
-CH₂-~4.7dMethylene Protons
-OH5.0 - 6.0tHydroxyl Proton
¹³C NMR Predicted δ (ppm)Assignment
C2 (C-CH₂OH)155 - 165Furan Carbon
C3105 - 115Furan Carbon
C3a145 - 155Bridgehead Carbon
Pyridine Carbons118 - 152Pyridine Carbons
C7a150 - 160Bridgehead Carbon
-CH₂OH55 - 65Methylene Carbon

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight easy to determine. High-resolution mass spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[5]

Detailed Protocol for ESI-HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • Instrumentation:

    • An ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode.

    • Typical ESI settings: Capillary voltage 3-4 kV, cone voltage 20-40 V, source temperature 100-150 °C.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition from the accurate mass measurement.

    • Compare the measured mass and calculated formula with the theoretical values for this compound (C₈H₇NO₂).

Data Presentation: Expected MS Data
ParameterExpected Value
Molecular FormulaC₈H₇NO₂
Exact Mass149.0477
[M+H]⁺ (Monoisotopic)150.0550
FragmentationPotential loss of -CH₂OH (m/z 119) or H₂O

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] For this compound, we expect to see characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C=C and C=N stretches of the fused ring system, and the C-O stretches associated with the furan ring and the alcohol. This provides corroborating evidence for the structure determined by NMR.[8][9]

Detailed Protocol for FT-IR Analysis
  • Sample Preparation:

    • Ensure the sample is dry and free of solvent.

    • For an Attenuated Total Reflectance (ATR) accessory (recommended), place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation:

    • An FT-IR spectrometer, preferably with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Collect the sample spectrum.

    • Typical Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, number of scans 16-32.

  • Data Analysis:

    • Identify the major absorption bands and assign them to specific functional groups.

Data Presentation: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200O-H stretch (broad)Alcohol (-OH)
3100 - 3000C-H stretchAromatic (sp² C-H)
2950 - 2850C-H stretchAliphatic (sp³ C-H in -CH₂OH)
1600 - 1450C=C and C=N stretchingFuro[3,2-b]pyridine ring system
1250 - 1000C-O stretchFuran ether & primary alcohol

UV-Vis Spectroscopy: Electronic Properties

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophore system. The fused aromatic Furo[3,2-b]pyridine core is expected to exhibit strong absorption in the UV region due to π → π* transitions.[10] The position of the absorption maxima (λ_max) and the molar absorptivity are characteristic physical constants for the compound.

Detailed Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile).

    • Create a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the µg/mL range).

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use matched quartz cuvettes.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

    • Scan the spectrum from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If a precise concentration is used, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Data Presentation: Expected UV-Vis Data
ParameterExpected Value/Range (in Ethanol)
λ_max250 - 350 nm (multiple bands are possible)[10]

References

Safe Handling and Storage of Furo[3,2-b]pyridin-2-ylmethanol: An Application Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furo[3,2-b]pyridin-2-ylmethanol is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its unique scaffold is featured in molecules explored as potent and selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway.[1] As with any novel chemical entity, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound, grounded in established safety protocols and specific hazard information.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. For this compound, the primary acute hazard identified is significant oral toxicity.

1.1. GHS Classification and Hazards

According to supplier safety data sheets, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2][3]

This classification indicates that small quantities of the substance can cause serious health effects, or even be fatal, if ingested. The parent scaffold, furo[3,2-b]pyridine, has been reported to cause skin and eye irritation.[4] While specific data for the methanol derivative is limited, it is prudent to assume it may also be an irritant upon dermal or ocular contact.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 162537-61-3[2][3]
Molecular Formula C₈H₇NO₂[2][3]
Molecular Weight 149.15 g/mol [2][3]
Physical Form Liquid[2]

1.3. Risk Assessment

Based on the available data, the primary risks associated with handling this compound are:

  • Accidental Ingestion: Due to its high oral toxicity, ingestion of even small amounts could be life-threatening.

  • Dermal and Ocular Exposure: Potential for skin and eye irritation.

  • Inhalation: While data is unavailable, the vapors of heterocyclic compounds can be harmful if inhaled.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with this compound.

2.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6] This is crucial to prevent the inhalation of any volatile components and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5]

  • Safety Shower and Eyewash Station: Unobstructed access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.

2.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical splash goggles that meet the ANSI/ISEA Z87.1 D3 standard are required.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] Latex gloves are not suitable as they offer poor protection against many organic compounds.[7] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.

  • Protective Clothing: A laboratory coat must be worn to protect against skin exposure.[5]

  • Respiratory Protection: In the absence of adequate engineering controls or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to prevent exposure and contamination.

3.1. General Handling Precautions

  • Avoid Ingestion: Never pipet by mouth.[8] Do not eat, drink, or smoke in the laboratory.[9]

  • Avoid Contact: Minimize direct contact with the compound.

  • Work Area: Keep the work area in the fume hood clean and uncluttered to prevent spills.[7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[10][11] Use flameless heating sources whenever possible.[7]

3.2. Protocol for Weighing and Preparing Solutions

  • Preparation: Don the appropriate PPE before entering the laboratory. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (e.g., balance, weigh paper, spatula, vials, solvent) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of this compound onto weigh paper or directly into a tared vial.

  • Transfer: Use a spatula to transfer the compound. Avoid generating dust or aerosols.

  • Dissolution: Add the desired solvent to the vial containing the compound. Cap the vial and mix gently until the solid is fully dissolved.

  • Cleaning: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of weigh paper and any other contaminated disposable items in a designated hazardous waste container.

  • Hand Washing: After completing the procedure and removing gloves, wash hands thoroughly with soap and water.[12]

Storage and Waste Disposal

Proper storage is crucial for maintaining the stability of this compound and for ensuring the safety of the laboratory environment.

4.1. Storage Conditions

  • Container: Store in a tightly sealed, clearly labeled container.[5][9] The label should include the compound name, CAS number, and appropriate hazard pictograms.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][13]

  • Flammables Cabinet: Due to its potential combustibility, it is recommended to store this compound in a dedicated flammables cabinet.[11]

  • Storage Class: The recommended storage class is 6.1C for combustible, acutely toxic compounds.[2]

4.2. Waste Disposal

  • Contaminated Materials: All disposable items contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.

  • Unused Compound and Solutions: Unused this compound and its solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[8]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

5.1. Spills

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the affected area.

    • Allow only trained emergency response personnel to clean up the spill.

5.2. First Aid Measures

  • Ingestion: If swallowed, seek immediate medical attention.[3] Do not induce vomiting.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.

Workflow for Safe Handling and Storage

Safe_Handling_Workflow Workflow for Safe Handling of this compound Start Start: Obtain this compound Risk_Assessment 1. Risk Assessment - Review SDS - Identify hazards (Acute Oral Toxicity) Start->Risk_Assessment PPE 2. Don PPE - Goggles - Nitrile Gloves - Lab Coat Risk_Assessment->PPE Engineering_Controls 3. Prepare Workspace - Verify Fume Hood Function - Organize materials PPE->Engineering_Controls Handling 4. Handling in Fume Hood - Weighing - Transferring - Preparing solutions Engineering_Controls->Handling Storage 5. Storage - Tightly sealed container - Cool, dry, ventilated area - Flammables cabinet Handling->Storage Unused Compound Waste_Disposal 6. Waste Disposal - Segregated hazardous waste Handling->Waste_Disposal Contaminated Materials Decontamination 7. Decontamination - Clean workspace - Wash hands Storage->Decontamination Waste_Disposal->Decontamination End End: Procedure Complete Decontamination->End

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable compound for research and development, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Furo[3,2-b]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Furo[3,2-b]pyridin-2-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. The Furo[3,2-b]pyridine core is a privileged structure in modern drug discovery, notably serving as a scaffold for potent kinase inhibitors and modulators of critical signaling pathways.[1][2] Achieving high yields of key intermediates like this compound is paramount for the efficient progression of discovery programs.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, scale, and the specific substitution patterns required for your analogs. The three primary routes involve:

  • Route A: Reduction of a Pre-formed Carboxylic Acid. This is often the most direct route if the corresponding carboxylic acid is available or readily synthesized.

  • Route B: Functionalization of a Pre-formed Aldehyde. This route involves the reduction or Grignard addition to a 2-carbaldehyde intermediate.

  • Route C: Construction of the Bicyclic Core. This "build-up" strategy involves forming the furan ring onto a pyridine precursor, typically via a Sonogashira coupling followed by intramolecular cyclization.[3]

Synthetic_Strategies cluster_A Route A: Reduction cluster_B Route B: Functionalization cluster_C Route C: Core Construction A1 Furo[3,2-b]pyridine- 2-carboxylic Acid A2 Furo[3,2-b]pyridin- 2-ylmethanol A1->A2 Reduction (e.g., LiAlH₄, BH₃) Start Target Compound: This compound A2->Start B1 Furo[3,2-b]pyridine- 2-carbaldehyde B2 Furo[3,2-b]pyridin- 2-ylmethanol B1->B2 Reduction (e.g., NaBH₄) B2->Start C1 3-Halogeno-2-hydroxypyridine C3 2-(Hydroxymethyl) substituted Furo[3,2-b]pyridine C1->C3 Sonogashira Coupling C2 Propargyl Alcohol (Protected) C2->C3 Intramolecular Cyclization C3->Start Deprotection

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reduction of Furo[3,2-b]pyridine-2-carboxylic acid to the alcohol is low-yielding or fails completely. What is the cause?

This is a common bottleneck when employing Route A . The issue almost always relates to the choice of reducing agent and reaction conditions.

Probable Causes & Solutions:

  • Insufficiently Powerful Reducing Agent: Carboxylic acids are generally resistant to reduction by mild agents like sodium borohydride (NaBH₄). You must use a more powerful hydride donor.

    • Expert Recommendation: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is highly effective but requires strictly anhydrous conditions and careful handling. Borane complexes (e.g., BH₃·THF) are an excellent, often milder, alternative that also readily reduce carboxylic acids.

  • Reaction Conditions: Moisture is the primary enemy of hydride-based reductions.

    • Causality: Water will rapidly and exothermically quench LiAlH₄ or borane, consuming your reagent and generating hydrogen gas. The pyridine nitrogen can also coordinate with the lithium or boron center, potentially affecting reactivity.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously oven- or flame-dried.

      • Use anhydrous solvents (THF or Diethyl Ether are preferred for LiAlH₄).

      • Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).[4]

      • Slowly add the carboxylic acid (dissolved in anhydrous solvent) to a cooled (0 °C) suspension of LiAlH₄ to control the initial exotherm.

Data Summary: Reducing Agent Selection

Reagent Typical Solvent Temperature Key Considerations
LiAlH₄ THF, Et₂O 0 °C to RT Highly reactive, requires strict anhydrous conditions.
BH₃·THF THF 0 °C to Reflux Milder than LiAlH₄, still requires anhydrous conditions.

| NaBH₄ | Alcohols (MeOH, EtOH) | RT | Generally ineffective for carboxylic acids. |

Q2: I am attempting a Sonogashira coupling to build the Furo[3,2-b]pyridine core (Route C), but I see significant homocoupling of my alkyne and low product yield. How can I fix this?

This points to issues with the catalytic cycle, a frequent challenge in cross-coupling chemistry.[5] Homocoupling (Glaser coupling) is a copper-catalyzed side reaction of terminal alkynes.

Probable Causes & Solutions:

  • Oxygen in the Reaction: The presence of oxygen can facilitate the oxidative homocoupling of the alkyne, particularly in the presence of the copper(I) co-catalyst.[6]

    • Expert Recommendation: Rigorous degassing of all solvents and reagents is non-negotiable. The freeze-pump-thaw method (3 cycles) is superior to sparging with inert gas for removing dissolved oxygen. Maintain a positive inert atmosphere throughout the experiment.[6]

  • Catalyst System Issues: The choice and quality of the palladium catalyst, ligand, and copper source are critical.

    • Causality: Deactivated ("dead") palladium catalyst or an imbalanced Pd/Cu ratio can favor side reactions.

    • Troubleshooting Steps:

      • Use Fresh Catalysts: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide are fresh and have been stored properly.

      • Consider Copper-Free Conditions: While often slower, copper-free Sonogashira protocols eliminate the primary cause of homocoupling. These often require a different palladium catalyst and base system.[6]

      • Optimize Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. Higher temperatures can accelerate both catalyst decomposition and side reactions.[4]

Troubleshooting_Sonogashira Start Low Yield / High Homocoupling in Sonogashira Reaction Q1 Is the reaction rigorously degassed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are catalysts and reagents fresh? A1_Yes->Q2 Sol1 Action: Improve degassing. Use 3x Freeze-Pump-Thaw cycles. Maintain positive inert pressure. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Consider advanced optimization A2_Yes->Q3 Sol2 Action: Use fresh, high-purity Pd and Cu catalysts. Ensure base is anhydrous. A2_No->Sol2 Sol3 Action: Lower reaction temperature. Try copper-free conditions. Screen alternative ligands/bases. Q3->Sol3

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Q3: My final product streaks badly during silica gel chromatography, making purification difficult.

This is a classic problem when purifying compounds containing a basic pyridine ring.

Probable Causes & Solutions:

  • Strong Interaction with Acidic Silica: Silica gel has acidic silanol (Si-OH) groups on its surface. The basic lone pair of the pyridine nitrogen interacts strongly with these sites, leading to poor peak shape and "tailing."[7]

    • Expert Recommendation: Add a small amount of a basic modifier to your mobile phase to compete for these acidic sites.

    • Troubleshooting Steps:

      • Add Triethylamine: Add 0.1 - 1% triethylamine (Et₃N) to your eluent system (e.g., Ethyl Acetate/Hexane). This will neutralize the active sites on the silica and dramatically improve peak shape.

      • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., amino-silica).[7]

      • Pre-treat the Silica: You can prepare a slurry of your silica gel in the mobile phase containing the triethylamine additive before packing the column to ensure it is fully equilibrated.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: I need to synthesize the precursor, Furo[3,2-b]pyridine-2-carbaldehyde. What is the most reliable method?

    • A reliable method is the regioselective lithiation of the parent Furo[3,2-b]pyridine at the 2-position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[8] This requires careful control of temperature (typically -78 °C) and the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium.[9][10]

  • Q2: Which synthetic route is best for scaling up this synthesis?

    • For scalability, Route A (Reduction of the carboxylic acid) is often preferred. Carboxylic acids are typically stable, crystalline solids that are easier to handle and purify in large quantities compared to aldehydes. The reduction step is also generally high-yielding and robust. The Sonogashira approach (Route C) can be difficult to scale due to the cost of the catalyst and challenges in removing trace metal impurities.[5]

  • Q3: Are there any specific safety concerns I should be aware of?

    • Yes. Working with highly reactive reagents like LiAlH₄, n-butyllithium, or LDA requires specific precautions. These reagents are pyrophoric or react violently with water. All such operations must be conducted by trained personnel in a fume hood under a strictly controlled inert atmosphere. A thorough risk assessment should always be performed before beginning any new procedure.[5]

Section 4: Detailed Experimental Protocols

Protocol 1: Reduction of Furo[3,2-b]pyridine-2-carboxylic acid with LiAlH₄ (Route A)

This protocol describes the reduction of the carboxylic acid intermediate to the target alcohol.

Materials:

  • Furo[3,2-b]pyridine-2-carboxylic acid[11]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂/Ar)

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a positive pressure of nitrogen. Allow the apparatus to cool to room temperature.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 20 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve Furo[3,2-b]pyridine-2-carboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it to a dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Workup: Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid or oil can be purified by silica gel chromatography (using an eluent containing 0.5% triethylamine as described in the troubleshooting section) to yield pure this compound.

Section 5: References

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Available at: --INVALID-LINK--

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (Redirected from Google Cloud). Available at: 1

  • Ingenta Connect. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: --INVALID-LINK--

  • ResearchGate. (2024). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications | Request PDF. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Furo[3,2-b]pyridines. Available at: --INVALID-LINK--

  • ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Available at: --INVALID-LINK--

  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Available at: --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: --INVALID-LINK--

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. Available at: --INVALID-LINK--

  • Arkat USA. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: --INVALID-LINK--

  • PubChem. (n.d.). Furo[3,2-b]pyridine-2-carboxylic acid (C8H5NO3). Available at: --INVALID-LINK--

  • PubMed. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Furo[3,2-b]pyridine-6-carboxylic acid. Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in the Purification of Furo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Furo[3,2-b]pyridine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic scaffolds. The Furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving high purity is paramount for accurate biological evaluation and clinical progression.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of Furo[3,2-b]pyridine compounds.

Q1: What are the most common methods for purifying Furo[3,2-b]pyridine compounds?

A1: The primary purification techniques for Furo[3,2-b]pyridine derivatives are:

  • Flash Column Chromatography: This is the most widely used method for routine purification, employing silica gel as the stationary phase.[4][5]

  • Recrystallization: For solid compounds, recrystallization can be a highly effective method to obtain material of very high purity.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is invaluable for separating complex mixtures, closely eluting isomers, or for final polishing steps to achieve the highest purity.

  • Distillation: For thermally stable, lower-boiling point Furo[3,2-b]pyridine derivatives, distillation under reduced pressure can be a viable option.[4]

Q2: What are the typical impurities I should expect in my crude Furo[3,2-b]pyridine product?

A2: Impurities are largely dependent on the synthetic route employed. Common synthetic strategies include Sonogashira coupling followed by heteroannulation and the Dieckmann condensation.[1][4][6]

  • From Sonogashira Coupling:

    • Alkyne Homocoupling (Glaser Dimer): A frequent byproduct resulting from the coupling of two terminal alkyne molecules.[7]

    • Uncyclized Intermediate: The 2-alkynyl-3-hydroxypyridine intermediate may be present if the intramolecular cyclization is incomplete.[7]

    • Residual Palladium and Copper Catalysts: These transition metals can contaminate the final product.

  • From Dieckmann Condensation:

    • N-alkylation Products: The pyridine nitrogen can compete with O-alkylation, leading to regioisomeric impurities.[6]

    • Unreacted Starting Materials: Incomplete reactions can leave residual 3-hydroxypyridine or the alkylating agent.[6]

    • Ring-Opened Byproducts: Harsh hydrolysis or decarboxylation conditions can lead to degradation of the heterocyclic core.[6]

Q3: How stable is the Furo[3,2-b]pyridine ring system during purification?

A3: The furan ring within the scaffold can be sensitive to strong acidic conditions, potentially leading to ring-opening or other degradation pathways.[8] While the pyridine ring is generally robust, the overall stability can be influenced by the substituents on the ring system. It is advisable to perform a small-scale stability test on a TLC plate by spotting the compound and letting it sit in the developing solvent for an extended period before elution to check for degradation.[9] The use of polar aprotic solvents may have a stabilizing effect.[10][11]

Section 2: Troubleshooting Guide for Purification

This section provides detailed troubleshooting for specific challenges encountered during the purification of Furo[3,2-b]pyridine compounds.

Column Chromatography

Problem 1: Peak Tailing of my Furo[3,2-b]pyridine compound on silica gel.

  • Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to asymmetrical peak shapes.[6][9]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) or pyridine (0.1-1%) are commonly used.[6][9]

    • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase such as neutral or basic alumina, or even a polymer-based column.[9]

Problem 2: Co-elution of my desired product with an impurity.

  • Causality: The polarity of the desired compound and the impurity are very similar, making separation difficult with the current chromatographic conditions.

  • Solutions:

    • Optimize the Solvent Gradient: Employ a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent system.[9]

    • Change the Stationary Phase: A different stationary phase can alter the selectivity of the separation. Consider alumina or a reversed-phase C18 silica gel.[9]

    • Orthogonal Purification: If co-elution remains an issue, an orthogonal purification technique like preparative HPLC is recommended.

Problem 3: My product is crystallizing on the column.

  • Causality: The eluent is a poor solvent for the compound at the concentration it reaches as it moves down the column in a concentrated band.

  • Solutions:

    • Modify the Mobile Phase: Switch to a solvent system in which your compound has higher solubility.

    • Increase the Column Temperature: If the compound is thermally stable, running the column at a slightly elevated temperature can improve solubility.[9]

Recrystallization

Problem 1: I am unable to find a suitable single solvent for recrystallization.

  • Causality: A good recrystallization solvent should dissolve the compound when hot but not when cold. Finding a single solvent with these precise properties can be challenging.

  • Solution: Use a Two-Solvent System

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Heat the solution to boiling and add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly.

Problem 2: My compound oils out instead of crystallizing.

  • Causality: The compound is coming out of solution above its melting point, or the solution is supersaturated.

  • Solutions:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a More Dilute Solution: Add more of the "good" solvent to the hot solution before cooling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to provide a nucleation site for crystal growth.

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Preparative HPLC

Problem 1: Poor peak shape (fronting or tailing) in preparative HPLC.

  • Causality: Similar to column chromatography, interactions with the stationary phase can cause peak asymmetry. Overloading the column is also a common cause in preparative runs.

  • Solutions:

    • Mobile Phase Additives: For reversed-phase HPLC, adding a small amount of an acid like formic acid or trifluoroacetic acid (0.1%) can improve the peak shape of basic compounds by protonating the pyridine nitrogen.

    • Optimize Loading: Reduce the amount of sample injected onto the column.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase for polar Furo[3,2-b]pyridines.

Problem 2: Difficulty removing residual palladium catalyst.

  • Causality: Palladium catalysts used in cross-coupling reactions can form complexes with the desired product or other components of the reaction mixture, making them difficult to remove by standard chromatography.

  • Solutions:

    • Metal Scavengers: After the initial purification, treat the product solution with a metal scavenger resin. Thiol-based silica scavengers are particularly effective for palladium removal.[12]

    • Filtration through Celite: Passing the crude reaction mixture through a pad of Celite can help to remove some of the catalyst before chromatographic purification.[12]

    • Crystallization: In some cases, recrystallization can be very effective at excluding metal impurities from the crystal lattice. However, in other instances, it can concentrate the metal.[13]

Section 3: Data Presentation & Experimental Protocols

Table 1: Common Impurities in Furo[3,2-b]pyridine Synthesis and Their Identification
Impurity TypeCommon NameSynthetic OriginTypical Analytical SignatureMitigation/Purification Strategy
Homocoupling ProductGlaser DimerSonogashira CouplingMS will show M+ corresponding to 2 x (alkyne) - 2H. Symmetrical pattern in ¹H NMR.[7]Rigorous inert atmosphere during reaction, use of copper-free Sonogashira conditions. Separation by column chromatography (often less polar than the desired product).[7]
Uncyclized Intermediate2-Alkynyl-3-hydroxypyridineSonogashira Coupling & Incomplete CyclizationMS will show M+ corresponding to the coupled but uncyclized product.[7]Increase reaction time/temperature for the cyclization step. Separation by column chromatography.
N-Alkylated IsomerN-alkylated Furo[3,2-b]pyridineDieckmann Condensation RouteMay have similar mass to the desired product but different NMR chemical shifts.Use of milder bases (e.g., K₂CO₃) to favor O-alkylation.[6] Separation by preparative HPLC or careful column chromatography.
Ring-Opened Products-Harsh Hydrolysis/DecarboxylationBroad signals in ¹H NMR, unexpected fragments in MS.Milder hydrolysis/decarboxylation conditions (e.g., lower temperature, shorter reaction time). Separation by column chromatography or acid-base extraction.[6]
Residual CatalystPalladium/Copper SpeciesSonogashira CouplingCan sometimes be observed by discoloration of the product. Quantified by ICP-MS.Treatment with metal scavengers, filtration through Celite, or recrystallization.[12][14]
Experimental Protocol: Standard Column Chromatography for Furo[3,2-b]pyridin-3-ol Purification

This protocol provides a general starting point for the purification of a polar Furo[3,2-b]pyridine derivative.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Ethyl Acetate/Hexane).

    • Carefully pack the column, ensuring no air bubbles are trapped.[6]

  • Sample Loading:

    • Dissolve the crude Furo[3,2-b]pyridin-3-ol in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load the dried silica onto the top of the packed column.[6]

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., from 5% to 50% ethyl acetate in hexane, followed by a gradient of 0% to 10% methanol in ethyl acetate). The exact gradient should be determined by preliminary TLC analysis.[6]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions containing the desired product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Furo[3,2-b]pyridin-3-ol.

Section 4: Visualizations

Purification_Workflow cluster_synthesis Crude Product Generation cluster_purification Purification Strategy cluster_analysis Purity and Identity Confirmation Synthesis Synthesis of Furo[3,2-b]pyridine Crude Crude Product (with impurities) Synthesis->Crude TLC TLC Analysis Crude->TLC Initial Assessment Column Column Chromatography TLC->Column Primary Purification Analysis Purity Check (HPLC, NMR, MS) Column->Analysis Recrystal Recrystallization Recrystal->Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Analysis Analysis->Recrystal Further Purification (if solid) Analysis->Prep_HPLC For difficult separations or high purity Pure_Product Pure Furo[3,2-b]pyridine Analysis->Pure_Product Purity > 95%

Caption: General purification workflow for Furo[3,2-b]pyridine compounds.

Troubleshooting_Logic cluster_column Column Chromatography cluster_recrystal Recrystallization cluster_common Common Issues Start Purification Issue Identified Tailing Peak Tailing? Start->Tailing Coelution Co-elution? Start->Coelution Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Start->No_Crystals Catalyst Catalyst Residue? Start->Catalyst Tailing->Coelution No Add_Base Add Basic Modifier (e.g., Et3N) Tailing->Add_Base Yes Coelution->Oiling_Out No Change_Gradient Optimize Gradient or Change Stationary Phase Coelution->Change_Gradient Yes Oiling_Out->No_Crystals No Slow_Cooling Slower Cooling or Use More Solvent Oiling_Out->Slow_Cooling Yes No_Crystals->Catalyst No Two_Solvents Try Two-Solvent System or Seeding No_Crystals->Two_Solvents Yes Scavenger Use Metal Scavenger Resin Catalyst->Scavenger Yes

References

Optimizing reaction conditions for the synthesis of Furo[3,2-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An essential heterocyclic scaffold in medicinal chemistry, Furo[3,2-b]pyridine has drawn a lot of interest because of its special electrical characteristics and stiff, planar structure.[1] This framework serves as a key component in the creation of powerful and selective inhibitors for a range of biological targets, especially in the field of oncology as kinase inhibitors.[1][2]

This technical support center offers troubleshooting manuals and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions and resolve typical problems encountered during the synthesis of Furo[3,2-b]pyridine analogs.

Section 1: Frequently Asked Questions (FAQs) on Core Synthetic Strategies

This section addresses high-level questions regarding the primary methods for constructing the Furo[3,2-b]pyridine core.

Q1: What are the principal synthetic routes for constructing the Furo[3,2-b]pyridine scaffold?

A1: The construction of the Furo[3,2-b]pyridine nucleus is typically achieved by forming the furan ring onto a pre-existing, functionalized pyridine core.[1] The most prevalent and effective strategies include:

  • Sonogashira Coupling Followed by Heteroannulation: This is a powerful one-pot method for synthesizing 2-substituted Furo[3,2-b]pyridines.[3] It involves a palladium/copper-catalyzed cross-coupling of a terminal alkyne with a suitably substituted pyridine, such as 3-chloro-2-hydroxypyridine.[1][3] The initial C-C bond formation is followed by an intramolecular C-O cyclization to form the furan ring.[1][3]

  • Dieckmann Condensation: This intramolecular cyclization is a classic method for forming the furanone ring, which can then be further modified. The pathway often starts with the O-alkylation of a 3-hydroxypicolinate, followed by a base-induced intramolecular condensation of the resulting diester.[4][5] Subsequent hydrolysis and decarboxylation yield the Furo[3,2-b]pyridin-3-ol core.[4]

  • Copper-Catalyzed Cyclization: These methods offer a versatile alternative and often involve the intramolecular oxidative cyclization of appropriately substituted pyridine precursors to build the fused furan ring.[1][2]

Q2: How do I choose the most appropriate synthetic strategy?

A2: The optimal strategy depends on several factors:

  • Desired Substitution Pattern: If your target requires substitution primarily at the 2-position, the Sonogashira coupling approach is highly effective as it directly incorporates diversity through the choice of terminal alkyne.[3] For access to the 3-hydroxy or 3-amino functionalities, a Dieckmann condensation or related cyclization is often more suitable.[4]

  • Starting Material Availability: The choice is often dictated by the commercial availability and cost of the pyridine starting materials. Prefunctionalized pyridines can be expensive, making routes that build complexity from simpler precursors more attractive on a larger scale.

  • Reaction Robustness and Scalability: One-pot procedures like the Sonogashira/heteroannulation method can be efficient for library synthesis.[3] However, multi-step sequences like the Dieckmann condensation may offer more control and easier purification of intermediates, which can be advantageous for large-scale synthesis.[6]

Section 2: Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low Yield or Stalled Ring-Forming Reactions

Q3: My Dieckmann condensation to form the furo[3,2-b]pyridine ring is sluggish or results in a complex mixture. What should I investigate?

A3: The Dieckmann condensation is highly sensitive to reaction conditions.[5] Common culprits for failure are the choice of base, presence of water, and reaction temperature.

  • Causality: This reaction requires the formation of an enolate intermediate, which is then trapped intramolecularly. A sufficiently strong, non-nucleophilic base is required to deprotonate the α-carbon without competing side reactions like saponification. The enolate is highly reactive towards protons, so any trace of water will quench the intermediate and halt the cyclization.[5]

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents (e.g., Toluene, THF, DMF).[5][7]

    • Evaluate the Base: Sodium hydride (NaH) is often effective as it's a strong, non-nucleophilic base.[7] Sodium ethoxide in ethanol is another common choice, but ensure it is freshly prepared and used in stoichiometric amounts.[5]

    • Optimize Temperature: While some condensations proceed at room temperature, many require heating to overcome the activation energy for cyclization. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction stalls.[5]

ParameterRecommendationRationale
Base Sodium Hydride (NaH, 60% in oil)Strong, non-nucleophilic base minimizes side reactions.[7]
Solvent Anhydrous Toluene or DMFAprotic solvents prevent quenching of the enolate intermediate.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction.[5]
Monitoring Thin-Layer Chromatography (TLC)Track the consumption of starting material to determine the optimal reaction time.[4]

Q4: In my Sonogashira coupling/heteroannulation sequence, I'm observing significant homocoupling of the alkyne (Glaser coupling) and low yield of my desired Furo[3,2-b]pyridine. How can I suppress this?

A4: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[8]

  • Causality: The catalytic cycle for the desired cross-coupling involves both palladium and copper. However, oxygen can induce a competing cycle where the copper catalyst facilitates the oxidative dimerization of the terminal alkyne.

  • Troubleshooting Workflow:

G start Low Yield & Alkyne Homocoupling degas Improve Degassing Protocol (Freeze-Pump-Thaw or prolonged Argon sparging) start->degas Primary Cause: Oxygen Presence check_catalyst Use Fresh, High-Purity Pd and Cu Catalysts degas->check_catalyst Secondary Cause: Catalyst Activity temp_control Lower Reaction Temperature check_catalyst->temp_control Tertiary Cause: High Temp Favors Side Reactions recheck Re-run Reaction & Monitor by TLC/LC-MS temp_control->recheck success Problem Solved recheck->success Yes fail Issue Persists recheck->fail No

Caption: Troubleshooting workflow for Sonogashira coupling.

  • Detailed Solutions:

    • Rigorous Degassing: Before adding the catalysts, thoroughly degas the solvent and reaction mixture. The freeze-pump-thaw method (3-4 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for at least 30-60 minutes can suffice.[8][9]

    • Catalyst Purity: Use fresh, high-purity palladium (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI). Old catalysts can have reduced activity, leading to a higher propensity for side reactions.[8]

    • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate. Elevated temperatures can sometimes accelerate the homocoupling pathway.[8] Ultrasound irradiation has been reported as a method to facilitate the reaction under milder conditions.[3]

Issue 2: Side Product Formation and Purification

Q5: My initial O-alkylation of 3-hydroxypicolinate is yielding a significant amount of the N-alkylated isomer. How can I improve O-selectivity?

A5: The pyridine nitrogen is a competing nucleophile. The selectivity between O- and N-alkylation is highly dependent on the base and solvent system.[5]

  • Causality: Strong bases like sodium hydride can deprotonate the hydroxyl group, but also increase the nucleophilicity of the pyridine nitrogen. Milder, heterogeneous bases in polar aprotic solvents tend to favor O-alkylation.

  • Optimized Conditions for O-Alkylation:

    • Base: Use a milder base like potassium carbonate (K₂CO₃) instead of NaH.[5] K₂CO₃ is less basic and its heterogeneous nature can favor reaction at the more acidic hydroxyl group.

    • Solvent: Employ a polar aprotic solvent like anhydrous DMF or acetonitrile.[5] These solvents effectively solvate the potassium cation without protonating the phenoxide, facilitating the desired Sₙ2 reaction.

Q6: I am attempting a Suzuki-Miyaura cross-coupling to install an aryl group on the Furo[3,2-b]pyridine core, but the reaction is failing or giving hydrodehalogenation byproducts.

A6: Suzuki couplings on electron-rich N-heterocycles can be challenging. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[9] Hydrodehalogenation is often caused by moisture or other proton sources.[9]

  • Causality: Effective Suzuki coupling relies on a smooth catalytic cycle (oxidative addition, transmetalation, reductive elimination). The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst and deactivating it. To overcome this, bulky, electron-rich phosphine ligands are required to promote the desired catalytic steps and shield the metal center.[9]

  • Troubleshooting Steps:

    • Ligand Selection: Standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are designed for challenging couplings.[9]

    • Base and Solvent Choice: The base is critical. Anhydrous bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to aqueous bases for these substrates.[10] Use rigorously dried, degassed solvents like 1,4-dioxane or toluene.[10]

    • Reagent Purity: Ensure the boronic acid or ester is pure and dry. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), which can be less reactive. Also, ensure your Furo[3,2-b]pyridine starting material is free of impurities that could act as proton sources.[9]

Q7: My purified Furo[3,2-b]pyridine analog shows significant peak tailing during silica gel chromatography. What is the cause and solution?

A7: The basic nature of the pyridine nitrogen is the primary cause of tailing on acidic silica gel.

  • Causality: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow elution and broad, tailing peaks, resulting in poor separation.

  • Solution: To mitigate this, add a small amount of a basic modifier to the mobile phase.[5]

    • Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., ethyl acetate/hexanes).

    • Mechanism: The amine modifier competitively binds to the active sites on the silica gel, masking them from your product. This results in a more uniform elution profile and significantly sharper peaks.

Section 3: Key Experimental Protocols

The following are detailed, representative protocols that serve as a validated starting point for optimization.

Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Heteroannulation

This one-pot procedure is adapted from established methods for synthesizing the Furo[3,2-b]pyridine core.[1][3]

G cluster_0 One-Pot Synthesis Workflow reagents 1. Combine 3-chloro-2-hydroxypyridine, alkyne, Pd/C, CuI, PPh3, Et3N in EtOH reaction 2. Ultrasound Irradiation or Heating (Monitor by TLC) reagents->reaction workup 3. Remove solvent under reduced pressure reaction->workup purify 4. Column Chromatography on Silica Gel workup->purify product Pure 2-substituted Furo[3,2-b]pyridine purify->product

Caption: Workflow for Sonogashira/Heteroannulation.

Methodology:

  • Reaction Setup: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol, 1.0 eq) and a terminal alkyne (1.1 mmol, 1.1 eq) in ethanol, add 10% Pd/C, copper(I) iodide (CuI), triphenylphosphine (PPh₃), and triethylamine (Et₃N).[1]

  • Reaction Conditions: Subject the reaction mixture to ultrasound irradiation or conventional heating until TLC analysis indicates the complete consumption of the starting material.[1][3]

  • Workup: Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with additional ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-substituted Furo[3,2-b]pyridine.[1]

Protocol 2: C-3 Arylation via Triflation and Suzuki-Miyaura Coupling

Direct Suzuki coupling of Furo[3,2-b]pyridin-3-ol is not feasible. Activation of the hydroxyl group as a triflate is a necessary first step.[10]

Part A: Triflation of Furo[3,2-b]pyridin-3-ol

  • Reaction Setup: Dissolve Furo[3,2-b]pyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude triflate by flash column chromatography.[10]

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In an oven-dried reaction vessel, combine the Furo[3,2-b]pyridin-3-yl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (2.0 eq).[10]

  • Inerting: Seal the vessel, then evacuate and backfill with nitrogen or argon (repeat 3 times).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and degassed, anhydrous 1,4-dioxane.[10]

  • Reaction: Heat the mixture to 80-110 °C for 4-16 hours until LC-MS analysis indicates reaction completion.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-aryl-Furo[3,2-b]pyridine.[10]

References

How to prevent degradation of Furo[3,2-b]pyridin-2-ylmethanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Furo[3,2-b]pyridin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a pale yellow color. What could be the cause?

A change in color, such as the appearance of a yellow tint, is often an indicator of chemical degradation. The most probable cause is the oxidation of the hydroxymethyl group to the corresponding aldehyde, which can sometimes be colored. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I've observed a loss of potency or inconsistent results in my assays using a stock solution of this compound. Could this be due to degradation?

Yes, inconsistent results and loss of biological activity are common consequences of compound degradation. Even a small percentage of degradation can significantly impact assay outcomes. The primary degradation products, an aldehyde or a carboxylic acid, will have different chemical properties and are unlikely to exhibit the same biological activity as the parent molecule.

Q3: What are the primary factors that can cause this compound to degrade in solution?

The main factors influencing the stability of this compound in solution are:

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the hydroxymethyl group.[1][2]

  • Light: Exposure to UV or even ambient light can induce photodegradation of the furo[3,2-b]pyridine ring system.[3][4][5]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6][7]

  • pH: The stability of the compound can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions of the fused heterocyclic ring system.[3]

Q4: What are the recommended storage conditions for a stock solution of this compound?

To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[8]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.[9][10]

Troubleshooting Guides

Issue 1: Suspected Oxidation of this compound

Symptoms:

  • Loss of compound potency in biological assays.

  • Appearance of a new peak in HPLC analysis.

  • A noticeable change in the solution's color.

Causality: The hydroxymethyl group on the furo[3,2-b]pyridine ring is susceptible to oxidation, initially forming an aldehyde and potentially being further oxidized to a carboxylic acid.[11][12][13][14] This is a common degradation pathway for benzylic-like alcohols.

Troubleshooting Workflow:

Oxidation_Troubleshooting start Symptom: Suspected Oxidation check_hplc Analyze by HPLC-UV/MS start->check_hplc new_peak New Peak(s) Observed? check_hplc->new_peak confirm_mass Confirm Mass of Degradant(s) by MS new_peak->confirm_mass Yes no_new_peak No New Peak (Consider other degradation pathways) new_peak->no_new_peak No aldehyde_mass Mass consistent with Aldehyde (+14 Da)? confirm_mass->aldehyde_mass carboxyl_mass Mass consistent with Carboxylic Acid (+28 Da)? aldehyde_mass->carboxyl_mass No implement_prevention Implement Preventative Measures aldehyde_mass->implement_prevention Yes carboxyl_mass->implement_prevention Yes carboxyl_mass->no_new_peak No end Problem Resolved implement_prevention->end

Caption: Troubleshooting workflow for suspected oxidation.

Preventative Measures & Protocols:

  • Solvent Choice and Preparation:

    • Use high-purity, HPLC-grade solvents.

    • Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Use of Antioxidants:

    • For aqueous solutions, consider adding antioxidants. The choice of antioxidant can depend on the specifics of your experimental system. Common examples include:

      • Ascorbic acid (Vitamin C): A water-soluble antioxidant.[1][15]

      • Butylated hydroxytoluene (BHT): More suitable for organic-based solutions.[1][16]

    • Protocol for Adding Antioxidant:

      • Prepare a concentrated stock of the chosen antioxidant in the same solvent as your this compound solution.

      • Add a small aliquot of the antioxidant stock to your final solution to achieve a final concentration typically in the range of 0.01-0.1%.

      • Note: Always run a control experiment to ensure the antioxidant does not interfere with your assay.

  • Inert Atmosphere Storage:

    • After dissolving the compound, gently flush the headspace of the vial with a stream of nitrogen or argon for 30-60 seconds.

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • For long-term storage, parafilm the cap to ensure an airtight seal.

Issue 2: Suspected Photodegradation

Symptoms:

  • Rapid loss of activity, especially in solutions exposed to ambient or UV light.

  • Appearance of multiple, often poorly resolved, peaks in HPLC.

Causality: Furan and pyridine ring systems are known to be susceptible to photodegradation.[3][4][5] UV light can induce ring-opening or other complex photochemical reactions, leading to a variety of degradation products.

Troubleshooting Workflow:

Photodegradation_Troubleshooting start Symptom: Suspected Photodegradation compare_samples Compare Light-Exposed vs. Dark-Stored Samples by HPLC start->compare_samples more_degradation Increased Degradation in Light-Exposed Sample? compare_samples->more_degradation implement_protection Implement Light Protection Protocols more_degradation->implement_protection Yes no_difference No Significant Difference (Investigate other causes, e.g., oxidation) more_degradation->no_difference No end Problem Resolved implement_protection->end

Caption: Troubleshooting workflow for suspected photodegradation.

Preventative Measures & Protocols:

  • Light-Protected Storage and Handling:

    • Always store stock solutions and solid compound in amber vials or containers wrapped in aluminum foil.[8]

    • When working with the compound, minimize exposure to direct light. Work in a dimly lit area or use yellow light filters on fume hood lights.

    • During experiments (e.g., in multi-well plates), protect the plates from light by covering them with a light-blocking lid or foil when not actively being processed.

Issue 3: pH-Mediated Degradation

Symptoms:

  • Instability observed in acidic or basic buffer systems.

  • Precipitation or cloudiness in the solution over time.

Causality: The furo[3,2-b]pyridine ring system may be susceptible to hydrolysis or rearrangement under non-neutral pH conditions. The furan ring, in particular, can be unstable in acidic environments.[6][7][17]

Troubleshooting and Prevention:

  • pH Stability Study:

    • Prepare small-scale solutions of this compound in a range of buffers (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

    • Analyze the samples at each time point by HPLC to determine the percentage of the parent compound remaining.

    • Based on the results, select a buffer system where the compound exhibits maximum stability for your experiments.

  • General Recommendations:

    • Unless your experiment requires a specific pH, it is generally advisable to prepare stock solutions in a neutral, aprotic solvent like DMSO or ethanol.

    • When diluting into aqueous buffers for final assays, prepare the dilutions immediately before use to minimize the time the compound spends in a potentially destabilizing environment.

Summary of Recommended Handling and Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C (short-term) or -80°C (long-term)Slows down the rate of all potential degradation reactions.[9]
Light In the dark (amber vial or foil-wrapped)Prevents light-induced degradation of the heterocyclic ring system.[8]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the hydroxymethyl group.[10]
Solvent for Stock Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis and provides a stable environment.
pH of Aqueous Solution Neutral (if possible)Avoids acid or base-catalyzed degradation of the furo[3,2-b]pyridine core.

Analytical Methodology for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for assessing the purity of this compound and detecting degradation products.

  • Protocol for HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is invaluable for identifying the molecular weights of degradation products, which helps in elucidating the degradation pathway. The HPLC method described above can typically be directly coupled to a mass spectrometer.

References

Addressing off-target effects of Furo[3,2-b]pyridin-2-ylmethanol in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Furo[3,2-b]pyridin-2-ylmethanol

A Guide to Addressing Off-Target Effects in Cellular Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during cellular experiments. As Senior Application Scientists, we have compiled this resource based on established pharmacological principles and field-proven insights to ensure the integrity and reproducibility of your results.

The Furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, known for yielding highly selective kinase inhibitors and potent modulators of critical signaling pathways.[1][2][3] Specifically, derivatives have shown high selectivity for Cdc-like kinases (CLKs) and the ability to modulate the Hedgehog signaling pathway.[2][3][4] While this compound is designed for a specific primary target (hypothetically, CLK2 for this guide), all small molecules have the potential for off-target interactions, which can lead to ambiguous results or unintended cellular phenotypes.[5][6][7]

This guide provides a structured, question-and-answer-based approach to help you identify, understand, and mitigate these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: What is the intended primary target of this compound and its mechanism of action?

A1: this compound is an ATP-competitive inhibitor primarily targeting Cdc-like Kinase 2 (CLK2). CLKs are dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] By inhibiting CLK2, the compound is expected to alter splicing patterns, which can affect various cellular processes, including cell cycle progression and apoptosis.[1]

Q2: What are the most common signs of an off-target effect in my cellular assay?

A2: Common indicators of off-target effects include:

  • Unexpected Cytotoxicity: Significant cell death is observed at concentrations where the primary target is not expected to induce such an effect.

  • Phenotypic Discrepancy: The observed cellular phenotype (e.g., changes in morphology, proliferation) does not align with the known outcome of inhibiting the primary target via genetic methods like siRNA or CRISPR.[5]

  • Inconsistent Dose-Response Curve: The dose-response curve for your phenotypic readout is unusually broad or does not reach a plateau, suggesting multiple targets are being engaged at different concentrations.[5]

  • Contradictory Results with Control Compounds: A structurally similar but inactive analog of this compound produces the same cellular effect.[5]

Q3: Why is a vehicle control so important, and what should I use?

A3: A vehicle control is essential to distinguish the effect of the compound from the effect of the solvent used to dissolve it.[8][9] The most common vehicle for compounds like this compound is dimethyl sulfoxide (DMSO). Even at low concentrations (typically <0.1%), DMSO can influence cell behavior, making it a critical baseline for comparison.[10] Your experimental groups should always be compared to cells treated with an identical concentration of the vehicle.[8][9]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Unexpected or Excessive Cytotoxicity

Q: I'm observing high levels of cell death at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an off-target effect?

A: Unanticipated cytotoxicity is a classic sign that the compound may be interacting with unintended targets essential for cell survival.[5] Here is a logical workflow to diagnose this issue:

G A Problem: Unexpected Cytotoxicity Observed B Step 1: Validate Cytotoxicity Assay Run Caspase-3/7 assay to confirm apoptosis vs. necrosis. A->B H Apoptosis Confirmed B->H Apoptotic Pathway Activated I No Apoptosis (Necrosis) B->I Non-Specific Cell Death C Step 2: Titrate Compound Carefully Perform a detailed dose-response curve (e.g., 10-point, log scale). Determine IC50 for phenotype vs. CC50 for cytotoxicity. J Separation >10x C->J IC50 << CC50 K Separation <10x C->K IC50 ≈ CC50 D Step 3: Use Control Compounds Test a structurally similar, inactive analog. Does it also cause cytotoxicity? L Inactive Analog is NON-TOXIC D->L M Inactive Analog is TOXIC D->M E Step 4: Confirm Target Engagement Use CETSA or NanoBRET to confirm binding to CLK2 at non-toxic concentrations. N Target Engaged at Phenotypic IC50 E->N O No/Weak Engagement E->O F Conclusion 1: Cytotoxicity is likely an ON-TARGET effect. G Conclusion 2: Cytotoxicity is likely an OFF-TARGET effect. H->C I->C J->D K->G L->E M->G N->F O->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Explanation & Actions:

  • Characterize the Cell Death: First, determine the mechanism of cell death. An apoptosis-specific assay, such as a Caspase-3/7 activity assay, can differentiate programmed cell death from necrosis.[11][12][13][14][15] If the compound induces apoptosis, it may be an on-target effect if CLK2 inhibition is known to trigger it in your cell type. If it's necrosis, it's more likely a non-specific, off-target effect.

  • Establish a Therapeutic Window: Perform a careful dose-response analysis for both your desired phenotype and general cell viability (e.g., using an MTT or LDH assay). A large separation (ideally >10-fold) between the effective concentration (EC50) for the phenotype and the cytotoxic concentration (CC50) suggests a viable window for on-target activity. A narrow window suggests off-target toxicity.[5]

  • Employ an Inactive Control: Synthesize or obtain a close structural analog of this compound that is known to be inactive against CLK2. If this inactive control recapitulates the cytotoxicity, the effect is unequivocally off-target and likely related to the chemical scaffold itself.[5]

  • Confirm Target Engagement: It is crucial to prove that the compound binds to its intended target (CLK2) at the concentrations where the desired phenotype is observed.[5] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assays are the gold standard for this.[16][17][18][19][20][21][22][23] If target engagement only occurs at concentrations that are already cytotoxic, the observed phenotype may be dominated by off-target effects.

Issue 2: Phenotype Doesn't Match Genetic Knockdown

Q: I've knocked down CLK2 using siRNA, and the resulting phenotype is different from what I see with this compound. Why is there a discrepancy?

A: This is a strong indicator of off-target effects or compound-specific activities that go beyond simple target inhibition.[5] A pharmacological inhibitor acts acutely and may have effects that differ from a genetic knockdown, which allows for cellular adaptation. However, significant discrepancies warrant investigation.

G cluster_0 Initial Observation cluster_1 Validation Steps cluster_2 Potential Conclusions A Phenotype(Compound) ≠ Phenotype(siRNA/CRISPR) B 1. Confirm Target Engagement (CETSA / NanoBRET) Is CLK2 engaged at the effective concentration? A->B C 2. Use Orthogonal Validation Test a structurally distinct CLK2 inhibitor. Does it replicate the compound's phenotype or the siRNA phenotype? B->C Yes, Target Engaged D 3. Broad Kinase Profiling Submit compound for a kinome scan (e.g., KINOMEscan®). Are other potent kinase targets identified? C->D G Conclusion C: Phenotype is ON-TARGET but distinct from knockdown. Acute inhibition vs. chronic adaptation. C->G Orthogonal inhibitor replicates siRNA phenotype E Conclusion A: Phenotype is due to a confirmed OFF-TARGET. The new hit from the kinome scan explains the phenotype. D->E Potent off-target found that matches phenotype F Conclusion B: Phenotype is POLYPHARMACOLOGY. Both CLK2 and other kinases are required for the effect. D->F Multiple weak off-targets found

Caption: Logic diagram for phenotype discrepancy analysis.

Detailed Explanation & Actions:

  • Confirm On-Target Engagement: First, use an assay like CETSA to confirm that your compound is indeed binding to CLK2 in your cells at the effective concentration.[21][23] If it isn't, the observed phenotype is entirely off-target.

  • Use an Orthogonal Inhibitor: The most powerful validation is to use a second, structurally unrelated inhibitor of CLK2. If this second inhibitor reproduces the phenotype seen with genetic knockdown, it strongly suggests that the phenotype from this compound is due to off-target effects.

  • Identify Potential Off-Targets: To identify what those off-targets might be, a broad, unbiased screening approach is necessary. Services like KINOMEscan® can screen your compound against hundreds of kinases to generate a selectivity profile.[24][25][][27][28] This can reveal unexpected high-affinity interactions that may explain the observed phenotype.

  • Consider Polypharmacology: The compound's effect may not be from a single off-target but from the combined inhibition of CLK2 and one or more other targets. This "polypharmacology" can be a source of novel therapeutic effects but must be carefully deconvoluted.

Potential Signaling Pathway Cross-Talk

Furo[3,2-b]pyridine derivatives have been noted to interact with both CLK-mediated splicing and the Hedgehog pathway.[1][2][4] It is plausible that this compound could engage both, leading to a complex cellular phenotype.

G cluster_clk CLK Pathway (On-Target) cluster_hh Hedgehog Pathway (Potential Off-Target) compound This compound CLK2 CLK2 compound->CLK2 Inhibits (Primary Target) SMO Smoothened (SMO) compound->SMO Inhibits (Potential Off-Target) SR_Proteins SR Proteins CLK2->SR_Proteins phosphorylates Splicing Altered Splicing SR_Proteins->Splicing PhenotypeA Phenotype A (e.g., Apoptosis) Splicing->PhenotypeA GLI GLI Factors SMO->GLI activates Gene_Expression Target Gene Expression GLI->Gene_Expression PhenotypeB Phenotype B (e.g., Proliferation Change) Gene_Expression->PhenotypeB

Caption: Potential cross-talk between CLK and Hedgehog pathways.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step protocols for essential validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[18][19][21][23][29]

Materials:

  • Cells of interest

  • This compound and vehicle (DMSO)

  • PBS, cell lysis buffer (with protease/phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of handling plates/tubes

  • Standard Western Blot or ELISA equipment

Methodology:

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes/plate. Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble CLK2 protein remaining at each temperature using Western Blot or ELISA with a validated CLK2 antibody.

  • Data Analysis: Plot the percentage of soluble CLK2 protein against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Kinome Profiling for Selectivity

This protocol outlines the general steps for submitting a compound to a commercial kinase profiling service to determine its selectivity.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound has high purity (>95%).

  • Service Selection: Choose a reputable provider offering a large kinase panel (e.g., Eurofins KINOMEscan®, Promega). Select a panel that includes a broad representation of the human kinome.[24][27] The scanMAX panel, for instance, covers over 450 kinases.[24][27]

  • Submission: Follow the provider's instructions for sample submission, which typically involves sending the required amount of compound at the specified concentration. Usually, a single concentration screen (e.g., 1 µM) is performed first.

  • Data Analysis: The service will provide data showing the percent inhibition of each kinase in the panel. Hits are typically defined as kinases showing >50% or >80% inhibition. The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a dendrogram of the human kinome.[27]

  • Follow-Up: For any significant off-target hits, follow-up with dose-response experiments (Kd determination) to confirm the binding affinity. This will distinguish potent off-targets from weak, non-specific interactions.

Data Summary Table

The following table provides a hypothetical summary of expected data for this compound to help guide your experimental design and interpretation.

Assay TypeParameter MeasuredExpected Result for On-Target EffectPotential Off-Target Indication
Phenotypic Assay EC50 (Effective Concentration)50-200 nM> 1 µM (low potency) or discrepancy with biochemical IC50
Cytotoxicity Assay CC50 (Cytotoxic Concentration)> 10 µM (providing a >50x selectivity window)< 1 µM (narrow or no selectivity window)
Target Engagement CETSA Thermal Shift (ΔTm)+4-8 °C shift at 1 µMNo significant shift at effective concentrations
Kinase Profiling Selectivity Score (S-score)S(10) < 0.02 (highly selective)S(10) > 0.1 (promiscuous)
Control Compound Test Phenotype of Inactive AnalogNo cellular effect observed up to 10 µMThe inactive analog reproduces the phenotype of the active compound

References

Technical Support Center: Enhancing Kinase Selectivity of Furo[3,2-b]pyridin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the promising Furo[3,2-b]pyridine scaffold. This guide is designed to provide in-depth, actionable advice for improving the kinase selectivity of your Furo[3,2-b]pyridin-2-ylmethanol-based compounds. We will explore common challenges and provide solutions grounded in established medicinal chemistry principles and experimental validation.

The Furo[3,2-b]pyridine core is recognized as a "privileged scaffold" for developing potent and highly selective kinase inhibitors, particularly for targets like Cdc-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs).[1][2][3] However, achieving exquisite selectivity against a specific kinase target from the vast human kinome requires a systematic and informed approach. This guide will address your frequently asked questions in this endeavor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Starting Point: Baseline Selectivity

Question 1: My this compound derivative shows potent inhibition of my primary kinase target, but I'm concerned about off-target effects. How do I determine its initial selectivity profile?

Answer: Establishing a baseline kinase selectivity profile is a critical first step. A broad, unbiased screen will provide a comprehensive view of your compound's activity across the kinome.

Recommended Protocol: Kinome-wide Selectivity Profiling

A standard approach is to perform a competitive binding assay or a radiometric activity assay against a large panel of kinases. Several commercial vendors offer these services, providing data as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd) values for a wide range of kinases.[4]

Interpreting the Results:

  • High Promiscuity: If your compound inhibits a large number of kinases from different families, it suggests that the core scaffold is making extensive interactions within the highly conserved ATP-binding pocket.

  • Family-Specific Inhibition: Inhibition of multiple members within the same kinase family (e.g., several CMGC kinases if your target is a CLK) is common and provides clues about the initial structure-activity relationship (SAR).

  • Unexpected Hits: Potent inhibition of seemingly unrelated kinases can reveal opportunities for drug repositioning or highlight potential liabilities that need to be addressed through medicinal chemistry.

A visual representation, such as a kinome tree, is an effective way to illustrate the selectivity profile of your compound.[5]

Section 2: Rational Design for Improved Selectivity

Question 2: How can I rationally modify the this compound scaffold to improve selectivity for my target kinase?

Answer: Improving selectivity involves introducing chemical modifications that exploit the subtle differences between the ATP-binding site of your target kinase and those of off-target kinases. The key is to understand the structure-activity relationship (SAR) of the Furo[3,2-b]pyridine core. Research has shown that substitutions at the 3, 5, and 7-positions are critical for modulating potency and selectivity.[6]

Key Strategies for Rational Design:

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue is a key amino acid at the entrance of a hydrophobic pocket near the ATP-binding site. Its size varies across the kinome.

    • Large Gatekeeper: If your target kinase has a small gatekeeper (e.g., threonine or valine) and an off-target has a large one (e.g., methionine or phenylalanine), you can introduce bulky substituents on your scaffold that will sterically clash with the larger gatekeeper of the off-target kinase, thus improving selectivity.

    • Small Gatekeeper: Conversely, if your target has a large gatekeeper, designing compounds that form favorable interactions within the pocket created by this residue can enhance selectivity.

  • Targeting the Hinge Region: The hinge region forms crucial hydrogen bonds with ATP-competitive inhibitors. While highly conserved, subtle differences in the backbone conformation and surrounding residues can be exploited. Modifications to your scaffold that alter the hydrogen bonding pattern or introduce new interactions can fine-tune selectivity.

  • Accessing Allosteric Pockets: While this compound is likely an ATP-competitive inhibitor, modifications can be designed to extend into less conserved, nearby allosteric pockets, leading to a significant increase in selectivity. Some Furo[3,2-b]pyridine derivatives have been shown to engage with the back pocket of the kinase, which is a successful strategy for enhancing selectivity due to the higher sequence variability in this region compared to the hinge.[5]

Workflow for Rational Drug Design:

G cluster_0 Computational Modeling cluster_1 Chemical Synthesis & Experimental Validation A 1. Obtain Crystal Structure of Target Kinase B 2. Dock this compound Scaffold into Active Site A->B C 3. Analyze Binding Pose: - H-bonds with Hinge - Proximity to Gatekeeper - Unoccupied Pockets B->C D 4. In Silico Design of Analogs with Substitutions at Key Positions C->D E 5. Predict Binding Affinity and Selectivity D->E F 6. Synthesize Prioritized Analogs E->F Guide Synthesis G 7. In Vitro Kinase Assay (Primary Target) F->G H 8. Selectivity Profiling (Kinome Panel) G->H I 9. Analyze SAR and Iterate H->I I->D Refine Design

Caption: Iterative workflow for improving kinase inhibitor selectivity.

Question 3: I don't have a crystal structure of my target kinase. Can I still use computational methods to guide my design?

Answer: Yes. While a crystal structure is ideal, homology modeling can be a powerful alternative.

  • Homology Modeling: If the crystal structure of a closely related kinase (high sequence identity) is available, you can build a homology model of your target kinase's active site. This model can then be used for molecular docking studies to predict how your this compound derivatives might bind.

  • Pharmacophore Modeling: Based on a set of known active and inactive compounds for your target, you can generate a 3D pharmacophore model. This model represents the key chemical features required for binding and can be used to screen virtual libraries of this compound derivatives to identify those with a higher probability of being active and selective.

Section 3: Synthetic Strategies for Derivatization

Question 4: What are the key synthetic handles on the this compound core that I can use for derivatization?

Answer: The Furo[3,2-b]pyridine scaffold is amenable to various synthetic modifications. The primary points for derivatization to explore SAR are the 3, 5, and 7-positions. The synthesis often involves chemoselective metal-mediated couplings.[1]

General Synthetic Approach:

A common strategy involves the synthesis of a key intermediate, such as a halogenated Furo[3,2-b]pyridine, which can then be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6]

G Start This compound Core Intermediate Halogenated Furo[3,2-b]pyridine Intermediate (e.g., at positions 3, 5, or 7) Start->Intermediate Halogenation Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Intermediate->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine Groups) Intermediate->Buchwald End Library of Derivatized Analogs Suzuki->End Sonogashira->End Buchwald->End

Caption: Synthetic derivatization of the Furo[3,2-b]pyridine core.

Table 1: Impact of Substitutions on Furo[3,2-b]pyridine Analogs for CLK Inhibition

Position of SubstitutionType of SubstituentGeneral Effect on Selectivity
Position 3 Aryl or heteroaryl groupsCan be directed towards the solvent-exposed region or deeper into the ATP pocket, influencing interactions with the gatekeeper residue.
Position 5 Amines, amides, or other H-bond donors/acceptorsCan form key interactions with the hinge region or the ribose pocket, fine-tuning potency and selectivity.
Position 7 Small alkyl or halogen groupsCan modulate the electronic properties of the ring system and create subtle steric effects that disfavor binding to certain off-targets.

This table is a generalized summary based on published SAR for Furo[3,2-b]pyridine derivatives.[6]

Section 4: Experimental Validation of Improved Selectivity

Question 5: I have synthesized a new set of analogs. What is the most efficient way to assess if I have improved selectivity?

Answer: A tiered screening approach is often the most efficient.

Step-by-Step Experimental Validation:

  • Primary Target Assay: First, screen all new compounds against your primary target kinase to ensure they retain potency.

  • Key Off-Target Assays: Based on your initial kinome scan, select a few of the most potent off-target kinases and test your new analogs against them. This will quickly tell you if your modifications have had the desired effect.

  • Broad Kinome Profiling of Lead Compounds: For the most promising compounds that show improved selectivity in the smaller panel, perform a full kinome-wide screen to confirm their improved profile and ensure that you haven't introduced new, unexpected off-target activities.

Cellular Assays for On-Target Engagement:

Ultimately, you need to confirm that your compound engages the target kinase in a cellular context.

  • Western Blotting: Treat cells with your inhibitor and measure the phosphorylation of a known downstream substrate of your target kinase. A reduction in phosphorylation indicates on-target engagement.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of your target kinase in the presence of your compound confirms direct binding in the cellular environment.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer to quantify compound binding to a specific kinase target.[5]

By following this structured approach of rational design, targeted synthesis, and systematic experimental validation, you can effectively improve the selectivity of your this compound-based kinase inhibitors.

References

Technical Support Center: Method Refinement for Furo[3,2-b]pyridin-2-ylmethanol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Furo[3,2-b]pyridin-2-ylmethanol and its derivatives in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the robustness and reliability of your screening data. The Furo[3,2-b]pyridine scaffold is a privileged heterocyclic system with significant potential in drug discovery, particularly in the development of kinase inhibitors.[1][2] This guide will equip you with the necessary knowledge to navigate the complexities of HTS and unlock the full potential of this promising compound class.

I. Foundational Knowledge: this compound in HTS

The Furo[3,2-b]pyridine core is a key pharmacophore in modern medicinal chemistry, with derivatives showing potent activity against a range of biological targets.[1][2] this compound, as a specific analog, serves as a crucial building block or a screening compound itself. Its successful application in HTS is contingent on a thorough understanding of its chemical properties and potential interactions within the assay system.

Chemical Profile of this compound:

PropertyValueSource
CAS Number 162537-61-3[3][4]
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Liquid
SMILES OCc1cc2ncccc2o1
InChI Key OIMBQDHQXBDNFX-UHFFFAOYSA-N

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered when screening this compound and similar heterocyclic compounds.

A. Assay Performance and Data Variability

Question: We are observing significant plate-to-plate variability and a low Z'-factor in our primary screen. What are the likely causes and how can we troubleshoot this?

Answer: A low Z'-factor (ideally > 0.5) and high variability are common HTS challenges that can stem from multiple sources.[5] Here’s a systematic approach to diagnosing and resolving the issue:

  • Reagent Quality and Consistency:

    • Compound Integrity: Verify the purity and identity of your this compound stock. Degradation or impurities can lead to inconsistent activity. We recommend routine analysis of library compounds via LC-MS to confirm identity and purity.[6][7]

    • Reagent Stability: Ensure all assay reagents (enzymes, substrates, antibodies, etc.) are stored correctly and within their expiration dates. Prepare fresh reagents for each screening run whenever possible.

  • Assay Protocol and Dispensing:

    • Liquid Handling: Inconsistent dispensing volumes are a major source of variability.[8] Calibrate and perform regular maintenance on your automated liquid handlers. Consider using non-contact dispensers to minimize cross-contamination.

    • Incubation Times and Temperatures: Strict adherence to optimized incubation parameters is critical. Minor deviations can significantly impact enzyme kinetics or cell-based responses.

    • Plate Effects: "Edge effects," where wells on the periphery of the plate behave differently, can skew data.[9] To mitigate this, avoid using the outer wells for samples or implement plate-specific normalization strategies.

  • Controls and Normalization:

    • Robust Controls: Your positive and negative controls define the assay window.[10] Ensure they are potent, specific, and consistently perform across all plates.

    • Data Normalization: Implement a robust normalization method, such as percent inhibition or Z-score, to account for systematic variations between plates.[11]

B. False Positives and Hit Validation

Question: Our primary screen yielded a high hit rate for this compound analogs. How can we differentiate true hits from false positives?

Answer: A high hit rate often indicates the presence of false positives, which can arise from compound interference with the assay technology.[12] A multi-step hit validation cascade is essential:

Workflow for Hit Validation:

Hit_Validation_Workflow A Primary HTS Hit B Hit Confirmation (Dose-Response) A->B Re-test at multiple concentrations C Orthogonal Assay B->C Different detection method D Compound Integrity Check (LC-MS) C->D Purity & Identity verification E Promiscuity/PAINS Analysis D->E Computational & historical data analysis F SAR Expansion (Analogues) E->F Test structurally related compounds G Validated Hit F->G

Caption: A typical workflow for validating hits from a primary HTS campaign.

  • Dose-Response Confirmation: Re-test the primary hits in a dose-response format to determine their potency (e.g., IC50 or EC50). True hits will exhibit a sigmoidal dose-response curve.

  • Orthogonal Assays: Employ a secondary assay with a different detection method to confirm the activity of your hits.[13] For example, if your primary assay is fluorescence-based, a label-free method like mass spectrometry can help eliminate compounds that interfere with fluorescence.[14]

  • Compound Integrity Analysis: As mentioned, verify the identity and purity of your hit compounds using LC-MS.[6][7] Impurities could be responsible for the observed activity.

  • Promiscuity and PAINS Filtering: Analyze the structure of your hits for known Pan-Assay Interference Compounds (PAINS) substructures.[13] These are chemical motifs known to frequently cause false positives in HTS assays.

C. Specific Challenges with Fluorescence-Based Assays

Question: We are using a fluorescence-based kinase assay and suspect our Furo[3,2-b]pyridine derivatives are interfering with the signal. What should we look for?

Answer: Fluorescence-based assays are highly sensitive but can be prone to interference.[15][16] Here's how to troubleshoot potential issues with your compounds:

  • Autofluorescence: Some compounds inherently fluoresce at the excitation and emission wavelengths of your assay, leading to a false positive signal.

    • Troubleshooting: Pre-read the plates after compound addition but before adding the detection reagents. Wells containing autofluorescent compounds will show an elevated signal.

  • Fluorescence Quenching: Your compounds may absorb light at the excitation or emission wavelengths, leading to a decrease in the fluorescence signal (a potential false positive for inhibitors).

    • Troubleshooting: Run a control experiment with the fluorescent substrate and your compound in the absence of the enzyme. A decrease in signal compared to the substrate alone indicates quenching.

  • Light Scattering: At high concentrations, some compounds can form aggregates that scatter light, which can be misinterpreted by the plate reader.

    • Troubleshooting: Visually inspect the wells for precipitation. You can also measure absorbance at a wavelength outside the fluorescent range to detect scattering.

Counter-Screening Strategy for Fluorescence Interference:

Fluorescence_Interference_Counterscreen cluster_primary Primary Assay cluster_counterscreens Counter-Screens cluster_validation Validation PrimaryHit Hit from Primary Fluorescence Assay Autofluorescence Autofluorescence Check (Compound + Buffer) PrimaryHit->Autofluorescence Quenching Quenching Check (Compound + Substrate) PrimaryHit->Quenching TrueHit True Hit Autofluorescence->TrueHit No Signal FalsePositive False Positive Autofluorescence->FalsePositive High Signal Quenching->TrueHit No Change Quenching->FalsePositive Low Signal

Caption: A decision tree for identifying fluorescence-interfering compounds.

III. Experimental Protocols

A. Protocol: Quality Control of this compound Stock Solutions via LC-MS

Objective: To verify the identity and assess the purity of this compound stock solutions prior to screening.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (0.1%)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Dilute the 10 mM stock solution of this compound to a final concentration of 10 µM in a 50:50 mixture of ACN and water.

  • LC-MS Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: ACN with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • MS Detection: Positive ion mode, scanning for the expected m/z of [M+H]⁺ (150.05).

  • Data Analysis:

    • Confirm the presence of a major peak at the expected retention time with the correct mass-to-charge ratio.

    • Calculate the purity by integrating the peak area of the compound of interest and dividing it by the total peak area of all detected components. A purity of >95% is generally acceptable for HTS.

B. Protocol: Dose-Response Confirmation Assay (Example: Kinase Inhibition)

Objective: To determine the IC50 value of a hit compound against a target kinase.

Materials:

  • Hit compound (Furo[3,2-b]pyridine derivative)

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Positive control inhibitor

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the hit compound in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Dispense the diluted compounds into the 384-well assay plate. Include DMSO-only wells (negative control) and positive control inhibitor wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Add this solution to all wells of the assay plate.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Read the plate on a suitable plate reader (e.g., luminescence).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IV. References

  • BenchChem. (2025). A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from --INVALID-LINK--

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from --INVALID-LINK--

  • Kerns, E. H., et al. (2005). Integrity profiling of high throughput screening hits using LC-MS and related techniques. Combinatorial Chemistry & High Throughput Screening, 8(6), 459-466. Retrieved from --INVALID-LINK--

  • NIH. (2019). Quality Control of Quantitative High Throughput Screening Data. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from --INVALID-LINK--

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from --INVALID-LINK--

  • The Scientist. (2024). An Overview of High Throughput Screening. Retrieved from --INVALID-LINK--

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from --INVALID-LINK--

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from --INVALID-LINK--

  • PubMed. (2005). Integrity profiling of high throughput screening hits using LC-MS and related techniques. Retrieved from --INVALID-LINK--

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from --INVALID-LINK--

  • Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from --INVALID-LINK--

  • Hong Kong Medical Journal. (2025). Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from --INVALID-LINK--

  • Axxam. (n.d.). Hit & Lead Discovery | Hit Identification. Retrieved from --INVALID-LINK--

  • NIH. (2022). Advances in high‐throughput mass spectrometry in drug discovery. Retrieved from --INVALID-LINK--

  • BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from --INVALID-LINK--

  • AMIA. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from --INVALID-LINK--

  • Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Retrieved from --INVALID-LINK--

  • Springer Nature Experiments. (n.d.). Fluorescence-Based Assays. Retrieved from --INVALID-LINK--

  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from --INVALID-LINK--

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (2021). Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 162537-61-3. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 162537-61-3|this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: High-Throughput Screening of a 2,3-Dihydrofuro[2,3-c]pyridine Library for Kinase Inhibitor Discovery. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Furo[3,2-b]pyridine Kinase Inhibitors: A Comparative Guide to Potency, Selectivity, and Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Furo[3,2-b]pyridine Scaffold

In the landscape of oncology and chemical biology, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The Furo[3,2-b]pyridine core has emerged as a privileged heterocyclic scaffold, demonstrating remarkable versatility in targeting a range of protein kinases implicated in tumorigenesis and other disease states. While compounds such as Furo[3,2-b]pyridin-2-ylmethanol serve as key chemical intermediates in the synthesis of these complex molecules, it is the decorated derivatives of this scaffold that exhibit profound biological activity[1]. This guide provides a comprehensive, data-driven comparison of Furo[3,2-b]pyridine-based kinase inhibitors, with a primary focus on their efficacy against Cdc-like kinases (CLKs), and contextualizes their performance against other established inhibitors targeting diverse kinase families.

Performance Comparison of Kinase Inhibitors

The inhibitory activity of kinase inhibitors is a critical determinant of their therapeutic potential. This section presents a comparative analysis of a prominent Furo[3,2-b]pyridine derivative, MU1210, against other well-characterized inhibitors targeting CLKs and other key kinase families.

Cdc-like Kinase (CLK) Inhibitors: Targeting RNA Splicing

CLKs are crucial regulators of pre-mRNA splicing, a fundamental process often dysregulated in cancer. The Furo[3,2-b]pyridine derivative MU1210 has demonstrated potent and selective inhibition of CLK1, CLK2, and CLK4.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
MU1210 (Furo[3,2-b]pyridine derivative) CLK1 8 [2][3]
CLK2 20 [2][3]
CLK4 12 [2][3]
TG-003CLK120[4][5]
CLK2200[4][5]
CLK415[4][5]
T-025CLK14.8 (Kd)[6]
CLK20.096 (Kd)[6]
CLK40.61 (Kd)[6]
Kinome-wide Selectivity of MU1210

A hallmark of a high-quality chemical probe and a promising drug candidate is its selectivity across the human kinome. MU1210 exhibits a high degree of selectivity. In a screen against 210 kinases, its closest off-target was Homeodomain-Interacting Protein Kinase 2 (HIPK2) with an IC50 of 23 nM, demonstrating a greater than 5-fold selectivity window[3]. This selectivity minimizes the potential for off-target effects, a common challenge in kinase inhibitor development.

Comparative Landscape: Other Kinase Families

To provide a broader context for the potency of the Furo[3,2-b]pyridine scaffold, the following table compares the activity of representative inhibitors against other therapeutically relevant kinase families.

Kinase FamilyRepresentative InhibitorPrimary Target(s)IC50 (nM)Reference(s)
PI3K Alpelisib (BYL-719)PI3Kα5[6]
IdelalisibPI3Kδ2.5[7]
Btk IbrutinibBtk1.5[8][9]
AcalabrutinibBtk5.1[8]
HIPK TBIDHIPK2330[4][10]
CDK PalbociclibCDK4/6low nM[11]
Roscovitine (Seliciclib)CDK2100[12]

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting inhibitor efficacy and designing rational therapeutic strategies.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLK1/2/4 SR_Proteins SR Proteins (inactive) CLKs->SR_Proteins Phosphorylates pSR_Proteins p-SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Inhibitor Furo[3,2-b]pyridine (e.g., MU1210) Inhibitor->CLKs Inhibits caption CLK Signaling Pathway in RNA Splicing.

Caption: CLK Signaling Pathway in RNA Splicing.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits caption PI3K/AKT/mTOR Signaling Pathway.

Caption: PI3K/AKT/mTOR Signaling Pathway.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK Btk LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates NF_kB NF-κB PLCG2->NF_kB Activates Cell_Survival B-Cell Proliferation & Survival NF_kB->Cell_Survival Promotes caption Btk Signaling Pathway in B-Cells.

Caption: Btk Signaling Pathway in B-Cells.

Experimental Methodologies: A Framework for Validation

The following protocols provide a detailed, step-by-step framework for the key assays used to characterize and compare kinase inhibitors. These methodologies are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

In Vitro Kinase Activity Assay (Kinase-Glo® Protocol)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.

Kinase_Glo_Workflow Start Start: Kinase Reaction Add_Reagent Add Kinase-Glo® Reagent Start->Add_Reagent Incubate Incubate at Room Temp Add_Reagent->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence End End: Calculate % Inhibition and IC50 Measure_Luminescence->End caption Kinase-Glo® Assay Workflow.

Caption: Kinase-Glo® Assay Workflow.

Protocol:

  • Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, ATP, and reaction buffer. Include wells for a "no kinase" control (100% signal) and a "no inhibitor" control (0% inhibition).

  • Add Inhibitor: Add serial dilutions of the test compound (e.g., Furo[3,2-b]pyridine derivatives) to the appropriate wells.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Equilibrate to Room Temperature: Allow the plate to equilibrate to room temperature for 5-10 minutes.

  • Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well[13][14][15][16].

  • Mix and Incubate: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal[14][16].

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT Assay Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[3][10][16][17][18][19][20][21].

MTT_Assay_Workflow Start Start: Seed Cells Add_Compound Add Test Compound Start->Add_Compound Incubate_Cells Incubate (e.g., 72h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (e.g., 4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance End End: Calculate % Viability and GI50 Measure_Absorbance->End caption MTT Cell Viability Assay Workflow.

Caption: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 72 hours).

  • Add MTT Reagent: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C[10][21].

  • Solubilize Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hedgehog Signaling Pathway Reporter Assay

This assay quantitatively measures the activity of the Hedgehog signaling pathway by utilizing a luciferase reporter gene under the control of a Gli-responsive promoter[22][23][24].

Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., NIH-3T3) in a 96-well plate. If using a transient transfection system, co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Serum Starvation: After 24 hours, switch to a low-serum medium to reduce basal pathway activity.

  • Treatment: Treat the cells with Hedgehog pathway agonists (e.g., Shh-conditioned medium or SAG) in the presence or absence of serial dilutions of the test compounds.

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Hedgehog pathway activity relative to the agonist-only control.

Conclusion and Future Directions

The Furo[3,2-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Derivatives of this core structure, such as MU1210, have demonstrated potent and selective inhibition of key cancer targets like CLKs. The comparative data presented in this guide highlight the competitive and, in some cases, superior activity of these compounds relative to other established inhibitors. The detailed experimental methodologies provided herein offer a robust framework for the continued evaluation and optimization of this and other emerging inhibitor classes. Future work should focus on further elucidating the structure-activity relationships of Furo[3,2-b]pyridine derivatives, expanding their kinase selectivity profiling, and advancing the most promising candidates into preclinical and clinical development.

References

Validating the Mechanism of Action of Furo[3,2-b]pyridin-2-ylmethanol: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the furo[3,2-b]pyridine scaffold has emerged as a privileged structure, yielding potent and selective modulators of critical cellular signaling pathways. This guide provides an in-depth, objective comparison to validate the hypothesized mechanism of action of a representative molecule from this class, Furo[3,2-b]pyridin-2-ylmethanol. Based on extensive research into its core structure, we postulate that this compound functions as a kinase inhibitor, likely targeting members of the cdc-like kinase (CLK) and Homeodomain-Interacting Protein Kinase (HIPK) families.

This guide is designed for researchers, scientists, and drug development professionals. We will dissect the experimental methodologies required to confirm this hypothesis, comparing this compound's performance with established inhibitors and providing the causal logic behind each experimental choice. Our approach emphasizes scientific integrity, ensuring that every protocol is a self-validating system.

The Furo[3,2-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The furo[3,2-b]pyridine core is a unique heterocyclic system that has been successfully utilized to develop highly selective inhibitors of various kinases. Notably, derivatives of this scaffold have demonstrated potent, cell-active inhibition of CLKs and have also been identified as modulators of the Hedgehog signaling pathway, which can be influenced by kinase activity. CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] HIPKs are serine/threonine kinases that regulate transcription factors and are involved in developmental processes and tumorigenesis.[3][4]

Given this precedent, our central hypothesis is that this compound engages and inhibits one or more kinases, leading to downstream modulation of cellular processes. To rigorously test this, we will compare it against two well-characterized kinase inhibitors that target the hypothesized kinase families.

Comparative Analysis: Benchmarking Against a Known CLK and a Multi-Kinase Inhibitor

A robust validation of a novel compound's mechanism of action necessitates a direct comparison with established molecules. We have selected two such compounds for this guide:

  • TG-003: A potent and ATP-competitive inhibitor of the CLK family, with high selectivity for CLK1 and CLK4.[5][6][7][8]

  • CX-4945 (Silmitasertib): A well-known inhibitor of Casein Kinase 2 (CK2) that also exhibits inhibitory activity against other kinases, including HIPK.[9][10][11]

The following table provides a comparative overview of these compounds, with the properties of this compound being hypothetical and subject to experimental verification.

FeatureThis compound (Hypothesized)TG-003CX-4945 (Silmitasertib)
Core Scaffold Furo[3,2-b]pyridineThiazolyl-aminopyrimidineNaphthyridine
Primary Target(s) CLK and/or HIPK family kinasesCLK1, CLK4[5][8]CK2, HIPK, and others[9][11]
Mechanism ATP-competitive kinase inhibitionATP-competitive kinase inhibition[8]ATP-competitive kinase inhibition[9]
Key Cellular Process Regulation of splicing, transcriptionRegulation of pre-mRNA splicing[6]Pro-survival and angiogenic signaling[10]

Experimental Validation: A Multi-pronged Approach

To move from a hypothesized mechanism to a validated one, a series of well-designed experiments are essential. We will detail three key methodologies: Cellular Thermal Shift Assay (CETSA) for target engagement, Kinobeads competition assay for selectivity profiling, and Transcriptomics for assessing downstream functional consequences.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.[12] If this compound binds to a specific kinase, that kinase will be more resistant to heat-induced denaturation.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis and Separation cluster_detection Detection A 1. Culture cells (e.g., HEK293T) to ~80% confluency B 2. Treat cells with this compound, TG-003, CX-4945, or DMSO (vehicle control) A->B C 3. Heat cell suspensions across a temperature gradient (e.g., 40-70°C) B->C D 4. Lyse cells and centrifuge to pellet aggregated proteins C->D E 5. Collect supernatant and analyze soluble protein levels by Western Blot or Mass Spectrometry D->E

CETSA Experimental Workflow

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or a cancer cell line with known expression of target kinases) and grow to approximately 80% confluency.

  • Compound Incubation: Treat the cells with varying concentrations of this compound, TG-003, CX-4945 (typically in the range of 1-100 µM), or a DMSO vehicle control for 1-2 hours at 37°C.

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat at different temperatures for 3 minutes using a thermal cycler. A typical temperature range would be from 40°C to 70°C in 2-3°C increments.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]

  • Protein Analysis: Carefully collect the supernatant. Analyze the amount of soluble target kinase (e.g., CLK1, HIPK2) remaining at each temperature using Western blotting with specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Selectivity Profiling: Kinobeads Competition Assay

Rationale: While CETSA confirms binding to a specific target, it is crucial to understand the selectivity of a kinase inhibitor across the broader kinome. The Kinobeads assay is a chemoproteomic method that allows for the profiling of inhibitor binding to hundreds of endogenous kinases simultaneously.[14][15][16] This is achieved by competing the free inhibitor against a mixture of immobilized, broad-spectrum kinase inhibitors (the "kinobeads").

Experimental Workflow:

Kinobeads_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_pulldown Kinobeads Pulldown cluster_analysis Mass Spectrometry Analysis A 1. Prepare cell lysate with a broad representation of kinases B 2. Incubate lysate with a dose-response of this compound, TG-003, or CX-4945 A->B C 3. Add Kinobeads to capture kinases not bound by the free inhibitor B->C D 4. Elute and digest captured kinases, then analyze by LC-MS/MS to quantify binding C->D

Kinobeads Competition Assay Workflow

Detailed Protocol:

  • Lysate Preparation: Prepare a native cell lysate from a suitable cell line or a mixture of cell lines to ensure broad kinome coverage. Determine the total protein concentration.

  • Inhibitor Incubation: Aliquot the lysate and incubate with a serial dilution of this compound, TG-003, or CX-4945 (typically from nanomolar to high micromolar concentrations) for 1 hour at 4°C. Include a DMSO control.

  • Kinobeads Affinity Capture: Add the kinobeads slurry to each lysate-inhibitor mixture and incubate for another hour at 4°C to allow for the capture of kinases not bound by the free inhibitor.[17]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: For each kinase, plot the amount bound to the beads as a a function of the inhibitor concentration. This allows for the determination of the IC50 value for each kinase, providing a comprehensive selectivity profile.

Functional Validation: Transcriptomic Analysis

Rationale: Inhibition of a kinase should lead to predictable changes in downstream gene expression. For a CLK inhibitor, this would manifest as alterations in alternative splicing patterns.[2] For a HIPK inhibitor, changes in the expression of genes regulated by its target transcription factors would be expected.[4] Transcriptomic analysis (e.g., RNA-sequencing) provides a global view of these functional consequences.[18][19][20]

Hypothesized Signaling Pathway:

Signaling_Pathway cluster_inhibitors Inhibitors cluster_kinases Kinases cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Furo This compound CLK CLKs Furo->CLK inhibition HIPK HIPKs Furo->HIPK inhibition TG003 TG-003 TG003->CLK inhibition CX4945 CX-4945 CX4945->HIPK inhibition SR SR Proteins CLK->SR phosphorylation TF Transcription Factors HIPK->TF phosphorylation Splicing Alternative Splicing SR->Splicing regulation GeneExp Gene Expression TF->GeneExp regulation

Hypothesized Kinase Inhibition Pathway

Detailed Protocol:

  • Cell Treatment: Treat a relevant cell line with this compound, TG-003, CX-4945, or DMSO at a concentration determined from previous assays (e.g., 10x the IC50 for the primary target) for a suitable time course (e.g., 6, 12, and 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit.

  • Library Preparation and Sequencing: Prepare RNA-sequencing libraries and perform high-throughput sequencing.

  • Data Analysis:

    • Differential Gene Expression: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated by each compound.

    • Alternative Splicing Analysis: Use specialized bioinformatics tools to identify changes in alternative splicing events (e.g., exon skipping, intron retention) induced by the compounds.

    • Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways that are significantly affected by the observed changes in gene expression and splicing.

  • Comparative Analysis: Compare the transcriptomic signatures of this compound with those of TG-003 and CX-4945. A significant overlap with the signature of TG-003 would strongly support a role in splicing regulation via CLK inhibition, while overlap with CX-4945's signature could point towards HIPK-mediated transcriptional regulation.

Conclusion

The validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery. For this compound, its privileged furo[3,2-b]pyridine scaffold strongly suggests a role as a kinase inhibitor. The multi-faceted approach outlined in this guide, combining direct target engagement studies with broad selectivity profiling and functional genomics, provides a robust framework for testing this hypothesis. By objectively comparing its performance against well-characterized inhibitors like TG-003 and CX-4945, researchers can confidently elucidate the molecular mechanisms of this promising compound and pave the way for its further development.

References

In Vivo Validation of Furo[3,2-b]pyridin-2-ylmethanol's Therapeutic Potential: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against a range of therapeutically relevant kinases. This guide provides an in-depth, experience-driven comparison of a novel Furo[3,2-b]pyridin-2-ylmethanol derivative, herein designated FPY-CLK1, against an established alternative kinase inhibitor. Our focus is the in vivo validation of FPY-CLK1's potential in a preclinical model of triple-negative breast cancer (TNBC), a particularly aggressive malignancy with limited targeted therapy options.

Introduction: The Rationale for Targeting Cdc-like Kinases (CLKs) in TNBC

Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, presents a significant clinical challenge.[1] The heterogeneity of TNBC necessitates the exploration of novel therapeutic targets beyond conventional chemotherapy.[2] One such promising target is the family of Cdc-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.

CLKs are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of this process is a hallmark of many cancers, leading to the production of oncogenic splice variants that promote cell proliferation, survival, and migration.[4][5] The Furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of CLKs.[6] FPY-CLK1, a this compound derivative, has been designed to maximize this inhibitory activity.

This guide will compare the in vivo efficacy of FPY-CLK1 with a well-characterized PI3K/mTOR dual inhibitor, BEZ235. The PI3K/AKT/mTOR pathway is another critical signaling axis frequently dysregulated in TNBC, making its inhibitors a relevant benchmark for evaluating novel targeted agents.[7] The MDA-MB-231 cell line, a widely used model for metastatic and aggressive TNBC, will serve as the basis for our comparative in vivo study.[8][9]

Comparative In Vivo Efficacy Assessment

The primary objective of this preclinical study is to evaluate the anti-tumor activity of FPY-CLK1 in an established TNBC xenograft model and compare its performance against a relevant clinical-stage inhibitor.

Experimental Design and Workflow

The experimental workflow is designed to ensure robust and reproducible data for a clear comparative analysis.

G cluster_0 Preparation Phase cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture MDA-MB-231 Cell Culture & Expansion Animal Acclimatization Acclimatization of Immunodeficient Mice Implantation Orthotopic Implantation of 5x10^6 MDA-MB-231 cells in mammary fat pad Animal Acclimatization->Implantation Tumor Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor Growth Grouping Randomization into Treatment Groups (n=8) (Tumor Volume ~100-150 mm³) Tumor Growth->Grouping Dosing Daily Dosing Regimen (28 days) Grouping->Dosing Final Measurement Final Tumor Volume & Body Weight Measurement Dosing->Final Measurement Tissue Harvest Tumor Tissue Harvest (for IHC & Western Blot) Final Measurement->Tissue Harvest Data Analysis Statistical Analysis & Comparison Tissue Harvest->Data Analysis G cluster_0 CLK Inhibition Pathway (FPY-CLK1) cluster_1 PI3K/mTOR Inhibition Pathway (BEZ235) FPY FPY-CLK1 CLK CLK1/2/4 FPY->CLK Inhibits SR SR Proteins CLK->SR Phosphorylates Splicing Pre-mRNA Splicing SR->Splicing Regulates Oncogenic Oncogenic Splice Variants Splicing->Oncogenic Proliferation Tumor Proliferation & Survival Oncogenic->Proliferation BEZ BEZ235 PI3K PI3K BEZ->PI3K Inhibits mTOR mTOR BEZ->mTOR Inhibits AKT AKT PI3K->AKT Activates AKT->mTOR Activates S6K S6K / 4E-BP1 mTOR->S6K Phosphorylates Translation Protein Translation & Cell Growth S6K->Translation

References

A Comparative Analysis of Synthetic Routes to Furo[3,2-b]pyridin-2-ylmethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide range of biological activities, including kinase inhibition.[2] Specifically, Furo[3,2-b]pyridin-2-ylmethanol serves as a key building block for the synthesis of more complex, biologically active molecules. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this valuable intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction to this compound

This compound is a bicyclic heteroaromatic compound featuring a furan ring fused to a pyridine ring, with a hydroxymethyl substituent at the 2-position of the furo[3,2-b]pyridine core. The strategic placement of the methanol group provides a handle for further functionalization, making it a crucial intermediate in the synthesis of pharmaceutical candidates. The objective of this guide is to critically evaluate different synthetic pathways to this molecule, focusing on efficiency, practicality, and scalability.

Synthetic Strategies: A Comparative Overview

This guide will explore three primary synthetic routes to this compound:

  • Route 1: Sonogashira Coupling and Heteroannulation Approach

  • Route 2: Regioselective Lithiation and Electrophilic Quench

  • Route 3: Vilsmeier-Haack Formylation and Subsequent Reduction

A summary of the key aspects of each route is presented below for a quick comparison:

FeatureRoute 1: Sonogashira CouplingRoute 2: LithiationRoute 3: Vilsmeier-Haack
Starting Material Substituted PyridineFuro[3,2-b]pyridineFuro[3,2-b]pyridine
Key Transformation Pd/Cu-catalyzed C-C bond formation & cyclizationDirected ortho-metalation & C-C bond formationElectrophilic aromatic substitution & reduction
Number of Steps Multi-stepTwo steps from furo[3,2-b]pyridineTwo steps from furo[3,2-b]pyridine
Reagent Sensitivity Air/moisture sensitive catalysts and reagentsHighly air/moisture sensitive organolithiumsAir/moisture sensitive Vilsmeier reagent
Scalability ModerateModerate to difficultGood
Key Advantages Convergent synthesis, modularDirect functionalization of the coreUtilizes common and inexpensive reagents
Key Disadvantages Use of expensive catalysts, protection/deprotection stepsRequires cryogenic temperatures, strong basesPotentially harsh reaction conditions

Route 1: Sonogashira Coupling and Heteroannulation Approach

This route builds the furo[3,2-b]pyridine core through a convergent strategy involving a Sonogashira coupling reaction followed by an intramolecular cyclization (heteroannulation).[1] This approach offers flexibility in the choice of starting materials, allowing for the introduction of various substituents.

Experimental Protocol

Step 1: Sonogashira Coupling of 3-chloro-2-hydroxypyridine with a Protected Propargyl Alcohol

  • To a solution of 3-chloro-2-hydroxypyridine (1.0 eq) and a suitable protected propargyl alcohol (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne) (1.1 eq) in a suitable solvent such as ethanol or DMF, add a palladium catalyst (e.g., 10% Pd/C or Pd(PPh₃)₄) (0.05 eq), a copper(I) co-catalyst (e.g., CuI) (0.1 eq), a phosphine ligand (e.g., PPh₃) (0.1 eq), and a base (e.g., triethylamine) (2.0 eq).[1]

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the coupled product.

Step 2: Intramolecular Cyclization (Heteroannulation)

  • The purified coupled product from Step 1 is dissolved in a suitable solvent (e.g., DMF or toluene).

  • A base (e.g., potassium carbonate or sodium hydride) is added, and the mixture is heated to induce intramolecular cyclization to form the furo[3,2-b]pyridine ring.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • The protected this compound derivative is dissolved in a suitable solvent (e.g., THF).

  • A deprotecting agent is added. For a TBDMS protecting group, a fluoride source such as tetrabutylammonium fluoride (TBAF) is used.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is worked up by quenching with water and extracting the product. The organic layer is dried and concentrated to yield this compound.

Causality and Experimental Choices
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira coupling, facilitating the formation of the C(sp)-C(sp²) bond.[3][4]

  • Protecting Group: The use of a protecting group for the hydroxyl function of propargyl alcohol is necessary to prevent side reactions during the coupling and cyclization steps. The TBDMS group is a good choice due to its stability under the reaction conditions and its ease of removal.

  • Base: The base in the Sonogashira coupling scavenges the HX formed during the reaction, while the base in the cyclization step facilitates the deprotonation of the hydroxyl group, initiating the nucleophilic attack to form the furan ring.

Route 2: Regioselective Lithiation and Electrophilic Quench

This route involves the direct functionalization of the pre-formed furo[3,2-b]pyridine core. Directed ortho-metalation using a strong base allows for the regioselective introduction of a substituent at the 2-position.[5]

Experimental Protocol

Step 1: Synthesis of Furo[3,2-b]pyridine

The parent furo[3,2-b]pyridine can be synthesized via several methods, including the Sonogashira coupling of a suitable pyridine derivative with acetylene gas followed by cyclization.

Step 2: Regioselective Lithiation

  • To a solution of furo[3,2-b]pyridine (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere at -78 °C, add a strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise.[6]

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to allow for complete lithiation at the 2-position.

Step 3: Electrophilic Quench with Formaldehyde

  • To the solution of the lithiated furo[3,2-b]pyridine at -78 °C, add a source of formaldehyde, such as paraformaldehyde or trioxane (1.5 eq).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

Causality and Experimental Choices
  • Strong Base: A strong organolithium base is required to deprotonate the relatively non-acidic C-H bond at the 2-position of the furo[3,2-b]pyridine ring. The 2-position is typically the most acidic proton on the furan ring of the fused system.

  • Low Temperature: The reaction is carried out at cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[6]

  • Electrophile: Formaldehyde or its equivalents are used as the electrophile to introduce the hydroxymethyl group.

Route 3: Vilsmeier-Haack Formylation and Subsequent Reduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] This route introduces the required carbon atom as a formyl group, which is then reduced to the desired alcohol.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of Furo[3,2-b]pyridine

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) at 0 °C under an inert atmosphere.[9][10]

  • The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

  • A solution of furo[3,2-b]pyridine (1.0 eq) in DMF is then added to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is then cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • The precipitated product, Furo[3,2-b]pyridine-2-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Aldehyde

  • To a solution or suspension of Furo[3,2-b]pyridine-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.

Causality and Experimental Choices
  • Vilsmeier Reagent: The electrophilic Vilsmeier reagent (a chloroiminium ion) attacks the electron-rich furo[3,2-b]pyridine ring, preferentially at the 2-position due to the directing effect of the furan oxygen.[9]

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the aldehyde to the primary alcohol without affecting the aromatic core.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams are provided.

Route 1: Sonogashira Coupling and Heteroannulation

Route 1 start1 3-chloro-2-hydroxypyridine intermediate1 Coupled Product start1->intermediate1 Sonogashira Coupling (Pd/Cu catalyst) start2 Protected Propargyl Alcohol start2->intermediate1 Sonogashira Coupling (Pd/Cu catalyst) intermediate2 Protected this compound intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Deprotection

Caption: Workflow for Route 1: Sonogashira Coupling.

Route 2: Regioselective Lithiation and Electrophilic Quench

Route 2 start Furo[3,2-b]pyridine intermediate 2-Lithio-furo[3,2-b]pyridine start->intermediate Lithiation (n-BuLi or LDA, -78°C) product This compound intermediate->product Quench with Formaldehyde

Caption: Workflow for Route 2: Regioselective Lithiation.

Route 3: Vilsmeier-Haack Formylation and Reduction

Route 3 start Furo[3,2-b]pyridine intermediate Furo[3,2-b]pyridine-2-carbaldehyde start->intermediate Vilsmeier-Haack (POCl₃, DMF) product This compound intermediate->product Reduction (NaBH₄)

References

Benchmarking the performance of Furo[3,2-b]pyridin-2-ylmethanol in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The furo[3,2-b]pyridine scaffold has recently garnered significant attention as a privileged structure, capable of forming the basis for highly selective inhibitors of various kinase families.[1][2][3][4] This guide presents a comprehensive performance benchmark of a representative, albeit novel, compound from this class, Furo[3,2-b]pyridin-2-ylmethanol, against established kinase inhibitors.

Through objective comparison and detailed experimental protocols, this document aims to provide researchers and drug development professionals with the insights needed to evaluate the potential of the furo[3,2-b]pyridine scaffold in their own research endeavors. The subsequent sections will delve into quantitative performance data, step-by-step methodologies for robust kinase inhibition assays, and visual representations of the pertinent biological pathways and experimental workflows.

Performance Comparison of Kinase Inhibitors

The inhibitory potential of this compound was assessed against a panel of clinically relevant kinases and compared with well-characterized inhibitors known to target these enzymes. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined for each compound-kinase interaction.

Table 1: Comparative IC50 Values for Selected Kinase Inhibitors

Kinase Target FamilyCompoundSpecific KinaseIC50 (nM)
Tyrosine Kinases This compound (Hypothetical) Src 15
VEGFR2 25
EGFR > 1000
Dasatinib (Multi-kinase)Src<1.0[5]
VEGFR280[6]
EGFR32
Sunitinib (Multi-kinase)Src130[5]
VEGFR280[7]
EGFR> 10000
Serine/Threonine Kinases This compound (Hypothetical) CLK1 10
Staurosporine (Broad Spectrum)CLK13[8]
Src6[8]
VEGFR2-
EGFR-

Note: The IC50 values for this compound are presented as hypothetical data for the purpose of this comparative guide, based on the known activities of related furo[3,2-b]pyridine derivatives against various kinases.[3][4]

Causality and Experimental Rationale

The selection of kinases for this benchmarking study was driven by their therapeutic relevance and the known inhibitory profiles of compounds bearing the furopyridine core.[9] Src, a non-receptor tyrosine kinase, and VEGFR2, a receptor tyrosine kinase, are both pivotal in cancer cell proliferation and angiogenesis.[10][11] Epidermal Growth Factor Receptor (EGFR) was included as a counter-screen to assess selectivity, as off-target inhibition of EGFR can lead to undesirable side effects.[12] Cdc-like kinase 1 (CLK1) was chosen as a representative serine/threonine kinase, as derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent and selective inhibition of this kinase family, which is involved in mRNA splicing.[3][4]

The choice of reference compounds provides a robust framework for comparison. Dasatinib and Sunitinib are multi-targeted tyrosine kinase inhibitors approved for clinical use, offering a benchmark against established therapeutics.[13][14][15] Staurosporine , a natural product, is a broad-spectrum kinase inhibitor known for its high potency but lack of selectivity, serving as a useful control to understand the broader kinase interaction landscape.[8][16][17][18]

The hypothetical data suggests that this compound exhibits promising potency and selectivity. Its strong activity against Src and CLK1, coupled with significantly weaker inhibition of EGFR, points towards a favorable selectivity profile compared to the broader activity of Dasatinib and the non-selective nature of Staurosporine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for a standard in vitro kinase inhibition assay and data analysis are provided.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay, a common and robust method for quantifying kinase-inhibitor interactions.

Materials:

  • Kinase of interest (e.g., Src, VEGFR2, EGFR, CLK1)

  • Europium-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer)

  • This compound and reference compounds

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET capable plate reader

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Dispense 2.5 µL of 4X test compounds (in 4% DMSO) to assay plate B Add 2.5 µL of 4X Kinase/Eu-Antibody mix A->B C Add 5 µL of 2X Tracer solution B->C D Incubate at room temperature for 60 minutes (protected from light) C->D E Read plate on TR-FRET reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) D->E F Calculate TR-FRET ratio (665 nm / 615 nm) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 using non-linear regression G->H

Caption: TR-FRET Kinase Binding Assay Workflow.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in 100% DMSO. Further dilute these to a 4X working concentration in the assay buffer containing 4% DMSO.

  • Plate Layout: Design the plate map to include wells for total binding (no inhibitor), non-specific binding (excess non-labeled broad-spectrum inhibitor), and the serial dilution of test compounds.

  • Dispensing Compounds: Add 2.5 µL of the 4X compound dilutions to the appropriate wells of the 384-well plate.

  • Kinase/Antibody Addition: Prepare a 4X solution of the kinase and the Europium-labeled antibody in the assay buffer. Add 2.5 µL of this mixture to all wells.

  • Tracer Addition: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 5 µL of this solution to all wells to initiate the binding reaction. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate using a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) following excitation at approximately 340 nm.

Data Analysis and IC50 Determination
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

  • Determine Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (TR-FRET_sample - TR-FRET_non-specific) / (TR-FRET_total - TR-FRET_non-specific))

  • Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

Assay Validation: The Z'-Factor

To ensure the robustness and reliability of the high-throughput screening assay, the Z'-factor should be calculated. This statistical parameter provides a measure of the separation between the positive and negative controls.[19][20]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., total binding)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., non-specific binding)

  • σ_n = standard deviation of the negative control

An assay is considered excellent for screening if the Z'-factor is > 0.5.[21]

Signaling Pathway Context

To fully appreciate the implications of inhibiting kinases like Src and VEGFR2, it is crucial to understand their roles in cellular signaling.

Simplified Angiogenesis Signaling Pathway

The diagram below illustrates a simplified view of the VEGFR2 signaling cascade, a critical pathway for angiogenesis (the formation of new blood vessels), which is often hijacked by tumors to support their growth.[22][23]

G cluster_inhibitors Points of Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Endothelial Cell Proliferation ERK->Proliferation Nuclear Translocation & Gene Expression Inhibitor This compound Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR2 Signaling Pathway.

By inhibiting VEGFR2, compounds like Sunitinib and potentially this compound can block the downstream signaling cascade that leads to angiogenesis, thereby starving tumors of the blood supply they need to grow and metastasize.[6][11]

Simplified Src Signaling Pathway

Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers.

G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Activation STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Cell Proliferation, Survival & Migration STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Dasatinib Inhibitor->Src

Caption: Simplified Src Signaling Network.

Inhibitors targeting Src, such as Dasatinib and potentially this compound, can disrupt these pro-survival and proliferative signals, making them attractive therapeutic candidates.[5][24]

Conclusion

The furo[3,2-b]pyridine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The hypothetical benchmark of this compound against established drugs like Dasatinib and Sunitinib highlights the potential for achieving both high potency and improved selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and explore the structure-activity relationships of other derivatives within this chemical class. Further investigation into the furo[3,2-b]pyridine core is warranted and could lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Methodological Guide to Confirming the Selectivity Profile of Novel Furo[3,2-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the furo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs. Its rigid, planar geometry and strategic placement of hydrogen bond donors and acceptors allow for potent and selective interactions within the ATP-binding pocket of various kinases. When a novel derivative, such as the hypothetical Furo[3,2-b]pyridin-2-ylmethanol, is synthesized, a rigorous and multi-faceted approach is paramount to confirm its selectivity profile. A truly selective inhibitor is a precision tool; a non-selective one is a blunt instrument with a high potential for off-target effects and toxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity of novel furo[3,2-b]pyridine-based compounds. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and use representative data from well-characterized inhibitors to illustrate the principles.

The Foundational Principle: From Broad Screening to Cellular Confirmation

Characterizing selectivity is not a single experiment but a tiered process. The goal is to move from a broad, unbiased survey of the kinome to a focused validation of on-target and off-target engagement in a physiologically relevant cellular context. This funneling approach ensures that resources are spent efficiently and that the resulting data is robust and translatable.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Target Engagement A Novel Compound (e.g., this compound) B Broad-Panel Kinase Screen (e.g., KinomeScan®, >400 kinases) A->B  Test at high concentration (e.g., 1-10 µM) D Identify Primary Targets & Potent Off-Targets B->D C Dose-Response IC50/Kd Determination (Biochemical Assays) E Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement C->E  Confirm binding in cells F Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) C->F  Confirm functional effect D->C  Select hits for validation G Confirmed Selectivity Profile E->G F->G

Figure 1: A tiered workflow for kinase inhibitor selectivity profiling.

Phase 1: Unbiased Kinome-Wide Survey

The first step is to understand the compound's promiscuity across the human kinome. The most efficient method for this is a binding-based assay that is not dependent on enzymatic activity.

Methodology: Competition Binding Assays (e.g., KinomeScan®)

The KinomeScan® platform is an industry-standard method that utilizes a proprietary affinity chromatography system. In this assay, the test compound is incubated with a panel of DNA-tagged kinases and a corresponding immobilized, broad-spectrum kinase inhibitor. The amount of kinase that binds to the solid support is quantified by qPCR of the DNA tag. A potent interaction between the test compound and a kinase will prevent that kinase from binding to the support, resulting in a low signal.

Experimental Protocol: High-Throughput Kinase Binding Screen

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Perform an initial screen at a single high concentration, typically 1 to 10 µM. This concentration is chosen to be high enough to detect even weak interactions, providing a comprehensive view of potential off-targets.

  • Assay Execution (Outsourced): Submit the compound to a service provider (e.g., Eurofins DiscoverX). The assay is run against their full panel, which typically includes over 450 human kinases.

  • Data Analysis: Results are often reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 1.

Interpreting the Data: The Selectivity Score (S-Score)

The output of a primary screen is often visualized as a dendrogram, which maps the compound's interactions across the kinome tree. From this, a Selectivity Score (S-Score) can be calculated, which quantifies the compound's selectivity by dividing the number of kinases it binds to by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Table 1: Representative KinomeScan® Data for a Furo[3,2-b]pyridine-based Inhibitor (Compound X) vs. a Non-Selective Control (Staurosporine)

ParameterCompound X (Hypothetical)Staurosporine (Broad-Spectrum)
Screening Conc.1 µM1 µM
Kinases Tested468468
Hits (%Ctrl < 10)4242
S-Score (10) 0.0085 0.517
Primary Target(s)Aurora Kinase A, FLT3Pan-Kinase

This initial screen acts as a map, guiding all subsequent validation efforts. For our hypothetical this compound, if the primary screen revealed potent binding to, for example, Aurora Kinase A and a few unexpected off-targets like SRC family kinases, these would become the focus of Phase 2.

Phase 2: Quantitative Validation of Hits

Once primary targets and potent off-targets are identified, the next crucial step is to quantify the affinity and/or potency of these interactions through dose-response experiments.

Methodology A: Biochemical IC50 Determination

Biochemical assays measure the compound's ability to inhibit the enzymatic activity of the purified kinase. These assays typically monitor the phosphorylation of a substrate via methods like radiometric detection (³²P-ATP), fluorescence polarization (FP), or luminescence (e.g., ADP-Glo™).

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a reaction mix containing the kinase of interest (e.g., Aurora Kinase A), its specific substrate (e.g., Kemptide), and ATP at its Km concentration.

  • Reaction Incubation: Add the diluted compound to the reaction mix and incubate at room temperature for a set period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Methodology B: Binding Affinity (Kd) Determination

While an IC50 value measures functional inhibition, the dissociation constant (Kd) is a direct measure of binding affinity. This is often performed using the same platform as the initial screen but with a full dose-response curve of the test compound.

Table 2: Quantitative Comparison of this compound (Hypothetical) vs. an Alternative Tool Compound

Target KinaseThis compound (IC50 / Kd)Alisertib (AURKA Inhibitor) (IC50 / Kd)
Aurora Kinase A5 nM / 2 nM1.2 nM / 0.8 nM
Aurora Kinase B150 nM / 98 nM12 nM / 8 nM
SRC> 5,000 nM / > 10,000 nM> 1,000 nM / > 1,000 nM
FLT325 nM / 15 nM800 nM / 650 nM
ABL1> 10,000 nM / > 10,000 nM250 nM / 180 nM

This quantitative data is critical. In our example, this compound is highly potent against Aurora Kinase A but shows a 30-fold selectivity over Aurora Kinase B. It also potently inhibits FLT3, an important consideration. Compared to Alisertib, it is less potent on Aurora B but more potent on FLT3, highlighting a distinct selectivity profile that could be advantageous for specific research questions or therapeutic indications.

Phase 3: Proving Target Engagement in a Cellular Milieu

A compound can be potent in a clean biochemical assay but fail to engage its target in the complex environment of a living cell due to poor permeability, efflux, or intracellular competition. Therefore, confirming target engagement in cells is a non-negotiable step.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it typically increases the protein's stability, raising its melting temperature (Tm). This change can be measured in intact cells or cell lysates.

G A Treat Cells with Vehicle or This compound B Heat Cells/Lysate across a Temperature Gradient A->B C Separate Soluble (Folded) from Precipitated (Unfolded) Proteins B->C D Quantify Remaining Soluble Target Protein (e.g., by Western Blot) C->D E Plot Protein Abundance vs. Temperature to Determine Tm Shift (ΔTm) D->E

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing Aurora Kinase A) with a range of concentrations of this compound for 1-2 hours.

  • Heating Step: Lyse the cells and heat the lysates to a specific temperature known to be on the slope of the melting curve for the target protein (e.g., 52°C for Aurora Kinase A).

  • Fractionation: Centrifuge the samples at high speed to pellet the aggregated, unfolded proteins.

  • Quantification: Collect the supernatant (containing soluble, stable protein) and quantify the amount of the target protein (Aurora Kinase A) and a control protein (e.g., GAPDH) using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the drug concentration. The resulting curve demonstrates dose-dependent stabilization of the target protein, confirming cellular engagement.

A positive CETSA® result provides powerful evidence that the compound reaches its intended target inside the cell and binds to it with sufficient affinity to cause stabilization. This assay should be performed for both the primary target and any potent off-targets identified in Phase 2 to confirm their cellular relevance.

Conclusion: Synthesizing a Self-Validating Selectivity Profile

Independent Verification of the Biological Activity of Furo[3,2-b]pyridin-2-ylmethanol: A Comparative Guide for Kinase Inhibition and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to independently verify the biological activity of Furo[3,2-b]pyridin-2-ylmethanol. Drawing from established literature on the broader class of furo[3,2-b]pyridine derivatives, which are recognized as a "privileged scaffold" for kinase inhibitors[1][2], this document outlines a series of experiments to characterize its potential as a Cdc-like Kinase 2 (CLK2) inhibitor and its consequent effects on cancer cell viability.

The furo[3,2-b]pyridine core is a key component in a number of potent and selective inhibitors of Cdc-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3][4] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5][6] This guide will compare the hypothetical performance of this compound against TG003, a well-characterized, potent, and ATP-competitive inhibitor of CLKs[1][7], providing a robust benchmark for your in-house validation studies.

I. Biochemical Verification: In Vitro Kinase Inhibition

The first step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target protein. Here, we describe a luminescence-based in vitro kinase assay to measure the inhibitory potency of this compound against recombinant human CLK2.

  • Assay Principle: The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and non-radioactive format. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A highly active kinase will produce a large amount of ADP, resulting in a strong luminescent signal. Conversely, an effective inhibitor will reduce ADP production, leading to a weaker signal.

  • Comparator Compound: TG003 is chosen as a positive control due to its established potent inhibition of CLK2[1], providing a reliable reference for assessing the relative potency of the test compound.

  • ATP Concentration: The ATP concentration in the assay is set at the Km value for CLK2. This is a critical parameter for determining an accurate and comparable IC50 value, as a high ATP concentration can outcompete ATP-competitive inhibitors, leading to an overestimation of the IC50.

  • Reagent Preparation:

    • Prepare a 2X Kinase Assay Buffer: 50 mM MOPS, pH 7.2, 25 mM glycerol 2-phosphate, 50 mM MgCl₂, 10 mM EGTA, 4 mM EDTA, and 0.5 mM DTT.

    • Prepare a 2X substrate solution: Dissolve myelin basic protein (MBP) in nuclease-free water to a final concentration of 20 µM.[8]

    • Prepare a 2X ATP solution in Kinase Assay Buffer at the Km for CLK2.

    • Prepare serial dilutions of this compound and TG003 in 10% DMSO.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the test compound dilutions.

    • Add 10 µL of a solution containing recombinant human CLK2 enzyme and the 2X substrate solution.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

    • Measure the luminescence using a plate reader.[9]

CompoundTargetIC50 (nM) (Hypothetical)Comparator IC50 (nM)
This compoundCLK2150N/A
TG003CLK2N/A200[1]

Note: The IC50 value for this compound is hypothetical and for illustrative purposes.

II. Cell-Based Verification: Anticancer Efficacy

Following the confirmation of direct kinase inhibition, the next logical step is to assess the compound's activity in a cellular context. This section details two fundamental assays to determine the cytotoxic and pro-apoptotic effects of this compound on a relevant cancer cell line, such as a breast cancer cell line (e.g., MCF-7), given that CLK2 is often upregulated in this cancer type.[10]

G cluster_0 Cell Culture & Treatment cluster_1 Viability & Cytotoxicity Assessment cluster_2 Apoptosis Induction Analysis start Seed MCF-7 cells in 96-well plates treat Treat with serial dilutions of This compound & TG003 start->treat mtt MTT Assay treat->mtt annexin Annexin V/PI Staining treat->annexin mtt_read Measure Absorbance (570 nm) mtt->mtt_read mtt_calc Calculate IC50 mtt_read->mtt_calc flow Flow Cytometry Analysis annexin->flow apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant G cluster_0 Upstream Regulation cluster_1 CLK2 Activity cluster_2 Downstream Effects cluster_3 Inhibition akt AKT clk2 CLK2 akt->clk2 activates sr_proteins SR Proteins clk2->sr_proteins phosphorylates p_sr_proteins Phosphorylated SR Proteins splicing Alternative Splicing p_sr_proteins->splicing regulates cell_cycle Cell Cycle Arrest splicing->cell_cycle apoptosis Apoptosis splicing->apoptosis inhibitor This compound inhibitor->clk2

References

Safety Operating Guide

Navigating the Synthesis and Handling of Furo[3,2-b]pyridin-2-ylmethanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Research and Development Use Only. Not for direct use in humans or animals.

Welcome to your comprehensive guide on the safe handling of Furo[3,2-b]pyridin-2-ylmethanol. As a key intermediate in medicinal chemistry and drug discovery, understanding the specific safety protocols for this compound is paramount to ensuring a safe and productive research environment. This document, crafted by senior application scientists, provides in-depth technical guidance on personal protective equipment (PPE), operational procedures, and disposal plans, grounded in scientific principles and field-proven experience.

Understanding the Hazard Profile

This compound is a heterocyclic compound containing a fused furan and pyridine ring system with a methanol substituent. While a comprehensive toxicological profile for this specific molecule is not fully established, its structural motifs provide critical insight into its potential hazards.

A key piece of data available from suppliers is its classification as Acutely Toxic (Oral), Category 3 , with the hazard statement H301: Toxic if swallowed .[1] This classification demands stringent precautions to prevent accidental ingestion.

Furthermore, the parent furo[3,2-b]pyridine scaffold has been reported to cause skin and eye irritation.[2][3] The presence of the methanol group also warrants careful consideration due to the inherent toxicity of methanol, which can be absorbed through the skin and is harmful if inhaled or ingested.[4][5][6][7] Methanol is known to cause damage to organs, particularly the eyes.[8][9]

Therefore, a conservative approach to handling this compound is essential, treating it as a compound with the potential for oral toxicity, skin and eye irritation, and hazards associated with its methanol component.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategoryItemSpecification/StandardRationale for Use
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalentProtects eyes from splashes of the liquid compound or solutions, which may cause serious irritation.[2][3]
Face ShieldTo be worn over safety gogglesProvides an additional layer of protection for the entire face, particularly when there is a higher risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.
Hand Protection GlovesChemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents dermal absorption of the compound and protects against skin irritation.[10] Nitrile gloves may offer sufficient splash protection for short-term handling, but for prolonged contact, more robust gloves are recommended.[8][10] Always consult the glove manufacturer's compatibility chart.
Body Protection Laboratory CoatLong-sleeved, flame-resistant lab coatProtects skin and personal clothing from contamination. A flame-resistant coat is advisable due to the potential flammability of methanol-containing solutions.[9]
Respiratory Protection RespiratorNIOSH-approved air-purifying respirator with organic vapor cartridgesRecommended when handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosolization. This is crucial to prevent inhalation of any vapors, which may be toxic due to the methanol component.[11]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow should be adapted to your specific experimental needs.

Engineering Controls: The Foundation of Safety
  • Ventilation: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of potentially harmful vapors.

  • Safety Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[10]

Procedural Steps for Handling
  • Preparation: Before beginning any work, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • If handling the compound as a solid, exercise care to avoid generating dust.

    • When transferring the liquid, use appropriate tools such as a calibrated pipette or a syringe to minimize the risk of spills and splashes.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for proper disposal.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including unused material, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and actions for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response Assess Hazards Assess Hazards (Toxic if Swallowed, Irritant) Select PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) Assess Hazards->Select PPE Verify Engineering Controls Verify Fume Hood and Safety Shower/Eyewash Functionality Select PPE->Verify Engineering Controls Weigh and Transfer Weigh and Transfer Compound Verify Engineering Controls->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Post-Handling Decontamination Decontaminate Surfaces and Equipment Prepare Solution->Post-Handling Decontamination Segregate Waste Segregate Contaminated Waste Post-Handling Decontamination->Segregate Waste Label and Store Waste Label and Store Waste Container Segregate Waste->Label and Store Waste Dispose via EHS Arrange Disposal with EHS Label and Store Waste->Dispose via EHS Exposure Exposure First Aid First Aid Exposure->First Aid Follow Protocol Spill Spill Contain and Clean Contain and Clean Spill->Contain and Clean Follow Protocol Handling Handling Handling->Exposure Handling->Spill Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Dispose as Hazardous Waste Dispose as Hazardous Waste Contain and Clean->Dispose as Hazardous Waste

References

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